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Core Science & Biosynthesis

Foundational

1-Deazaflavin Adenine Dinucleotide (1-Deaza-FAD): A Technical Guide to a Mechanistic Probe and Photoredox Catalyst

This guide provides an in-depth examination of 1-Deazaflavin Adenine Dinucleotide (1-Deaza-FAD), a critical analogue of Flavin Adenine Dinucleotide (FAD). By replacing the nitrogen atom at the N1 position of the isoallox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth examination of 1-Deazaflavin Adenine Dinucleotide (1-Deaza-FAD), a critical analogue of Flavin Adenine Dinucleotide (FAD). By replacing the nitrogen atom at the N1 position of the isoalloxazine ring with a carbon-hydrogen group, 1-Deaza-FAD exhibits profoundly altered electronic and redox properties. These modifications transform it from a simple cofactor mimic into a powerful tool for dissecting flavoenzyme mechanisms and a robust catalyst for photoredox chemistry. We will explore the fundamental properties of 1-Deaza-FAD, detail its application in mechanistic enzymology, describe its role in photocatalysis, and provide actionable experimental protocols for its use in a research setting.

Part 1: Core Physicochemical and Biochemical Properties

The strategic substitution of a nitrogen atom for a carbon at the 1-position of the flavin ring system is the defining feature of 1-Deaza-FAD. This seemingly minor alteration has significant consequences for the molecule's reactivity, stability, and spectroscopic signature, which are foundational to its utility in research.

Structural and Redox Characteristics

The native FAD cofactor can participate in both one- and two-electron transfer processes, existing in oxidized (quinone), one-electron reduced (semiquinone), and two-electron reduced (hydroquinone) states. The replacement of the electronegative nitrogen at position 1 with a less electronegative C-H group significantly modulates the electronic distribution within the isoalloxazine ring system.

One of the most critical consequences of this substitution is the alteration of the cofactor's redox potential. Deazaflavins generally have a more negative redox potential than their corresponding flavin counterparts. For instance, the deazaflavin cofactor F420 has a redox potential of -360 mV, which is considerably lower than that of FAD (-219 mV) and NAD(P)+ (-320 mV).[1][2] This makes reduced deazaflavins stronger reducing agents.

Furthermore, 1-deazaflavins and the related 5-deazaflavins function as obligate two-electron carriers, similar to nicotinamides (NADH/NADPH).[1][3] This is in contrast to native flavins, which can readily form stable semiquinone (one-electron reduced) radical species.[4][5][6] This property is invaluable for preventing radical side reactions in biocatalytic applications and for simplifying the interpretation of kinetic data in mechanistic studies. Crucially, the fully reduced forms of deazaflavins are considerably more stable against oxidation by molecular oxygen than FADH2.[3]

Spectroscopic Properties

The electronic changes induced by the N1-to-C1 substitution are clearly reflected in the molecule's spectroscopic properties. These distinct signatures are essential for experimentally monitoring the cofactor's binding to proteins and its changes in oxidation state.

PropertyFlavin Adenine Dinucleotide (FAD)1-Deazaflavin Adenine Dinucleotide (1-Deaza-FAD)
Oxidized λmax (Absorbance) ~450 nm (ε ≈ 11,300 M⁻¹cm⁻¹)Blue-shifted compared to FAD
Fluorescence Emission (Oxidized) ~515-520 nm (when unbound)Typically highly fluorescent
Redox Behavior One- and two-electron transfers (stable semiquinone)Obligate two-electron transfers (unstable semiquinone)
Reduced Form Stability Readily oxidized by O₂Significantly more stable toward O₂

Note: Specific spectral values for 1-Deaza-FAD can vary depending on the solvent and protein environment. The blue-shift is a characteristic feature of deazaflavins compared to flavins.[4][5]

The intrinsic fluorescence of oxidized flavins is often quenched upon binding to an apoenzyme, a phenomenon that can be used to monitor the reconstitution process.[7] Changes in the absorbance spectrum upon reduction are a primary method for tracking reaction kinetics.

Part 2: Application in Elucidating Flavoenzyme Mechanisms

The unique properties of 1-Deaza-FAD make it an exceptional tool for probing the reaction mechanisms of flavoenzymes. By substituting the native FAD with its 1-deaza analogue, researchers can test hypotheses regarding the role of the N1/C2=O locus of the flavin ring in catalysis.

The Causality of Mechanistic Investigation

The rationale behind using 1-Deaza-FAD rests on targeted interference. If a proposed enzymatic mechanism involves protonation at N1, formation of a covalent adduct at N1, or requires the specific electronic environment provided by N1 for a critical step like oxygen activation, then replacing N1 with CH will disrupt or completely abolish that step. Observing the specific catalytic step that is impaired provides direct evidence for the role of the flavin N1 position.

Workflow for Mechanistic Investigation with 1-Deaza-FAD

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis & Interpretation A Purified Flavoprotein (Holoenzyme) B Generate Apoenzyme (e.g., KBr precipitation) A->B D Incubate Apoenzyme with 1-Deaza-FAD B->D C 1-Deaza-FAD Cofactor C->D E Purify Reconstituted Enzyme (e.g., Dialysis, SEC) D->E F Verify Reconstitution (UV-Vis Spectroscopy) E->F G Kinetic & Mechanistic Assays (Steady-state, Stopped-flow) F->G H Compare Activity to Native Holoenzyme G->H I Formulate Mechanistic Hypothesis H->I

Caption: Experimental workflow for using 1-Deaza-FAD to probe flavoenzyme mechanisms.

Case Study: Aromatic Hydroxylases

A classic example of this approach is the study of phenol hydroxylase and melilotate hydroxylase.[8] These enzymes use FAD to catalyze the insertion of an oxygen atom into an aromatic substrate. A key intermediate in this reaction is a flavin C(4a)-hydroperoxide.

  • Observation: When the native FAD was replaced with 1-Deaza-FAD, the modified enzymes were completely unable to hydroxylate their substrates.[8]

  • Causality: However, the enzymes could still oxidize NADPH and react with oxygen to form a detectable C(4a)-hydroperoxide intermediate.[8]

Part 3: 1-Deaza-FAD and Deazaflavins in Photoredox Catalysis

Beyond their use as mechanistic probes, deazaflavins have emerged as highly potent organic photoredox catalysts, particularly for reductive chemistry.[9][10] Their utility stems from their strong reduction potentials in the excited state and the relative stability of their reduced forms.

Mechanism of Deazaflavin Photocatalysis

Deazaflavin-mediated photocatalysis typically proceeds through a consecutive photo-induced electron transfer (conPET) mechanism.[4][10]

  • Excitation: The deazaflavin catalyst absorbs a photon, promoting it to an excited singlet state, which then undergoes intersystem crossing to a longer-lived triplet state.

  • First Electron Transfer: The excited triplet state is a potent oxidant and accepts an electron from a sacrificial electron donor (e.g., an amine), generating the deazaflavin semiquinone radical.

  • Second Excitation & Transfer: This semiquinone radical can absorb a second photon, promoting it to a highly reducing excited state. This excited radical then transfers an electron to the substrate, regenerating the catalyst in its oxidized ground state and initiating the desired chemical transformation of the substrate.

The ability of deazaflavins to perform challenging reductions, such as the dehalogenation of non-activated aryl halides, showcases their power as photocatalysts.[3][10]

Photoredox Catalytic Cycle of a Deazaflavin

G dFl dFl_ox dFl_T1 dFl_ox (T1) dFl->dFl_T1 dFl_sq dFl_sq• dFl_T1->dFl_sq Sacrificial Donor (D) D_ox_label D•+ dFl_T1->D_ox_label dFl_sq_exc dFl_sq•* dFl_sq->dFl_sq_exc dFl_sq_exc->dFl Substrate (S) Product (P) S_red_label S•- dFl_sq_exc->S_red_label

Caption: Consecutive photo-induced electron transfer (conPET) cycle for deazaflavin photocatalysis.

Part 4: Experimental Protocols

The following protocol provides a self-validating system for the reconstitution of a generic apo-flavoprotein with 1-Deaza-FAD.

Protocol: Reconstitution of an Apo-flavoprotein with 1-Deaza-FAD

Objective: To replace the native FAD cofactor in a purified flavoenzyme with 1-Deaza-FAD and verify successful incorporation.

Materials:

  • Purified holo-flavoprotein solution (e.g., 10-50 µM in 50 mM potassium phosphate buffer, pH 7.5, containing 0.5 mM EDTA).

  • 1-Deaza-FAD solution (e.g., 1 mM stock in the same buffer).

  • Acidified ammonium sulfate solution.

  • Saturated ammonium sulfate solution, pH 7.5.

  • Dialysis tubing (appropriate MWCO) or centrifugal concentrators.

  • UV-Vis Spectrophotometer.

Methodology:

Step 1: Preparation of the Apoenzyme

  • Causality: The native cofactor must be removed to allow the analogue to bind. The FAD-protein interaction is often non-covalent and can be disrupted by chaotropic agents or low pH.

  • Chill the holoenzyme solution (~5-10 mg/mL) on ice.

  • Slowly add acidified ammonium sulfate solution with gentle stirring to precipitate the protein while leaving the FAD in solution.

  • Centrifuge at ~15,000 x g for 15 minutes at 4°C. Discard the yellow supernatant containing the free FAD.

  • Gently resuspend the protein pellet in a minimal volume of cold buffer. Repeat the precipitation and centrifugation steps until the supernatant is colorless, indicating complete removal of FAD.

  • Resuspend the final protein pellet in the working buffer and dialyze extensively against the same buffer at 4°C to remove residual ammonium sulfate. The resulting solution is the apoenzyme.

Step 2: Reconstitution

  • Causality: Providing the analogue in molar excess drives the binding equilibrium towards the formation of the reconstituted holoenzyme.

  • To the apoenzyme solution, add 1-Deaza-FAD from the stock solution to a final concentration that is a 3- to 5-fold molar excess over the protein concentration.

  • Incubate the mixture on ice, in the dark (as deazaflavins are light-sensitive), for at least 2 hours. Gentle rocking can facilitate binding.

Step 3: Removal of Excess Cofactor

  • Causality: Unbound cofactor will interfere with subsequent spectroscopic analysis and activity assays.

  • Transfer the reconstitution mixture to dialysis tubing and dialyze against several changes of a large volume of working buffer at 4°C for 24-48 hours.

  • Alternatively, use centrifugal concentrators to wash the reconstituted enzyme. Repeatedly concentrate the protein and dilute with fresh buffer until the flow-through is free of yellow color.

Step 4: Verification (Self-Validating System)

  • Spectroscopic Analysis: Record the UV-Vis spectrum of the final reconstituted enzyme solution from 300 to 600 nm.

    • Expected Result: The spectrum should show the characteristic absorbance peaks of protein-bound 1-Deaza-FAD, distinct from both free 1-Deaza-FAD and the native holoenzyme. A lack of a significant peak around 450 nm (characteristic of native FAD) confirms successful replacement. The ratio of the protein absorbance (~280 nm) to the deazaflavin absorbance should be constant after successive purification steps.

  • Activity Assay: Perform a standard activity assay for the enzyme.

    • Expected Result: The activity profile will depend on the enzyme. For an enzyme like phenol hydroxylase, NADPH oxidation may be observed, but substrate hydroxylation will be absent, confirming the mechanistic role of the N1 position.[8]

References

  • Massey, V., Hemmerich, P., Knappe, W. R., Duchstein, H. J., & Fenner, H. (n.d.). Photoreduction of flavoproteins and other biological compounds catalyzed by deazaflavins. Appendix: photochemical formation of deazaflavin dimers.
  • MedKoo Biosciences. (n.d.). 1-Deaza-fad | 57818-88-9.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Flavin adenine dinucleotide.
  • Detmer, K., Schopfer, L. M., & Massey, V. (1984). Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase. Journal of Biological Chemistry, 259(3), 1532–1538.
  • (n.d.). Tuning Deazaflavins Towards Highly Potent Reducing Photocatalysts Guided by Mechanistic Understanding – Enhancement of the.
  • (2020, October 23).
  • Ludwig, M. L., Schopfer, L. M., Metzger, A. L., Pattridge, K. A., & Massey, V. (1990). Structure and oxidation-reduction behavior of 1-deaza-FMN flavodoxins. PubMed, 29(45), 10364-75.
  • ResearchGate. (n.d.). Flavins, deazaflavins, and their redox forms. a Structure of flavin and....
  • Cibulka, R., et al. (2020). Deazaflavin reductive photocatalysis involves excited semiquinone radicals.
  • Tanner, J. J. (2012). Noncanonical Reactions of Flavoenzymes. International Journal of Molecular Sciences, 13(11), 14218-14245.
  • Verhaert, M., et al. (2019). Introducing an Artificial Deazaflavin Cofactor in Escherichia coli and Saccharomyces cerevisiae. ACS Synthetic Biology.
  • van der Meer, T., et al. (2019). Chemoenzymatic Synthesis of an Unnatural Deazaflavin Cofactor That Can Fuel F420-Dependent Enzymes.

Sources

Exploratory

Introduction to 1-Deaza-FAD: A Unique Tool for Flavoenzyme Research

An In-Depth Technical Guide to 1-Deazaflavin Adenine Dinucleotide (1-Deaza-FAD) 1-Deazaflavin Adenine Dinucleotide (1-deaza-FAD) is a synthetic analog of the ubiquitous redox cofactor Flavin Adenine Dinucleotide (FAD).[1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Deazaflavin Adenine Dinucleotide (1-Deaza-FAD)

1-Deazaflavin Adenine Dinucleotide (1-deaza-FAD) is a synthetic analog of the ubiquitous redox cofactor Flavin Adenine Dinucleotide (FAD).[1][2] As a member of the deazaflavin family, its structure is characterized by the substitution of the nitrogen atom at position 1 of the isoalloxazine ring with a carbon atom.[1][2] This seemingly minor modification imparts unique chemical and redox properties that distinguish it from its natural counterpart, FAD.[3] These distinct characteristics make 1-deaza-FAD an invaluable tool for researchers, particularly in the field of enzymology, for elucidating the mechanisms of flavoenzymes.[1][2][4] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 1-deaza-FAD for researchers, scientists, and professionals in drug development.

Molecular Structure: The Critical N-1 to C-1 Substitution

The fundamental difference between FAD and 1-deaza-FAD lies in the isoalloxazine ring system, which is the redox-active center of the molecule.[5] In 1-deaza-FAD, the nitrogen atom at the N-1 position is replaced by a carbon atom.[1][2] This substitution fundamentally alters the electron distribution within the ring system, which in turn affects its redox potential and reactivity. While the rest of the molecule, including the ribityl chain, pyrophosphate linkage, and adenosine moiety, remains the same as in FAD, the change at the N-1 position is sufficient to significantly modify its biochemical behavior.[5][6]

G FAD_node Isoalloxazine Ring (Nitrogen at N-1) FAD_components Ribityl-P-P-Adenosine FAD_node->FAD_components Standard Linkage Deaza_FAD_node Pyrimido[4,5-b]quinoline Ring (Carbon at C-1) Deaza_FAD_components Ribityl-P-P-Adenosine Deaza_FAD_node->Deaza_FAD_components Standard Linkage

Caption: Structural comparison of FAD and 1-Deaza-FAD.

Physicochemical Properties: A Tale of Two Cofactors

The substitution at the N-1 position has profound effects on the physicochemical properties of the flavin analog. These differences are the primary reason for its utility as a mechanistic probe.

PropertyFlavin Adenine Dinucleotide (FAD)1-Deazaflavin Adenine Dinucleotide (1-Deaza-FAD)Causality of Difference
Redox Mechanism Can accept/donate one or two electrons (FAD → FADH• → FADH₂)[5]Obligate two-electron (hydride) acceptor (1-deaza-FAD → 1,5-dihydro-1-deaza-FAD)[3]The C-1 substitution destabilizes the semiquinone radical, preventing one-electron transfer pathways.
Redox Potential (E'₀) Approx. -208 mV (for free FAD)[7]More negative than FAD[3]Altered electronic structure of the isoalloxazine ring analog.
Stability Susceptible to photodegradationMore stable than native flavins[8]The pyrimido[4,5-b]quinoline ring system is inherently more robust.
Spectroscopic Properties Oxidized form has a major absorbance maximum around 450 nm[9]Blue-shifted absorbance spectrum compared to FAD[10]The change in the conjugated system of the heterocyclic rings alters the energy of electronic transitions.
Fluorescence Fluorescence is quenched when bound to proteins[9]Exhibits strong fluorescence properties[8]The structural modification enhances its intrinsic fluorescence.

Synthesis of 1-Deaza-FAD

The synthesis of 1-deaza-FAD can be achieved through both chemical and enzymatic methods. Chemical syntheses often involve the construction of the 1-deazariboflavin core followed by phosphorylation and adenylation.[4][11] Enzymatic approaches offer a more direct route, utilizing enzymes such as FAD synthetase to convert 1-deazariboflavin into 1-deaza-FAD.[12]

G A 1-Deazariboflavin (Starting Material) B Phosphorylation (e.g., using a kinase) A->B C 1-Deaza-FMN B->C D Adenylylation (e.g., using FAD Synthetase) C->D E 1-Deaza-FAD (Final Product) D->E F Purification (e.g., Chromatography) E->F

Caption: Generalized workflow for the enzymatic synthesis of 1-Deaza-FAD.

Experimental Protocol: Enzymatic Synthesis of 1-Deaza-FAD

This protocol outlines a general enzymatic approach for the synthesis of 1-deaza-FAD from 1-deazariboflavin, adapted from methodologies described in the literature.[12]

  • Preparation of FAD Synthetase: Obtain a partially purified FAD synthetase complex, for instance from Brevibacterium ammoniagenes, which contains both phosphorylating and adenylylating activities.[12]

  • Reaction Mixture Setup: In a suitable buffer (e.g., phosphate buffer, pH 7.5), combine 1-deazariboflavin, ATP, and a divalent cation such as Mg²⁺.

  • Enzymatic Reaction: Add the FAD synthetase preparation to the reaction mixture to initiate the conversion.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for several hours. Monitor the progress of the reaction using techniques like HPLC or thin-layer chromatography.

  • Reaction Termination: Terminate the reaction by methods such as heat inactivation of the enzyme or addition of an acid.

  • Purification: Purify the synthesized 1-deaza-FAD from the reaction mixture using adsorptive chromatography techniques, such as a DEAE-cellulose column, to separate it from unreacted substrates and byproducts.[12]

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods (UV-Vis, fluorescence) and mass spectrometry.

Applications in Research and Development

Probing Flavoenzyme Mechanisms

The most significant application of 1-deaza-FAD is in the study of flavoenzyme reaction mechanisms. Its inability to stabilize a semiquinone radical and its obligate two-electron transfer nature make it an ideal tool to investigate whether an enzyme's catalytic cycle proceeds via one-electron or two-electron transfer steps.

For example, when the native FAD of aromatic hydroxylases like phenol hydroxylase is replaced with 1-deaza-FAD, the enzyme loses its ability to hydroxylate its substrate.[1] However, it can still oxidize NAD(P)H, indicating that the initial reductive half-reaction can proceed. The modified enzyme forms a stable C(4a)-hydroperoxide intermediate, but this intermediate cannot be used for substrate hydroxylation and instead decomposes to produce hydrogen peroxide.[1][2] This demonstrates that the hydroxylation step in the native enzyme likely involves a mechanism that is incompatible with the properties of the 1-deaza-FAD analog, providing crucial insights into the catalytic cycle.

G E_ox E-1-deaza-FAD(ox) E_red E-1-deaza-FAD(red)-S E_ox->E_red NAD(P)H + S (Substrate) E_peroxide E-1-deaza-FAD-C(4a)-OOH-S E_red->E_peroxide O₂ E_H2O2 E-1-deaza-FAD(ox) + H₂O₂ + S E_peroxide->E_H2O2 Decomposition (No Hydroxylation) E_H2O2->E_ox Release of Products

Caption: Catalytic cycle of a hydroxylase with 1-deaza-FAD.

Photosensitization and Photochemistry

Deazaflavins, including derivatives like 8-hydroxy-5-deazariboflavin (8-HDF), play a role as light-harvesting chromophores in biological systems such as DNA photolyases.[13][14] In the DNA photolyase from Anacystis nidulans, 8-HDF absorbs light and efficiently transfers the energy to the catalytic FADH₂ cofactor, which then carries out the DNA repair.[13][14] The strong fluorescence and stability of deazaflavins make them interesting candidates for the development of photosensitizers.[8] In photodynamic therapy (PDT), a photosensitizer is excited by light to produce reactive oxygen species that can kill cancer cells.[15][16] The photophysical properties of deazaflavin derivatives suggest their potential in such applications.[17]

Potential Therapeutic Applications

The broader class of deazaflavins has garnered attention for its potential health benefits and therapeutic applications. They have been studied for their antioxidant and anti-inflammatory properties, as well as their ability to boost cellular energy production.[18][19] Some deazaflavin derivatives have been investigated as potential treatments for conditions like anemia and neurodegenerative diseases, and as antitumor agents.[8][18][20][21] While 1-deaza-FAD itself is primarily a research tool, the deazaflavin scaffold is a promising area for drug development.

Conclusion

1-Deaza-FAD stands out as a powerful and versatile tool in biochemistry and drug development. Its unique structure, characterized by the C-1 substitution in the isoalloxazine ring, imparts distinct redox and photochemical properties that allow researchers to dissect complex enzymatic mechanisms with a level of detail not possible with the native cofactor alone. From elucidating the electron transfer pathways in flavoenzymes to serving as a scaffold for photosensitizers and potential therapeutics, 1-deaza-FAD and the wider deazaflavin family continue to be of significant interest to the scientific community.

References

  • Discovering Deazaflavin: A Groundbreaking Innov
  • Detmer, K., Schopfer, L. M., & Massey, V. (1984). Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase. Journal of Biological Chemistry, 259(3), 1532-1538.
  • Spencer, R., Fisher, J., & Walsh, C. (1976). Preparation, characterization, and chemical properties of the flavin coenzyme analogues 5-deazariboflavin, 5-deazariboflavin 5'-phosphate, and 5-deazariboflavin 5'-diphosphate, 5'leads to5'-adenosine ester. Biochemistry, 15(5), 1043-1053.
  • Entsch, B., Ballou, D. P., & Massey, V. (1976). Oxygen reactivity of p-hydroxybenzoate hydroxylase containing 1-deaza-FAD. Journal of Biological Chemistry, 251(9), 2550-2563.
  • Deazaflavin: A Key Player in Enzyme Catalysis and Redox Reactions. (n.d.). News.
  • Ludwig, M. L., Schopfer, L. M., Metzger, A. L., Pattridge, K. A., & Massey, V. (1990). Structure and oxidation-reduction behavior of 1-deaza-FMN flavodoxins: modulation of redox potentials in flavodoxins. Biochemistry, 29(45), 10364-10375.
  • Unlock Cellular Vitality: Discover the Anti-Aging Power of 5-Deazaflavin Powder. (n.d.). A TALE OF TWO COFACTORS.
  • Ney, B., et al. (2017). Convenient synthesis of deazaflavin cofactor FO and its activity in F420-dependent NADP reductase. Organic & Biomolecular Chemistry, 15(46), 9864-9872.
  • Cristalli, G., Franchetti, P., Grifantini, M., Vittori, S., Bordoni, T., & Geroni, C. (1987). Improved synthesis and antitumor activity of 1-deazaadenosine. Journal of Medicinal Chemistry, 30(9), 1686-1688.
  • 1-Deaza-fad | 57818-88-9. (n.d.). MedKoo Biosciences.
  • Kim, S. T., Heelis, P. F., & Sancar, A. (1992). Energy transfer (deazaflavin-->FADH2) and electron transfer (FADH2-->T <> T) kinetics in Anacystis nidulans photolyase. Biochemistry, 31(45), 11244-11248.
  • Carlson, E. D., & Kiessling, L. L. (2007). Improved Chemical Syntheses of 1- and 5-Deazariboflavin. The Journal of Organic Chemistry, 72(12), 4549-4552.
  • Developments in PDT Sensitizers for Increased Selectivity and Singlet Oxygen Production. (2018). Molecules, 23(8), 1937.
  • A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. (2022). Beilstein Journal of Organic Chemistry, 18, 1630-1636.
  • Li, Y. F., & Sancar, A. (1992). Roles of FAD and 8-hydroxy-5-deazaflavin chromophores in photoreactivation by Anacystis nidulans DNA photolyase. Journal of Biological Chemistry, 267(22), 15915-15922.
  • Flavin adenine dinucleotide. (n.d.). In Wikipedia.
  • How much do you really know the FAD? (n.d.).
  • 5-Deazaalloxazine as photosensitizer of singlet oxygen and potential redox-sensitive agent. (2020). Journal of Photochemistry and Photobiology A: Chemistry, 388, 112193.
  • Flavins, deazaflavins, and their redox forms. (n.d.).
  • Design of Photosensitizing Agents for Targeted Antimicrobial Photodynamic Therapy. (2020). Molecules, 25(2), 323.
  • Dehydrogenases. (2020, March 30). Chemistry LibreTexts.
  • Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).

Sources

Foundational

1-Deaza-FAD: Mechanism of Action &amp; Experimental Utility

Technical Guide for Mechanistic Enzymology [1] Executive Summary 1-Deaza-FAD (1-deaza-flavin adenine dinucleotide) is a synthetic cofactor analogue used primarily as a mechanistic probe in flavoenzymology.[1] Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Mechanistic Enzymology [1]

Executive Summary

1-Deaza-FAD (1-deaza-flavin adenine dinucleotide) is a synthetic cofactor analogue used primarily as a mechanistic probe in flavoenzymology.[1] Unlike its counterpart 5-deaza-FAD (which probes hydride vs. radical transfer), 1-deaza-FAD is designed to interrogate the specific role of the N1-C2 locus of the isoalloxazine ring.

Its primary mechanism of action involves the selective disruption of hydrogen bonding and ionization at the N1 position. By substituting the N1 nitrogen with a carbon atom, 1-deaza-FAD eliminates the N1 lone pair, preventing protonation/deprotonation events and disrupting crucial hydrogen bond networks within the enzyme active site. This modification is particularly powerful for dissecting the mechanism of flavin-dependent monooxygenases , where it often uncouples electron transfer from oxygen atom transfer, converting the enzyme from a hydroxylase to an oxidase.

Chemical & Physical Properties[2][3]

Structural Modification

The defining feature of 1-deaza-FAD is the substitution of the nitrogen atom at position 1 of the isoalloxazine ring with a methine group (=CH-).

  • Natural FAD: N1 is a hydrogen bond acceptor in the oxidized state and can be protonated (pKa ~6.5 in free semiquinone) to act as a donor/acceptor in reduced states.[1]

  • 1-Deaza-FAD: C1 is hydrophobic and cannot participate in hydrogen bonding or ionization under physiological conditions.[1]

Redox & Spectral Characteristics
PropertyNatural FAD1-Deaza-FADMechanistic Implication
Substitution Nitrogen at Pos 1Carbon at Pos 1Loss of H-bond acceptor/donor capability at N1.[1]
Redox Potential (

)
~ -210 mV~ -280 to -340 mV1-Deaza-FAD is a stronger reductant but harder to reduce.[1]
Semiquinone Stable (Neutral/Anionic)Destabilized/AlteredRadical formation is possible but thermodynamically shifted; pKa is drastically changed.[1]
UV-Vis (Oxidized)

~450 nm (Yellow)

shifted (often reddish/orange)
Distinct spectra allow monitoring of binding and redox state.[1]

Mechanism of Action: The "Uncoupling" Probe

The core utility of 1-deaza-FAD lies in its ability to uncouple the catalytic cycle of monooxygenases. This reveals the specific contribution of the N1 atom to the reaction pathway.

The "Radical vs. Hydride" Distinction (Clarification)

It is crucial not to confuse 1-deaza-FAD with 5-deaza-FAD :

  • 5-Deaza-FAD: Blocks electron transfer (SET) at N5. Used to prove Hydride Transfer .

  • 1-Deaza-FAD: Modulates protonation/H-bonding at N1. Used to prove Oxygen Activation & Hydroxyl Transfer .

The Oxygen Activation Failure

In typical flavin monooxygenases (e.g., Phenol Hydroxylase), the catalytic cycle involves:

  • Reduction of FAD to FADH

    
     by NAD(P)H.[1]
    
  • Reaction of FADHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     with O
    
    
    
    to form the C4a-hydroperoxide intermediate.
  • Hydroxyl Transfer: The distal oxygen of the peroxide attacks the substrate.

  • Elimination of water to regenerate oxidized FAD.

Mechanism with 1-Deaza-FAD: When 1-deaza-FAD is reconstituted into these enzymes:

  • Reduction: Occurs (often slower due to redox potential shift).[1]

  • Oxygenation: The C4a-hydroperoxide intermediate forms and is often stabilized.

  • Hydroxyl Transfer (BLOCKED): The enzyme cannot transfer the oxygen to the substrate.

  • Decay: The C4a-hydroperoxide decomposes non-productively to H

    
    O
    
    
    
    and oxidized flavin.
Visualization of the Uncoupling Mechanism

G cluster_legend Mechanism Legend Ox Oxidized Enzyme (FAD / 1-dFAD) Red Reduced Enzyme (FADH2 / 1-dFADH2) Ox->Red + NAD(P)H (Reductive Half-Reaction) C4a C4a-Hydroperoxide Intermediate Red->C4a + O2 (Oxygenation) Product Hydroxylated Product (Native FAD) C4a->Product Native FAD: N1 H-bond promotes O-transfer H2O2 Hydrogen Peroxide (1-Deaza Failure) C4a->H2O2 1-Deaza-FAD: N1 Blocked -> Decay Product->Ox - H2O H2O2->Ox Non-productive Cycle key1 Green Path: Functional Hydroxylation key2 Red Path: Uncoupled Oxidase Activity

Caption: Mechanistic bifurcation caused by 1-deaza-FAD. The substitution blocks the productive transfer of oxygen (Green), forcing the intermediate to decay via the non-productive oxidase pathway (Red).

Experimental Protocol: Reconstitution & Assay

This protocol describes the replacement of native FAD with 1-deaza-FAD to create a mechanistic probe system.

Reagents & Preparation
  • 1-Deaza-FAD: Typically synthesized enzymatically from 1-deaza-riboflavin using FAD Synthetase (e.g., from Brevibacterium ammoniagenes).[1][2]

  • Apoenzyme Buffer: 50 mM Potassium Phosphate, pH 7.0, 0.3 mM EDTA, 1 mM DTT (specifics depend on target enzyme).[1]

Preparation of Apoenzyme (Acid Ammonium Sulfate Method)

Note: This method works for robust oxidases/hydroxylases.[1] For sensitive enzymes, use Hydrophobic Interaction Chromatography (HIC).[1]

  • Precipitation: Dilute holoenzyme in saturated ammonium sulfate (pH ~1.5 to 3.0 depending on stability). The low pH dissociates the FAD.

  • Separation: Centrifuge at 15,000 x g for 20 mins. The pellet contains the apoenzyme; the supernatant contains the released FAD.

  • Washing: Resuspend the pellet in acidic ammonium sulfate buffer (minus FAD) and centrifuge again to remove residual FAD.

  • Solubilization: Dissolve the pellet in Apoenzyme Buffer (neutral pH).

  • Validation: Measure UV-Vis spectrum. The ratio of

    
     (Protein) to 
    
    
    
    (Flavin) should increase drastically, indicating loss of flavin.[1]
Reconstitution with 1-Deaza-FAD[1]
  • Titration: Add 1-deaza-FAD in small aliquots to the apoenzyme solution at 4°C.

  • Incubation: Incubate for 30–60 minutes to allow conformational seating.

  • Purification: Remove unbound cofactor using a desalting column (e.g., PD-10) or dialysis.[1]

  • Quantification: Determine stoichiometry using the extinction coefficient of bound 1-deaza-FAD (often determined by releasing it in SDS or urea).[1]

Activity Assay (The "Uncoupling" Test)

To confirm the mechanism, you must measure two parameters simultaneously:

  • NAD(P)H Oxidation: Monitor decrease in absorbance at 340 nm.

  • Product Formation: Monitor the specific substrate hydroxylation.

ObservationInterpretation
NAD(P)H Oxidized + Product Formed 1-Deaza-FAD mimics FAD. N1 is likely not critical for catalysis.
NAD(P)H Oxidized + NO Product Uncoupling. N1 is critical for oxygen transfer.[1] The enzyme is acting as an oxidase.[3]
No NAD(P)H Oxidation 1-Deaza-FAD prevents reduction (Redox potential mismatch or binding failure).[1]

Case Study: Phenol Hydroxylase

Target: Phenol Hydroxylase (EC 1.14.13.7) Study Reference: Detmer, Schopfer, & Massey (1984).[1] J. Biol. Chem.

Experimental Setup:

  • Native FAD was replaced with 1-deaza-FAD.[1][4][3]

  • Reaction monitored with Phenol (substrate) and NADPH.[1][5]

Results:

  • Reduction: The 1-deaza enzyme was reduced by NADPH (albeit slower).[1]

  • Intermediate: A stable C4a-hydroperoxide was observed spectrally.[1]

  • Outcome: 0% Hydroxylation. The enzyme consumed NADPH and O

    
     but produced only H
    
    
    
    O
    
    
    and Phenol (unchanged).[1]

Mechanistic Insight: The study concluded that the N1 nitrogen provides a critical hydrogen bond that polarizes the C4a-hydroperoxide, making the distal oxygen sufficiently electrophilic to attack the aromatic ring of phenol. Without this "pull" from N1, the peroxide simply falls apart.

References

  • Detmer, K., Schopfer, L. M., & Massey, V. (1984).[1] "Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase." Journal of Biological Chemistry, 259(3), 1532-1538.[1] Link

  • Entsch, B., et al. (1976).[1] "Oxygen reactivity of p-hydroxybenzoate hydroxylase containing 1-deaza-FAD." Journal of Biological Chemistry, 255(4), 1420-1429.[1] Link

  • Ghisla, S., & Massey, V. (1989).[1] "Mechanisms of flavoprotein-catalyzed reactions." European Journal of Biochemistry, 181(1), 1-17.[1] Link

  • Van Berkel, W. J., et al. (1988).[1] "Large-scale preparation and reconstitution of apo-flavoproteins... Hydrophobic-interaction chromatography." European Journal of Biochemistry, 178(1), 197-207.[1] Link

  • Jorns, M. S., & Hersh, L. B. (1975).[1][6] "Demonstration of a stable, enzymatically active 1-deaza-FAD-enzyme complex." Journal of the American Chemical Society, 97(16), 4771–4772.[1] Link[1]

Sources

Exploratory

Mechanistic Probing via 1-Deaza-FAD: A Chemo-Enzymatic Synthesis Guide

The following technical guide details the synthesis of 1-Deaza-Flavin Adenine Dinucleotide (1-deaza-FAD) . This analogue, where the N1-nitrogen of the isoalloxazine ring is replaced by a carbon atom, is a critical probe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-Deaza-Flavin Adenine Dinucleotide (1-deaza-FAD) . This analogue, where the N1-nitrogen of the isoalloxazine ring is replaced by a carbon atom, is a critical probe for elucidating flavoenzyme mechanisms, specifically identifying the role of the N1-locus in hydrogen bonding and ionization during catalysis.

Executive Summary & Rationale

In the study of flavoproteins, the N1 position of the isoalloxazine ring is the primary locus for protonation in the reduced state (FADH⁻ → FADH₂). Replacing this nitrogen with a carbon (1-deaza-FAD) eliminates this protonation site and the capacity for hydrogen bonding at position 1.[1]

Unlike 5-deaza-FAD, which is an obligate two-electron acceptor used to distinguish hydride transfer from radical mechanisms, 1-deaza-FAD is used to:

  • Perturb Redox Potential: Significantly lowers the midpoint potential (

    
    ) compared to native FAD.[1]
    
  • Destabilize Semiquinones: The 1-deaza substitution sterically and electronically disfavors the formation of the neutral semiquinone, making it an excellent probe for obligate hydride transfer mechanisms.

  • Map Protonation Events: If an enzyme's activity is abolished with 1-deaza-FAD, it suggests the N1-protonation or H-bond acceptance is catalytically essential.[1]

This guide prioritizes a Chemo-Enzymatic Approach . While total chemical synthesis of FAD analogues is possible (e.g., via morpholidate coupling), it is low-yielding and prone to side reactions.[1] The industry standard "Gold Standard" protocol involves the chemical synthesis of the chromophore (1-deaza-riboflavin ) followed by enzymatic conversion to the dinucleotide using a promiscuous FAD Synthetase (FADS).[1]

Retrosynthetic Analysis & Workflow

The synthesis is bifurcated into two distinct modules:

  • Chemical Module: Construction of the 1-deaza-isoalloxazine core (1-deaza-riboflavin).

  • Biocatalytic Module: Phosphorylation and adenylylation using Corynebacterium ammoniagenes FAD Synthetase.

Workflow Visualization

G cluster_0 Module 1: Chemical Synthesis cluster_1 Module 2: Enzymatic Assembly (FADS) Start Aniline Precursors (Ribityl-aniline) Cyclization Cyclization (Pyrimido-quinoline formation) Start->Cyclization Condensation Chromophore 1-Deaza-Riboflavin (Purified) Cyclization->Chromophore HPLC Purification FADS FAD Synthetase (C. ammoniagenes) Chromophore->FADS ATP ATP + Mg2+ ATP->FADS FMN_Analog Intermediate: 1-Deaza-FMN FADS->FMN_Analog Kinase Domain Final 1-Deaza-FAD FMN_Analog->Final Adenylyltransferase Domain

Figure 1: The chemo-enzymatic cascade for 1-deaza-FAD production.[1] The critical bottleneck is the chemical synthesis of the chromophore; the enzymatic step is generally high-yielding.

Module 1: Chemical Synthesis of 1-Deaza-Riboflavin[1][2][3][4]

The synthesis of 1-deaza-riboflavin (a pyrimido[4,5-b]quinoline-2,4-dione derivative) historically suffered from low yields.[1][2][3] The optimized route described by Kiessling et al. (2004) is the recommended protocol, utilizing a convergent strategy that avoids harsh reduction steps.[1]

Synthetic Strategy

The core is constructed by condensing a ribityl-aminobenzene derivative with a pyrimidine precursor. Unlike standard flavins (pteridine core), 1-deazaflavins possess a quinoline-like junction.[1]

Key Protocol Steps

Note: All chemical steps must be performed under low-light conditions to prevent photodegradation of the deazaflavin core.

  • Precursor Preparation:

    • Start with 2-nitro-4-chlorobenzoic acid or similar aniline precursors.[1]

    • Introduce the ribityl side chain via reductive amination or nucleophilic substitution before ring closure to ensure correct N10 positioning (which corresponds to N10 in FAD, though numbering differs in quinolines, we retain flavin numbering for biological consistency).

  • Ring Closure (The Kiessling Modification):

    • Reactants: N-(D-ribityl)-2-aminobenzaldehyde analogue + Barbituric acid (or 6-chlorouracil derivative).[1]

    • Reaction: The condensation is catalyzed by base. Older methods used KOH (low yield); the modern method uses Cesium Carbonate (Cs₂CO₃) in DMF/DCM.[1]

    • Conditions: Stir at room temperature or mild heat (40°C). The use of Cs₂CO₃ significantly improves the yield of the bicyclic intermediate.

  • Purification:

    • The crude product is often a purple/brown solid.

    • Method: Preparative HPLC (C18 Reverse Phase).[1]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[1]

    • Target: 1-Deaza-Riboflavin (Yellow-Orange solid after lyophilization).[1]

Validation Point:

  • 1H NMR (DMSO-d6): Confirm the presence of the C1-proton (usually a singlet or doublet around 8.8–9.0 ppm, distinct from the exchangeable N1-H of normal flavins).[1]

  • Mass Spec: ESI-MS [M+H]+ consistent with C₁₈H₂₁N₃O₆ (Calc: ~375.38 Da).[1]

Module 2: Chemo-Enzymatic Assembly (FADS)[1]

Once 1-deaza-riboflavin is secured, the conversion to the dinucleotide is best achieved enzymatically. The bifunctional enzyme FAD Synthetase (FADS) from Corynebacterium ammoniagenes (or Brevibacterium ammoniagenes) is promiscuous and accepts the 1-deaza chromophore.[1]

Reagents[6][7]
  • Substrate: 1-Deaza-Riboflavin (from Module 1).[1]

  • Enzyme: Recombinant FADS (His-tagged, purified from E. coli).[1]

  • Cofactor: ATP (Adenosine Triphosphate) - Excess required (3-5 equivalents).[1]

  • Buffer: 50 mM Tris-HCl or HEPES, pH 7.5.

  • Activator: MgCl₂ (10 mM).[1]

Reaction Protocol
  • Dissolution: Dissolve 1-deaza-riboflavin (10 mg) in a minimal volume of DMSO (if solubility is poor in buffer) or warm water.

  • Cocktail Assembly: Add to 10 mL buffer containing:

    • ATP (50 mg)[1]

    • MgCl₂ (10 mM)[1]

    • FADS Enzyme (0.5 - 1.0 mg/mL final concentration).[1]

  • Incubation: Incubate at 37°C with gentle shaking in the dark .

  • Monitoring: Monitor reaction progress via HPLC every 2 hours.

    • Pathway: Riboflavin analogue → FMN analogue → FAD analogue.[4][5]

    • Endpoint: Reaction is complete when the FMN analogue peak diminishes and the FAD analogue peak plateaus (usually 4–12 hours).[1]

Purification of 1-Deaza-FAD[1][3]
  • Quenching: Stop reaction by heating to 95°C for 2 mins (precipitates protein) or filtering through a 10kDa cutoff filter.

  • Isolation: Inject filtrate onto a Semi-Prep C18 HPLC column.

  • Gradient: 0% → 30% Acetonitrile in 50 mM Ammonium Acetate (pH 6.0).

    • Note: Avoid strong acids (TFA) during FAD purification if possible, as the pyrophosphate bond can be labile; however, 0.1% TFA is acceptable if processed quickly.[1] Ammonium acetate is safer for stability.

  • Lyophilization: Freeze-dry the collected fraction to obtain 1-deaza-FAD as a yellow/orange powder.

Characterization & Data Interpretation

Researchers must validate the analogue before application in enzyme assays.

Spectral Properties (Comparison)[1]
PropertyNative FAD1-Deaza-FADSignificance
Absorbance Max (

)
450 nm, 375 nm~445 nm, ~360 nmSlight hypsochromic shift; shape of spectra differs.[1]
Fluorescence Fluorescent (Green)Fluorescent1-deazaflavins are typically fluorescent.[1]
Redox Potential (

)
-209 mV~ -280 to -310 mVCritical: 1-deaza-FAD is a much poorer oxidant.[1]
pKa (Reduced State) ~6.5 (N1-H)~5.6 (C1-H)Altered ionization profile of the reduced cofactor.[1]
Semiquinone Stability Stable (Blue/Red)Unstable 1-deaza-FAD does not form a thermodynamic semiquinone.[1]
Mechanistic Logic for Application

When reconstituting your apo-enzyme with 1-deaza-FAD:

  • Scenario A (Activity Retained): The reaction likely proceeds via a hydride transfer mechanism (2-electron).[1] The N1 hydrogen bond is not strictly required for transition state stabilization.

  • Scenario B (Activity Lost):

    • Possibility 1: The reaction requires a radical intermediate (1-electron transfer), which 1-deaza-FAD cannot support.[1]

    • Possibility 2: The enzyme obligatorily stabilizes the transition state via H-bonding to N1.

References

  • Carlson, E. C., & Kiessling, L. L. (2004).[1] Improved Chemical Syntheses of 1- and 5-Deazariboflavin.[1][6][2][7][8] The Journal of Organic Chemistry, 69(7), 2614–2617.[1][8] Link[1]

  • Spencer, R., Fisher, J., & Walsh, C. (1977).[1] Proton magnetic resonance and oxidation-reduction properties of 1-deazaflavins. Biochemistry, 16(16), 3586–3593.[1] Link[1]

  • Herwig, C., & Fitzpatrick, P. F. (2013).[1] Truncated FAD synthetase for direct biocatalytic conversion of riboflavin and analogs to their corresponding flavin mononucleotides.[2][4][9] Protein Engineering, Design & Selection, 26(10), 627–633.[1] Link

  • Massey, V., & Hemmerich, P. (1980).[1] Biological Aspects of Flavin and Flavoenzyme Chemistry. Biochemical Society Transactions, 8(2), 246–257.[1] Link[1]

  • Serrano, H., et al. (2013).[1] Efficient chemical and enzymatic syntheses of FAD nucleobase analogues. Organic & Biomolecular Chemistry. Link

Sources

Foundational

The Electrostatic Anchor: Deciphering the N1 Locus in Flavin Adenine Dinucleotide (FAD)

Topic: Role of the N1 Position in FAD Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads Executive Summary The N1 position of the isoalloxazine ring in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of the N1 Position in FAD Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary

The N1 position of the isoalloxazine ring in Flavin Adenine Dinucleotide (FAD) is not merely a passive structural element; it is the electrostatic control knob of flavoenzymes. While the N5 position is the celebrated site of hydride transfer, the N1 locus dictates the thermodynamic landscape of the cofactor. By modulating the protonation state and hydrogen-bonding environment of N1, enzymes tune the redox potential of FAD over a range of 600 mV, distinguishing oxidases from monooxygenases and dehydrogenases. This guide dissects the N1 position’s physicochemical role, details experimental protocols for its characterization using deaza-analogues, and outlines strategies for targeting this locus in rational drug design.

Part 1: Structural & Electronic Fundamentals of the N1 Locus

The Protonation Switch

In free solution, the N1 atom of fully reduced FAD (FADH


) has a pK

of approximately 6.7 . This proximity to physiological pH allows the N1 position to act as a molecular switch, toggling between the neutral (protonated) and anionic (deprotonated) hydroquinone states.
StateStructureN1 ChargepK

(Free)
Biological Preference
Oxidized (FAD) PlanarNeutral< 0Resting state
Semiquinone (FADH•) RadicalNeutral/Anionic~8.51-electron transfers
Reduced (FADH

)
ButterflyNeutral ~6.7 Dehydrogenases
Reduced (FADH

)
ButterflyAnionic ~6.7 Oxidases

Mechanistic Insight:

  • Oxidases (e.g., Glucose Oxidase): Stabilize the anionic N1 via positively charged residues (Lys/His) or H-bond donors. This negative charge density at N1 repels electron density toward C4a, facilitating reaction with molecular oxygen (

    
    ).
    
  • Dehydrogenases/Reductases: Often sequester FAD in a hydrophobic pocket that destabilizes the charge, forcing N1 to remain protonated (neutral) . This raises the redox potential, making the flavin a stronger oxidant.

The "N1-C2=O2" Hydrogen Bonding Axis

The N1 atom works in concert with the C2-carbonyl oxygen. A strong hydrogen bond to N1 (in the oxidized state) or stabilization of the N1-anion (in the reduced state) pulls electron density, increasing the electrophilicity of the N5 position.

  • Quantitative Impact: Synthetic models show that a single specific H-bond to N1 can shift the redox potential (

    
    ) by +20 to +40 mV .
    

Part 2: Experimental Characterization Protocols

Protocol: Probing N1 Electrostatics via pH-Dependent UV-Vis

Objective: Determine the pK


 of N1 in the protein-bound state to classify the enzyme's electrostatic environment.

Reagents:

  • Anaerobic buffer system (mixed buffer: Acetate/Phosphate/Pyrophosphate, pH 4.0–9.0).

  • Xanthine/Xanthine Oxidase system (for anaerobic reduction).

  • Glucose/Glucose Oxidase/Catalase (oxygen scrubbing).

Step-by-Step Methodology:

  • Anaerobiosis: Degas all buffers and enzyme solutions in a glovebox or tonometer (

    
     ppm). Crucial: Reduced anionic flavins react with 
    
    
    
    in milliseconds.
  • Reduction: Titrate the flavoprotein with dithionite or photoreduce (EDTA/Light) until the 450 nm absorbance band disappears.

  • pH Titration:

    • Add aliquots of deoxygenated acid/base to adjust pH.

    • Monitor UV-Vis spectra (300–600 nm).

  • Data Analysis:

    • Anionic Hydroquinone: Characteristic absorption ~360 nm (shoulder).

    • Neutral Hydroquinone: Low absorption, often featureless tail >320 nm.

    • Plot Absorbance vs. pH to fit the Henderson-Hasselbalch equation.

Protocol: The "Deaza" Substitution (1-deaza-FAD)

Objective: To test if N1 is directly involved in proton transfer or merely electrostatic stabilization. 1-deaza-FAD replaces the N1 nitrogen with a carbon (CH), eliminating the lone pair and H-bonding capability.

Workflow Visualization (DOT):

DeazaReconstitution Holo Holo-Enzyme (Native FAD) Apo Apo-Enzyme (Unfolded/Precipitated) Holo->Apo Acid/KBr Treatment (Unfolding) Recon Reconstituted Enzyme (Active/Inactive?) Apo->Recon Incubation 4°C + Excess Analogue Deaza 1-deaza-FAD (Synthetic Analogue) Deaza->Recon Binding Check Activity Assay Recon->Check

Caption: Workflow for replacing native FAD with 1-deaza-FAD to interrogate N1 functionality.

Interpretation of Results:

  • Scenario A (Loss of Activity): N1 was an essential acid/base catalyst or H-bond acceptor (e.g., in certain hydroxylases).

  • Scenario B (Retained Activity, Shifted Kinetics): N1 plays an electrostatic role. Expect a massive shift in redox potential (1-deaza-FAD is ~100 mV more negative than FAD).

Part 3: The N1 Locus in Drug Discovery

Transition State Mimicry

Inhibitors designed to bind to flavoenzymes often exploit the specific environment of the N1 pocket.

  • MAO Inhibitors: Monoamine Oxidase (MAO) inhibitors often function by forming a covalent adduct at N5, but their specificity is dictated by the steric and electrostatic fit near N1.

  • Strategy: If the target enzyme stabilizes the N1-anion , design inhibitors with electron-withdrawing groups that mimic this charge distribution or H-bond acceptors that dock into the enzyme's stabilizing residues (e.g., Lysine/Histidine).

Covalent Targeting

While N5 is the classic site for covalent adducts, the N1 position is susceptible to alkylation by specific electrophiles, particularly in an open, solvent-exposed pocket.

  • Mechanism: Quinone methides (generated in situ) can alkylate the N1 position of FAD if the geometry permits.

  • Application: Design "suicide substrates" that, upon oxidation by the flavoenzyme, generate a reactive species that back-attacks the N1 locus, permanently inactivating the enzyme.

Part 4: Mechanistic Visualization

The N1 Electrostatic Switch in Catalysis:

N1Switch Oxidized Oxidized FAD (Planar) Reduced Reduced FAD (Butterfly) Oxidized->Reduced +2e- / +1H+ Hydrophobic Hydrophobic Pocket (Dehydrogenases) Reduced->Hydrophobic Positive Positive/H-Bond Pocket (Oxidases) Reduced->Positive NeutralHQ Neutral Hydroquinone (N1-H) Hydrophobic->NeutralHQ pKa Shift < 6 AnionicHQ Anionic Hydroquinone (N1-) Positive->AnionicHQ pKa Shift > 7 No O2 Reaction No O2 Reaction NeutralHQ->No O2 Reaction Rapid O2 Reaction\n(H2O2 Formation) Rapid O2 Reaction (H2O2 Formation) AnionicHQ->Rapid O2 Reaction\n(H2O2 Formation)

Caption: The protein environment shifts the N1 pKa, dictating the enzyme's reactivity toward oxygen.

References

  • Electrostatic Modulation of Flavin

    • Title: Modulating the redox property of a flavin analog through adjustment of its microenvironment in a self-assembled monolayer.[1]

    • Source: PubMed / NIH
    • Link:[Link]

  • N1-Hydrogen Bonding Models

    • Title: An N1-hydrogen bonding model for flavin coenzyme.[2]

    • Source: PubMed[3]

    • Link:[Link]

  • 1-Deaza-FAD Applications

    • Title: Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase.[3][4]

    • Source: Journal of Biological Chemistry
    • Link:[Link]

  • Protonation States in Drug Design

    • Title: Light-dependent flavin redox and adduct states control the conformation and DNA-binding activity of the transcription factor EL222.
    • Source: PubMed Central
    • Link:[Link]

  • Covalent Modification Mechanisms

    • Title: Selective N1-alkylation of 2'-deoxyguanosine with a quinolinyl quinone methide (Mechanistic parallel to FAD N1 alkyl
    • Source: PubMed[3]

    • Link:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Deaza-FAD as a Mechanistic Probe in Flavoenzymology

Executive Summary This guide details the application of 1-deaza-FAD (1-deaza-flavin adenine dinucleotide) as a structural and electronic probe for investigating flavoprotein mechanisms.[1][2] Unlike the more common 5-dea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-deaza-FAD (1-deaza-flavin adenine dinucleotide) as a structural and electronic probe for investigating flavoprotein mechanisms.[1][2] Unlike the more common 5-deaza-FAD (which restricts reactivity to hydride transfer), 1-deaza-FAD is primarily used to interrogate the N1-C2 locus of the isoalloxazine ring.[1][2]

By replacing the N1 nitrogen with a carbon atom, this analog introduces two critical perturbations:

  • Electronic: It drastically lowers the redox potential (

    
    ), making the cofactor significantly harder to reduce.[2]
    
  • Structural: It removes the N1 lone pair, abolishing the capacity for hydrogen bonding or protonation at this position.[2]

This application note provides the rationale, experimental protocols, and data interpretation frameworks for using 1-deaza-FAD to map protonation events and thermodynamic landscapes in flavoenzymes.

Mechanistic Principles

To use 1-deaza-FAD effectively, researchers must understand how it differs from the native cofactor (FAD) and the hydride-probe (5-deaza-FAD).[1][2]

Structural & Electronic Comparison[2]
FeatureNative FAD1-Deaza-FAD5-Deaza-FAD
Atom at Pos. 1 Nitrogen (N)Carbon (CH)Nitrogen (N)
Atom at Pos. 5 Nitrogen (N)Nitrogen (N)Carbon (CH)
H-Bond Capability (N1) AcceptorNone (Steric clash possible)Acceptor
Redox Potential (

)
~ -210 mV~ -280 to -310 mV (Low)~ -260 mV
Primary Utility Native catalysisProbing N1-protonation & ThermodynamicsProbing Hydride vs. Radical transfer
The "N1-Locus" Hypothesis

In many oxidases and hydroxylases, the protein environment stabilizes the reduced anionic hydroquinone species by hydrogen bonding to the N1/O2 locus.[2]

  • Hypothesis: If the enzyme mechanism requires a hydrogen bond at N1 to stabilize the transition state or an intermediate (like the C4a-hydroperoxide), 1-deaza-FAD will abolish activity or destabilize that specific intermediate.[1][2]

  • Thermodynamic Mapping: Because 1-deaza-FAD is harder to reduce, it can "freeze" an enzyme in the oxidized state in the presence of substrates that would normally reduce native FAD, allowing for the detection of charge-transfer complexes that are usually too transient to observe.[2]

Visualization: Decision Logic & Structure[1][3]

G cluster_0 Probe Selection Logic cluster_1 1-Deaza-FAD Structural Impact Start Experimental Question Q1 Is the mechanism Hydride (2e-) or Radical (1e-)? Start->Q1 Q2 Is N1 protonation/H-bonding critical for catalysis? Q1->Q2 No Use5 Use 5-Deaza-FAD (Blocks SET, allows Hydride) Q1->Use5 Yes Use1 Use 1-Deaza-FAD (Blocks N1 H-bond, Lowers Em) Q2->Use1 Yes C1 1-Deaza-FAD (C1) C-H Bond No H-Bonding Use1->C1 N1 Native FAD (N1) Lone Pair Available H-Bond Acceptor N1->C1 Atomic Substitution Effect1 Disrupted Protein Interaction (e.g., Arg/Lys/H2O bond lost) C1->Effect1 Effect2 Thermodynamic Shift (Redox potential drops ~80mV) C1->Effect2

Figure 1: Decision matrix for selecting deaza-flavin probes and the structural consequences of the N1 -> C1 substitution.

Experimental Protocol: Reconstitution

Pre-requisite: 1-Deaza-FAD is typically not available as a standard catalog item from major distributors.[1][2] It must be synthesized (often via 1-deaza-riboflavin enzymatic conversion) or obtained from specialized biochemical synthesis labs.[1][2]

Phase 1: Preparation of Apo-Enzyme

Objective: Remove native FAD without denaturing the protein scaffold.[2]

Method A: Acidic Ammonium Sulfate (Best for stable oxidases) [1][2]

  • Precipitate the holo-enzyme with saturated ammonium sulfate at pH 3.0 (using H2SO4 to adjust pH).

  • The FAD dissociates at low pH while the protein precipitates.[2]

  • Centrifuge (15,000 x g, 20 min, 4°C). The pellet is the apo-enzyme; the yellow supernatant (FAD) is discarded.[2]

  • Resuspend the pellet in high-pH buffer (pH 8.0) immediately to restore folding.[2]

Method B: KBr/Urea Dialysis (Gentler, for labile enzymes) [1][2]

  • Prepare a dialysis buffer containing 1 M KBr and 2-4 M Urea (concentration depends on protein stability).[1][2]

  • Dialyze the holo-enzyme against this buffer for 6–12 hours. The chaotropes loosen the fold, allowing FAD to diffuse out.[2]

  • Critical Step: Dialyze extensively against FAD-free buffer containing 10-20% glycerol to refold the apo-protein.[1][2]

Phase 2: Reconstitution with 1-Deaza-FAD[1][2]

Self-Validating Step: 1-Deaza-FAD often binds with lower affinity (


 increases) compared to native FAD.[1][2] You must determine the binding stoichiometry.[2]
  • Titration: Place 10 µM Apo-enzyme in a cuvette.

  • Addition: Add aliquots of 1-deaza-FAD (from a concentrated stock).

  • Monitor: Track UV-Vis absorbance. 1-Deaza-FAD has a distinct spectrum (typically

    
     ~445 nm, but often red-shifted when bound).[1][2]
    
  • Saturation: Continue adding until spectral changes cease.

  • Purification: Remove unbound cofactor using a desalting column (PD-10) or rapid dialysis.[1][2] Note: If

    
     is high (>10 µM), perform assays in the presence of excess cofactor to ensure saturation.[2]
    

Workflow Visualization

Protocol cluster_prep Phase 1: Deflavination cluster_recon Phase 2: Reconstitution Holo Holo-Enzyme (Native FAD) Apo Apo-Enzyme (Colorless) Holo->Apo Acid/AmSulf or KBr/Urea Mix Incubation + 1-Deaza-FAD Apo->Mix Recon 1-Deaza-Holoenzyme (Shifted Spectrum) Mix->Recon Desalting/Dialysis

Figure 2: Workflow for generating 1-deaza-FAD substituted enzymes.

Data Analysis & Interpretation

Spectral Perturbation

Upon binding to the apo-enzyme, 1-deaza-FAD usually undergoes a spectral shift.[1][2]

  • Observation: A red-shift (bathochromic shift) of the 445 nm peak indicates the cofactor is in a hydrophobic pocket.[2]

  • Vibronic Structure: Enhanced resolution of vibronic bands (shoulder peaks) often indicates the cofactor is rigidly held, restricting solvent access.[2]

Kinetic Assays (The "Litmus Test")

Perform steady-state kinetics with the natural substrate.[2]

ObservationMechanistic Implication
Activity is < 1% of Native The N1 nitrogen is likely critical for catalysis (e.g., acts as a base or H-bond acceptor).[1][2]
Activity is Retained (~10-50%) N1 is not catalytically essential; the mechanism tolerates the redox drop.[2]
Reaction Stalls at Reduction The substrate cannot reduce the flavin due to the lowered redox potential (

).[2] This confirms the reaction is thermodynamically controlled by the flavin potential.
Case Study Example: Phenol Hydroxylase

In studies of phenol hydroxylase, substitution with 1-deaza-FAD resulted in an enzyme that could bind substrate but could not be reduced .[1][2] This proved that the N1 locus was essential for the proton transfer required to facilitate the reduction of the flavin by NADPH, or that the redox potential drop made reduction thermodynamically impossible [1].

Troubleshooting & Expert Tips

  • Light Sensitivity: Like all flavins, 1-deaza-FAD is light-sensitive.[1][2] Perform all reconstitutions in amber tubes or under low light.

  • Binding Affinity: If you observe low activity, do not assume the analog is inactive.[2] It may simply have dissociated. Always measure the spectrum of the assay solution to confirm the flavin is protein-bound.

  • Commercial Availability: If 1-deaza-FAD is unavailable, check for 1-deaza-riboflavin . Many labs convert this to the FAD level using the bifunctional enzyme FAD Synthetase (FADS) in a "one-pot" enzymatic synthesis coupled with the apo-enzyme reconstitution.[2]

References

  • Detmer, K., Schopfer, L. M., & Massey, V. (1984).[1][2] Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase. Journal of Biological Chemistry, 259(3), 1532–1538.[1][2][3]

  • Ludwig, M. L., et al. (1990).[1][2] Structure and oxidation-reduction behavior of 1-deaza-FMN flavodoxins: modulation of redox potentials in flavodoxins. Biochemistry, 29(45), 10364-10375.[1][2][4]

  • Massey, V., & Hemmerich, P. (1980).[1][2] Active-site probes of flavoproteins.[1][2][5] Biochemical Society Transactions, 8(2), 246–257.[1][2]

Sources

Application

studying enzyme kinetics with 1-Deaza-fad

An Application Guide to Unraveling Enzyme Mechanisms with 1-Deaza-FAD Introduction: Beyond the Native Cofactor Flavin adenine dinucleotide (FAD) is a cornerstone of biological redox chemistry, a versatile cofactor enabli...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Unraveling Enzyme Mechanisms with 1-Deaza-FAD

Introduction: Beyond the Native Cofactor

Flavin adenine dinucleotide (FAD) is a cornerstone of biological redox chemistry, a versatile cofactor enabling enzymes to catalyze a vast array of life-sustaining reactions.[1][2] However, the sheer speed and efficiency of many flavoenzymes can mask the intricate details of their catalytic cycles, making transient intermediates and discrete chemical steps invisible to conventional analysis. To dissect these complex mechanisms, researchers turn to atomic mutagenesis, subtly altering the tools of the enzyme to slow down or modify the reaction.[3]

This guide focuses on a powerful tool in the enzymologist's arsenal: 1-Deaza-FAD . By replacing the nitrogen atom at the N-1 position of the flavin's isoalloxazine ring with a carbon atom, we introduce a profound yet precise perturbation.[4] This single-atom substitution significantly alters the cofactor's electronic properties and redox potential, making 1-Deaza-FAD an invaluable probe for stabilizing reaction intermediates, decoupling complex reactions, and elucidating the role of specific atomic interactions in catalysis.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of 1-Deaza-FAD in enzyme kinetics. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to design, execute, and interpret experiments with scientific rigor.

The Scientific Rationale: Why Use 1-Deaza-FAD?

The substitution of a carbon for a nitrogen at the N-1 position is not a trivial change. This modification prevents the protonation that would normally occur at this position in the native flavin, leading to significant changes in its electrochemical and chemical behavior.

  • Altered Redox Potential: The redox potential of 1-Deaza-FAD is significantly different from that of native FAD. This shift can alter the thermodynamics of electron transfer steps within the enzyme's active site, making some steps more or less favorable.[5][6] This property is critical for understanding how an enzyme's protein environment tunes the cofactor's intrinsic power.[5][7]

  • Stabilization of Intermediates: The most compelling reason to use 1-Deaza-FAD is its ability to trap and stabilize key reaction intermediates. For many flavin-dependent monooxygenases, a critical but fleeting intermediate is the C(4a)-hydroperoxyflavin. In enzymes reconstituted with 1-Deaza-FAD, this intermediate is often significantly more stable, allowing its direct detection and characterization by rapid kinetic techniques.[4]

  • Decoupling of Catalytic Activities: In some enzymes, 1-Deaza-FAD can uncouple substrate oxidation from subsequent steps. For example, a 1-Deaza-FAD-substituted hydroxylase might still be able to oxidize NADPH but fail to hydroxylate its primary substrate, instead shunting electrons to produce hydrogen peroxide.[4] This provides a powerful method for dissecting multi-step reaction pathways.

Comparative Physicochemical Properties: FAD vs. 1-Deaza-FAD

The following table summarizes the key differences that underpin the utility of 1-Deaza-FAD.

PropertyNative FAD1-Deaza-FADRationale for Kinetic Studies
Structure Nitrogen at position 1Carbon at position 1Prevents N-1 protonation, altering electronic structure.[4]
Redox Potential (E'₀) ~ -220 mV (enzyme dependent)More negative than FADModulates the driving force for electron/hydride transfer steps.[5][8]
UV-Vis Spectrum (Oxidized) Major peak ~450 nm[1]Similar visible absorbance, but can be perturbed by protein environment.Allows spectroscopic monitoring of reconstitution and redox state changes.
Fluorescence Quenched when bound to most proteins.[1][7]Similar fluorescence properties, useful for binding studies.Changes in fluorescence can be used to monitor binding to the apoenzyme.
Reactivity Forms transient C(4a)-adducts.Forms more stable C(4a)-adducts (e.g., hydroperoxides).[4]Enables the trapping and characterization of key catalytic intermediates.

Experimental Design: A Self-Validating Workflow

A successful study using 1-Deaza-FAD relies on a robust workflow that ensures the enzyme being studied is properly prepared and characterized at each stage. This workflow is designed to be self-validating, with clear checkpoints to confirm success before proceeding.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_kinetics Phase 3: Kinetic Analysis holoenzyme Holoenzyme (Native FAD bound) apo_prep Apoenzyme Preparation (Removal of native FAD) holoenzyme->apo_prep apoenzyme Apoenzyme (Cofactor-free) apo_prep->apoenzyme reconstitution Reconstitution (Incubation with 1-Deaza-FAD) apoenzyme->reconstitution reconstituted_enzyme 1-Deaza-FAD Enzyme reconstitution->reconstituted_enzyme uv_vis UV-Vis Spectroscopy reconstituted_enzyme->uv_vis Confirm cofactor incorporation activity_check Activity Assay (Loss of native function) reconstituted_enzyme->activity_check Confirm functional modification steady_state Steady-State Kinetics uv_vis->steady_state activity_check->steady_state pre_steady_state Pre-Steady-State Kinetics (Stopped-Flow) steady_state->pre_steady_state Inform experiment design G cluster_workflow Steady-State Kinetics Workflow prep Prepare Reagents (Buffer, Enzyme, Substrates) setup Set Substrate Concentrations ([S1], [S2], [S3]...[Sn]) prep->setup measure Measure Initial Velocity (v₀) (e.g., ΔAbs/min at each [S]) setup->measure plot Plot v₀ vs. [S] measure->plot fit Fit to Michaelis-Menten Equation v₀ = (Vmax * [S]) / (Km + [S]) plot->fit results Determine Kinetic Parameters (Vmax, Km, kcat) fit->results

Figure 2. Workflow for steady-state kinetic analysis.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a stock solution of your reconstituted 1-Deaza-FAD enzyme of known concentration.

    • Prepare concentrated stock solutions of the substrate(s) to be varied (e.g., NADPH, primary substrate).

    • Prepare the assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5, 25°C).

  • Assay Setup:

    • Use a temperature-controlled UV-Vis spectrophotometer or a microplate reader.

    • Prepare a series of reactions in cuvettes or a 96-well plate. Each reaction should contain the buffer, a fixed concentration of the 1-Deaza-FAD enzyme, and any fixed substrates.

    • Vary the concentration of one substrate across the series, spanning a range from approximately 0.2 * Km to 5 * Km (you may need to estimate this in a preliminary experiment).

  • Data Acquisition:

    • Initiate the reaction by adding the final component (often the enzyme or the varied substrate).

    • Immediately begin monitoring the change in absorbance over time. For NADPH oxidation, this is typically followed at 340 nm (ε = 6220 M⁻¹cm⁻¹).

    • Record data for the initial, linear phase of the reaction.

  • Data Analysis:

    • For each substrate concentration, calculate the initial velocity (v₀) from the slope of the linear portion of your absorbance vs. time plot. Convert this from Abs/min to M/min using the Beer-Lambert law.

    • Plot v₀ versus the substrate concentration [S].

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, ICEKAT) to determine Vmax and Km. [9][10] * The catalytic constant, kcat, can be calculated using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Application Note 2: Pre-Steady-State Analysis by Stopped-Flow Spectroscopy

Objective: To directly observe the formation and decay of catalytic intermediates stabilized by 1-Deaza-FAD.

Causality: The true power of 1-Deaza-FAD is revealed on the millisecond timescale. Its altered electronics can dramatically slow the decay of intermediates like the C(4a)-hydroperoxide, making them "visible" to rapid-mixing techniques. [4]This allows for the direct measurement of rate constants for individual steps in the catalytic cycle, providing unparalleled mechanistic insight.

Step-by-Step Protocol
  • Instrumentation and Setup:

    • This experiment requires a stopped-flow instrument equipped with a diode array or photodiode array detector capable of acquiring full spectra rapidly over time.

    • Make all solutions anaerobic if studying reductive half-reactions by purging with argon or nitrogen gas.

  • The Mixing Experiment (Example: Oxidative Half-Reaction):

    • Syringe 1: Load with the reduced 1-Deaza-FAD enzyme (pre-reduced with a slight excess of substrate like NADPH, then passed through a desalting column to remove excess reductant).

    • Syringe 2: Load with oxygen-saturated buffer.

    • The instrument will rapidly mix the contents of the two syringes, initiating the reaction of the reduced flavoenzyme with oxygen.

  • Data Acquisition:

    • Set the instrument to acquire spectra from ~300-700 nm at a high rate (e.g., every 2-5 milliseconds) for a duration appropriate to the reaction (from milliseconds to several seconds).

    • The data will be a three-dimensional set of Absorbance vs. Wavelength vs. Time.

  • Data Analysis:

    • Analyze the spectral data to identify new features. The formation of a C(4a)-hydroperoxy-1-deazaflavin is often characterized by a new absorbance peak around 380-400 nm. [4] * Plot the absorbance change at key wavelengths (e.g., the peak of the intermediate and the peak of the starting material) against time.

    • Fit these kinetic traces to single or double exponential equations to obtain the observed rate constants (k_obs) for the formation and decay of each intermediate species.

    • By performing the experiment at different oxygen concentrations, you can determine the second-order rate constant for the reaction of the reduced enzyme with oxygen.

Troubleshooting & Interpretation

  • Incomplete Reconstitution: If native activity persists, the apoenzyme preparation was likely incomplete or inefficient. Try harsher (or different) preparation conditions.

  • Low Reconstitution Yield: The apoenzyme may be unstable. Consider adding stabilizing agents like glycerol or performing the reconstitution at a lower temperature.

  • Interpreting Kinetic Changes: A change in Km suggests the C1-locus is involved in substrate binding or positioning. A change in kcat points to an effect on the rate-limiting step of catalysis. The stabilization of an intermediate provides direct evidence for its existence on the reaction pathway and suggests that its decay is a key kinetic barrier.

References

  • Detmer, K., Schopfer, L. M., & Massey, V. (1984). Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase. Journal of Biological Chemistry, 259(3), 1532–1538. [Link]

  • Seino, T., Ohara, H., & Sako, Y. (2003). The first synthesis of 1-deaza-2′-deoxyguanosine and its properties as a nucleoside and as oligodeoxynucleotides. Nucleic Acids Research, 31(24), 7295–7302. [Link]

  • Moonen, C. T., Vervoort, J., & Müller, F. (1990). Structure and oxidation-reduction behavior of 1-deaza-FMN flavodoxins: modulation of redox potentials in flavodoxins. Biochemistry, 29(45), 10364–10375. [Link]

  • Cristalli, G., Franchetti, P., Grifantini, M., Vittori, S., Bordoni, T., & Geroni, C. (1987). Improved synthesis and antitumor activity of 1-deazaadenosine. Journal of Medicinal Chemistry, 30(9), 1686–1688. [Link]

  • Enzyme Kinetics Data Analysis. (2021, May 7). [Video]. YouTube. [Link]

  • Hersh, L. B., & Jorns, M. S. (1975). Use of 5-deazaFAD to study hydrogen transfer in the D-amino acid oxidase reaction. Journal of Biological Chemistry, 250(22), 8728–8734. [Link]

  • Seino, T., Ohara, H., & Sako, Y. (2003). the first synthesis of 1-deaza-2'-deoxyguanosine and its properties as a nucleoside and as oligodeoxynucleotides. Nucleic Acids Research, 31(24), 7295–7302. [Link]

  • Wikipedia. (2024, February 19). Flavin adenine dinucleotide. [Link]

  • Galbán, J., de Marcos, S., & Castillo, J. R. (2017). The intrinsic fluorescence of FAD and its application in analytical chemistry: a review. Methods and Applications in Fluorescence, 5(1), 012001. [Link]

  • Ye, R., Men, Y., & Liu, A. (2011). Biochemical Characterization of an FAD-Dependent Monooxygenase, the Ornithine Hydroxylase from Pseudomonas aeruginosa, Suggests a Novel Reaction Mechanism. PLoS ONE, 6(4), e18710. [Link]

  • Galbán, J., de Marcos, S., & Castillo, J. R. (2017). The intrinsic fluorescence of FAD and its application in analytical chemistry: a review. Methods and Applications in Fluorescence, 5(1), 012001. [Link]

  • Wsol, A., & Wsol, V. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Molecules, 25(20), 4604. [Link]

  • Kinetics Data Analysis - Enzyme Kinetics. (2022, September 6). [Video]. YouTube. [Link]

  • Singh, R., Kumar, A., & Kumar, V. (2023). Efficient chemical and enzymatic syntheses of FAD nucleobase analogues and their analysis as enzyme cofactors. RSC Advances, 13(5), 3291–3298. [Link]

  • Rieder, U., Kreutz, C., & Micura, R. (2012). 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis. Journal of the American Chemical Society, 134(16), 6966–6969. [Link]

  • Olp, M. D., & Smith, B. C. (2022). Analysis of continuous enzyme kinetic data using ICEKAT. STAR Protocols, 3(3), 101550. [Link]

  • Thinking intuitively about electron transport chains, reduction potential, and NAD vs FAD. (2024, February 26). [Video]. YouTube. [Link]

  • Is there some reason to when FAD/NAD are used for oxidation, and when FADH2/NADH are used for reduction? (2016, October 11). Reddit. [Link]

Sources

Method

Application Notes and Protocols for the Reconstitution of Apoflavoproteins with 1-Deaza-FAD

Introduction: Probing Flavoprotein Mechanisms with 1-Deaza-FAD Flavoproteins are a ubiquitous class of enzymes that utilize derivatives of riboflavin—flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD)—as th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Probing Flavoprotein Mechanisms with 1-Deaza-FAD

Flavoproteins are a ubiquitous class of enzymes that utilize derivatives of riboflavin—flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD)—as their prosthetic groups to catalyze a vast array of redox reactions essential for cellular metabolism, DNA repair, and biosynthesis.[1][2][3] The isoalloxazine ring of the flavin cofactor is the chemical heart of these enzymes, enabling them to participate in both one- and two-electron transfer processes.[4] To dissect the intricate mechanisms of these enzymes, researchers often turn to flavin analogs that possess altered chemical properties.

1-Deaza-FAD, an analog where the N1 nitrogen of the isoalloxazine ring is replaced by a carbon atom, is a particularly powerful tool for mechanistic studies.[5] This substitution significantly alters the redox potential and prevents certain chemical reactions at this position, effectively disabling specific catalytic steps.[5][6] By replacing the native FAD with 1-Deaza-FAD, scientists can trap reaction intermediates, uncouple multistep reactions, and gain unparalleled insight into the enzyme's catalytic cycle. For example, studies with phenol hydroxylase reconstituted with 1-Deaza-FAD revealed that the modified enzyme could not hydroxylate its substrate but could still form a detectable flavin C(4a)-hydroperoxide intermediate, providing crucial evidence for the reaction pathway.[5]

This guide provides a comprehensive framework and detailed protocols for the successful preparation of apoflavoproteins and their subsequent reconstitution with 1-Deaza-FAD. It further details the essential biophysical techniques required to validate the integrity and characteristics of the newly formed artificial flavoenzyme.

Part I: Preparation of the Apoflavoprotein

The foundational step for any reconstitution experiment is the complete and gentle removal of the native flavin cofactor to generate a stable apoflavoprotein. In the majority of flavoproteins, the FAD cofactor is bound tightly but non-covalently.[1] The goal is to disrupt this interaction reversibly without causing irreversible denaturation of the protein. Several methods exist, including acid ammonium sulfate precipitation and hydrophobic interaction chromatography.[7][8]

However, for His-tagged recombinant proteins, an on-column method offers a highly efficient and elegant solution, combining purification with deflavination and minimizing protein loss.[9] This method is particularly advantageous for apoproteins that may be unstable in solution.[9]

Protocol 1: On-Column Apoflavoprotein Preparation (for His-tagged proteins)

This protocol is adapted from the method described for the NifL PAS domain and is broadly applicable.[9]

Rationale: The protein is first immobilized on an IMAC (Immobilized Metal Affinity Chromatography) resin via its His-tag. A buffer containing chaotropic agents (KBr and urea) is then used to unfold the flavin-binding domain partially, releasing the FAD cofactor, which is washed away. The apoprotein, still bound to the column, can then be refolded by washing with a standard buffer before elution or used directly for on-column reconstitution.

Materials:

  • Purified His-tagged holoflavoprotein

  • Ni-NTA or equivalent IMAC resin

  • Binding/Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0

  • Deflavination Buffer: Binding/Wash Buffer containing 2 M KBr and 2 M Urea

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0

  • All buffers should be chilled to 4°C.

Procedure:

  • Column Preparation: Equilibrate the IMAC resin with 5-10 column volumes (CV) of Binding/Wash Buffer.

  • Protein Binding: Load the His-tagged holoflavoprotein onto the equilibrated column. Collect the flow-through to monitor binding efficiency.

  • Initial Wash: Wash the column with 5 CV of Binding/Wash Buffer to remove any non-specifically bound proteins.

  • Deflavination:

    • Wash the column with 10-20 CV of the Deflavination Buffer.

    • Crucial Step: Monitor the column effluent spectroscopically at ~450 nm (the absorbance maximum of oxidized FAD)[10]. Continue washing until the absorbance at 450 nm returns to baseline, indicating complete removal of the FAD. The column bed and effluent will lose their characteristic yellow color.

  • Refolding/Re-equilibration: Wash the column with 10 CV of Binding/Wash Buffer (without KBr/urea) to remove the chaotropic agents and allow the bound apoprotein to refold.

  • Elution: Elute the apoflavoprotein from the column using the Elution Buffer. Collect fractions and monitor protein concentration (e.g., at 280 nm).

  • Verification and Storage:

    • Confirm deflavination by recording a UV-visible spectrum of the purified apoprotein. The characteristic flavin peaks at ~375 nm and ~450 nm should be absent.[10]

    • The protein's intrinsic tryptophan fluorescence may increase upon FAD removal.[11]

    • Immediately use the apoprotein for reconstitution or store it at -80°C after flash-freezing in liquid nitrogen. Stability of the apo-form can be a major challenge and must be empirically determined.[9]

Part II: Reconstitution with 1-Deaza-FAD

With a stable and pure apoflavoprotein in hand, the next step is to introduce the 1-Deaza-FAD analog into the now-vacant cofactor binding site. This process is typically achieved by incubating the apoprotein with a molar excess of the flavin analog.

Workflow for Apoflavoprotein Preparation and Reconstitution

The entire process, from the native enzyme to the final, characterized artificial enzyme, follows a logical progression.

G cluster_prep Part I: Apoflavoprotein Preparation cluster_recon Part II: Reconstitution cluster_char Part III: Characterization Holoprotein His-tagged Holoprotein (Native FAD) Immobilize Immobilize on IMAC Resin Holoprotein->Immobilize Deflavinate Wash with 2M KBr + 2M Urea Immobilize->Deflavinate Apoprotein Immobilized Apoprotein (FAD Removed) Deflavinate->Apoprotein Reconstitute Incubate with 1-Deaza-FAD (on-column) Apoprotein->Reconstitute Elute Elute with Imidazole Reconstitute->Elute FinalProtein Reconstituted Protein (1-Deaza-FAD Bound) Elute->FinalProtein Char Biophysical & Functional Characterization FinalProtein->Char

Caption: Workflow from native holoprotein to reconstituted 1-Deaza-FAD flavoprotein.

Protocol 2: Reconstitution with 1-Deaza-FAD

Rationale: The apoprotein is incubated with a slight molar excess of 1-Deaza-FAD. The analog will occupy the binding site, driven by the favorable energetic interactions that define the cofactor pocket. Following incubation, any unbound 1-Deaza-FAD must be removed to allow for accurate characterization of the reconstituted protein.

Materials:

  • Purified apoflavoprotein solution

  • 1-Deaza-FAD solution of known concentration (store in the dark at -20°C or below)[12]

  • Reconstitution Buffer: Typically a buffer suitable for the protein's stability, e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

  • Dialysis tubing (with appropriate molecular weight cut-off) or a size-exclusion chromatography column.

Procedure:

  • Preparation: Determine the concentration of the apoflavoprotein solution using its molar extinction coefficient at 280 nm. Prepare a stock solution of 1-Deaza-FAD in the Reconstitution Buffer.

  • Incubation:

    • In a microcentrifuge tube, add the 1-Deaza-FAD solution to the apoprotein solution. A 2- to 5-fold molar excess of 1-Deaza-FAD is a good starting point.

    • Incubate the mixture in the dark (as flavins are light-sensitive) for 1-2 hours at 4°C. Gentle mixing can be beneficial. Incubation times may need to be optimized for different proteins.[13]

  • Removal of Excess Flavin:

    • Method A (Dialysis): Transfer the reconstitution mixture to a dialysis cassette and dialyze against a large volume (e.g., 2 x 1 L) of Reconstitution Buffer at 4°C. Perform at least two buffer changes over 12-24 hours.

    • Method B (Size-Exclusion Chromatography): Load the reconstitution mixture onto a desalting column (e.g., Sephadex G-25) equilibrated with the Reconstitution Buffer. The larger reconstituted protein will elute in the void volume, separated from the smaller, unbound 1-Deaza-FAD.

  • Final Product: The resulting solution contains the 1-Deaza-FAD reconstituted holoprotein. Its concentration can be determined using the protein's absorbance at 280 nm, though contribution from the bound flavin must be considered.

Part III: Characterization of the Reconstituted Protein

Successful reconstitution is not an endpoint but a checkpoint. It is imperative to perform biophysical characterization to confirm that 1-Deaza-FAD has bound to the protein and that the protein has maintained its structural integrity.

Validation Logic for Reconstituted Flavoproteins

A multi-pronged approach using different spectroscopic techniques provides a self-validating system to confirm the identity and integrity of the final product.

G cluster_uv UV-Visible Spectroscopy cluster_flu Fluorescence Spectroscopy cluster_cd Circular Dichroism Start Reconstituted 1-Deaza-FAD Protein UV_Vis Record Spectrum (300-600 nm) Start->UV_Vis Fluorescence Excite at 1-Deaza-FAD Absorbance Max Start->Fluorescence CD_Vis Visible CD Scan Start->CD_Vis CD_FarUV Far-UV CD Scan Start->CD_FarUV UV_Result Observe new absorbance peaks characteristic of bound 1-Deaza-FAD UV_Vis->UV_Result UV_Conclusion Confirms Cofactor Binding UV_Result->UV_Conclusion Flu_Result Observe quenching of flavin fluorescence compared to free analog Fluorescence->Flu_Result Flu_Conclusion Confirms Binding & Probes Local Environment Flu_Result->Flu_Conclusion CD_Result Induced CD signal in visible region. Unchanged Far-UV signal. CD_Vis->CD_Result CD_FarUV->CD_Result CD_Conclusion Confirms Asymmetric Binding & Intact Secondary Structure CD_Result->CD_Conclusion

Caption: Logic diagram for the biophysical validation of reconstituted flavoproteins.

UV-Visible Absorption Spectroscopy

Principle: Free FAD in solution has characteristic absorbance peaks around 375 nm and 450 nm.[10] Upon binding to an apoprotein, these peaks often shift and sharpen.[14] The 1-Deaza-FAD analog will have its own unique spectrum. Successful reconstitution is confirmed by the appearance of this new spectrum, demonstrating the incorporation of the analog into the protein.

Protocol:

  • Record the absorption spectrum of the reconstituted protein from 250 nm to 600 nm in a quartz cuvette.

  • Use the final dialysis buffer or size-exclusion buffer as a blank.

  • Compare the spectrum to that of the apoprotein (which should have no absorbance above 320 nm) and free 1-Deaza-FAD in the same buffer.

Expected Results:

  • The spectrum will show the protein absorbance peak at ~280 nm.

  • New absorbance bands will appear in the visible region (typically 350-500 nm), corresponding to the bound 1-Deaza-FAD. The exact position and intensity of these peaks are indicative of the specific protein environment.

SpeciesTypical λmax 1 (nm)Typical λmax 2 (nm)Notes
Free FAD ~375~450Broad peaks in aqueous solution.[10]
Apoflavoprotein ~280-No significant absorbance in the visible range.
Reconstituted Protein VariesVariesAppearance of new peaks confirms binding. Peak position and fine structure are sensitive to the protein environment.[14]
Fluorescence Spectroscopy

Principle: The fluorescence of flavins is often significantly quenched when bound within the protein's active site due to interactions with nearby amino acid residues like tryptophan or tyrosine.[11] Therefore, a decrease in fluorescence intensity of 1-Deaza-FAD upon binding to the apoprotein is strong evidence of successful reconstitution.

Protocol:

  • Measure the fluorescence emission spectrum of a known concentration of free 1-Deaza-FAD in buffer. Excite at a wavelength near its longest-wavelength absorption maximum (e.g., ~450 nm, but should be determined empirically). Record the emission (e.g., from 480 nm to 600 nm).

  • Measure the fluorescence emission spectrum of the reconstituted protein at the same protein concentration, using the same excitation wavelength and instrument settings.

  • Result: Successful binding is indicated by a significant decrease (quenching) of the fluorescence emission intensity compared to the free analog.[11][15]

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy provides information about the secondary structure of the protein (Far-UV region) and the chirality of the cofactor's local environment (Visible region).[16][17] While the 1-Deaza-FAD molecule itself is not chiral, its interaction with the asymmetric protein binding site induces a CD signal in its absorption bands.[18]

Protocol:

  • Far-UV CD (200-250 nm): Record the Far-UV CD spectrum of the reconstituted protein. Compare it to the spectrum of the original holoprotein. The spectra should be nearly identical, confirming that the deflavination and reconstitution process did not disrupt the protein's overall secondary structure.[19]

  • Visible CD (300-550 nm): Record the CD spectrum in the visible region.

  • Result: The appearance of a CD signal in the region where 1-Deaza-FAD absorbs light confirms that the analog is bound in a specific, asymmetric orientation within the protein's active site.[16][18] The apoprotein will show no CD signal in this region.

References

  • Hefti, M. H., Milder, F. J., Boeren, S., Vervoort, J., & van Berkel, W. J. (2003). A His-tag based immobilization method for the preparation and reconstitution of apoflavoproteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1619(2), 139-43. [Link]

  • Shiga, K., & Shiga, T. (1983). Circular dichroism studies on flavoproteins containing covalently bound coenzymes. Journal of Biochemistry, 93(2), 403-9. [Link]

  • van Berkel, W. J., & Müller, F. (1988). Large-scale preparation and reconstitution of apo-flavoproteins with special reference to butyryl-CoA dehydrogenase from Megasphaera elsdenii. Hydrophobic-interaction chromatography. European Journal of Biochemistry, 178(1), 197-207. [Link]

  • Tollin, G., & Edmondson, D. E. (1970). Flavoprotein chemistry. I. Circular dichroism studies of the flavine chromophore and of the relation between redox properties and flavine environment in oxidases and dehydrogenases. Biochemistry, 10(1), 113-24. [Link]

  • Müller, F., & van Berkel, W. J. H. (1991). Methods Used to Reversibly Resolve Flavoproteins into the Constituents Apoflavoprotein and Prosthetic Group. In Chemistry and Biochemistry of Flavoenzymes. CRC Press. [Link]

  • D'Anna, J. A. Jr., & Tollin, G. (1972). Studies of flavin-protein interaction in flavoproteins using protein fluorescence and circular dichroism. Biochemistry, 11(6), 1073-80. [Link]

  • Edmondson, D. E., & Tollin, G. (1971). Flavoprotein chemistry. I. Circular dichroism studies of the flavine chromophore and of the relation between redox properties an. Biochemistry, 10(1), 124-32. [Link]

  • Biotools. (2022). Studying Flavins and Flavoproteins using Fluorescence spectroscopy. [Link]

  • Blankenhorn, G., & Moore, E. G. (1980). Synthesis of immobilized flavin derivatives and their use in purification of chicken egg-white ovoflavoprotein. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 361(8), 1119-27. [Link]

  • Detmer, K., Schopfer, L. M., & Massey, V. (1984). Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase. Journal of Biological Chemistry, 259(3), 1532-8. [Link]

  • Hinkson, J. W. (1968). Azotobacter free-radical flavoprotein. Preparation and properties of the apoprotein. Biochemistry, 7(7), 2666-72. [Link]

  • Spencer, R., Fisher, J., & Walsh, C. (1977). Reconstitution of flavin enzymes with 1-carba-1 -deazaflavin coenzyme analogues. Biochemistry, 16(16), 3594-602. [Link]

  • van Berkel, W. J., & van den Berg, W. A. (2003). Deflavination and reconstitution of flavoproteins. FEBS Letters, 555(3), 455-9. [Link]

  • Nowak, C., et al. (2017). Deflavination and reconstitution of flavoproteins. Request PDF. [Link]

  • Wikipedia. (2026). Flavin adenine dinucleotide. [Link]

  • Seio, K., et al. (2003). the first synthesis of 1-deaza-2'-deoxyguanosine and its properties as a nucleoside and as oligodeoxynucleotides. Nucleic Acids Research, 31(24), 7264-73. [Link]

  • Nagarajan, K., et al. (2016). Purification and characterization of recombinant FAD synthetase from Neurosporacrassa. Protein Expression and Purification, 120, 124-31. [Link]

  • Sanchez-Alonso, P., et al. (2016). The intrinsic fluorescence of FAD and its application in analytical chemistry: a review. Methods and Applications in Fluorescence, 5(1), 012001. [Link]

  • Seio, K., et al. (2003). the first synthesis of 1‐deaza‐2′‐deoxyguanosine and its properties as a nucleoside and as oligodeoxynucleotides. Nucleic Acids Research, 31(24), 7264-73. [Link]

  • ResearchGate. (n.d.). Representative UV/VIS-spectra from binding assay. [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]

  • ResearchGate. (2015). Convenient synthesis of deazaflavin cofactor FO and its activity in F420-dependent NADP reductase. [Link]

  • Munro, A.W., & Noble, M.A. (1999). Fluorescence analysis of flavoproteins. Springer Nature Experiments. [Link]

  • Ghisla, S., & Massey, V. (1986). Fluorescence and Optical Characteristics of Reduced Flavins and Flavoproteins. Biochemical Society Transactions, 14(4), 691-3. [Link]

  • ResearchGate. (n.d.). Deflavination and reconstitution of flavoproteins. [Link]

  • Nenov, A., et al. (2020). UV-visible absorption spectrum of FAD and its reduced forms embedded in a cryptochrome protein. Physical Chemistry Chemical Physics, 22(20), 11216-25. [Link]

  • ResearchGate. (2023). Efficient chemical and enzymatic syntheses of FAD nucleobase analogues and their analysis as enzyme cofactors. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). A Comprehensive Review of UV-visible spectroscopy. [Link]

  • IRIS. (n.d.). Structural characterization of the human enzyme FAD synthase. [Link]

  • ResearchGate. (n.d.). Identifying and Quantitating FAD and FMN in Simple and in Iron-Sulfur-Containing Flavoproteins. [Link]

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Application

Application Note: Elucidating Flavoenzyme Dynamics with 1-Deaza-FAD in Stopped-Flow Kinetics

Introduction: Beyond the Canonical Flavin Flavoenzymes are a cornerstone of biological redox chemistry, utilizing flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) to catalyze a vast array of biochemical t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Flavin

Flavoenzymes are a cornerstone of biological redox chemistry, utilizing flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) to catalyze a vast array of biochemical transformations.[1][2] The versatility of the flavin cofactor lies in its ability to exist in three distinct redox states—oxidized, semiquinone, and fully reduced—allowing it to participate in one- and two-electron transfer reactions.[3][4] However, the very reactivity that makes flavins so versatile, particularly the stability of the semiquinone radical and its reactivity with molecular oxygen, can complicate the kinetic analysis of certain enzymatic steps.[5][6]

To dissect complex reaction mechanisms, biochemists often turn to cofactor analogs that subtly alter the electronic properties of the active site without abolishing activity. 1-Deaza-FAD (1-dFAD), a synthetic analog where the N1 nitrogen of the isoalloxazine ring is replaced by a carbon atom, has emerged as a powerful tool in this regard. This seemingly minor structural modification has profound effects on the cofactor's redox properties, making it an invaluable probe for investigating reaction intermediates and transition states, especially when coupled with rapid kinetic techniques like stopped-flow spectroscopy.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-dFAD in stopped-flow kinetics to unravel the intricate mechanisms of flavoenzymes.

The 1-Deaza-FAD Advantage in Mechanistic Studies

The substitution of N1 with a CH group in 1-dFAD introduces several key changes compared to native FAD, which can be strategically exploited in kinetic studies:

  • Altered Redox Potential: 1-dFAD generally possesses a more negative redox potential than FAD, making it a stronger reducing agent.[5][6] This property can influence the rate of reductive and oxidative half-reactions within an enzyme's catalytic cycle.

  • Modified Radical Stability: The stability and properties of the semiquinone radical are altered in 1-dFAD. This allows researchers to probe whether a radical intermediate is mechanistically essential. For some enzymes, catalysis proceeds with 1-deazaflavin but not with 5-deazaflavin (where N5 is replaced by CH), providing strong evidence for the involvement of a flavin radical in the reaction.[3]

  • Distinct Spectral Properties: The different electronic structure of 1-dFAD and its redox states results in unique UV-visible absorbance spectra compared to FAD.[3] These distinct spectral signatures are crucial for stopped-flow absorption spectroscopy, enabling the clear identification and tracking of transient intermediates during the reaction.

By substituting the native FAD with 1-dFAD in a flavoenzyme, researchers can trap or slow down specific steps in the catalytic cycle, allowing for the detailed kinetic characterization of intermediates that might be too transient to observe with the native cofactor.

Synergy with Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is a rapid-mixing technique designed to study the kinetics of fast reactions in solution, typically on the millisecond timescale.[8][9] In a stopped-flow experiment, small volumes of reactant solutions (e.g., enzyme and substrate) are rapidly driven from syringes into a high-efficiency mixer. This mixture then flows into an observation cell, where the flow is abruptly stopped, and the reaction is monitored in real-time using a spectroscopic probe, most commonly absorbance or fluorescence.[9][10]

The combination of 1-dFAD and stopped-flow spectroscopy is particularly powerful for pre-steady-state kinetic analysis.[8][11] This approach allows for the direct observation of the first turnover of an enzyme, providing invaluable information on:

  • Substrate binding rates

  • The formation and decay of catalytic intermediates

  • Rate-limiting steps in the reaction pathway

  • The sequence of chemical transformations in the active site

The distinct spectral shifts of 1-dFAD upon changes in its redox state provide the necessary optical signal to monitor these events with high temporal resolution.[12]

Visualizing the Experimental Approach

A Generalized Flavoenzyme Catalytic Cycle

The following diagram illustrates a simplified catalytic cycle for a flavoenzyme, highlighting the key steps that can be dissected using 1-dFAD and stopped-flow kinetics.

Flavoenzyme_Cycle E_dFADox E-1-dFAD(ox) E_dFADox_S E-1-dFAD(ox)•S E_dFADox->E_dFADox_S Substrate (S) binding (k1/k-1) E_dFADred_P E-1-dFAD(red)•P E_dFADox_S->E_dFADred_P Reductive Half-Reaction (k2) E_dFADred E-1-dFAD(red) E_dFADred_P->E_dFADred Product (P) release (k3) E_dFADred->E_dFADox Oxidative Half-Reaction (e.g., with O2) (k4) Stopped_Flow_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep_enzyme Prepare Apoenzyme & Reconstitute with 1-dFAD load_syringes Load Syringe 1: E-1-dFAD Load Syringe 2: Substrate prep_enzyme->load_syringes prep_substrate Prepare Substrate Solution prep_substrate->load_syringes prep_buffer Prepare Anaerobic Buffer prep_buffer->prep_enzyme prep_buffer->prep_substrate setup_instrument Set Wavelength & Acquisition Parameters load_syringes->setup_instrument mix_reactants Rapid Mixing & Flow Stop setup_instrument->mix_reactants acquire_data Record Absorbance vs. Time mix_reactants->acquire_data plot_data Plot Kinetic Traces acquire_data->plot_data fit_data Fit Data to Exponential Model plot_data->fit_data determine_rates Extract Rate Constants (k_obs) fit_data->determine_rates mechanistic_model Develop Mechanistic Model determine_rates->mechanistic_model

Caption: Workflow for a stopped-flow kinetics experiment.

Protocol: Pre-Steady-State Analysis of a 1-dFAD Substituted Enzyme

This protocol provides a generalized framework for studying the reductive half-reaction of a flavoenzyme reconstituted with 1-dFAD upon mixing with its reducing substrate.

Part 1: Reagent and Instrument Preparation
  • Preparation of Apoenzyme: Prepare the apoenzyme (enzyme without the cofactor) of your flavoprotein of interest according to established biochemical protocols. The complete removal of the native FAD is critical and should be verified spectrophotometrically.

  • Reconstitution with 1-dFAD:

    • Prepare a stock solution of 1-dFAD (e.g., 1 mM in the appropriate buffer). Protect the solution from light.

    • Incubate the apoenzyme with a slight molar excess (e.g., 1.5-fold) of 1-dFAD on ice for at least 1 hour to allow for reconstitution.

    • Remove excess, unbound 1-dFAD by passing the solution through a desalting column (e.g., PD-10) pre-equilibrated with the anaerobic reaction buffer.

    • Confirm reconstitution and determine the final concentration of the E-1-dFAD complex spectrophotometrically.

  • Buffer and Substrate Preparation:

    • Prepare the reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM EDTA).

    • Make the buffer anaerobic by thoroughly degassing with an inert gas (e.g., argon or nitrogen) for at least 1 hour. This is crucial to prevent re-oxidation of the reduced flavin by dissolved oxygen.

    • Prepare a concentrated stock solution of the substrate in the anaerobic buffer.

  • Stopped-Flow Instrument Setup:

    • Power on the stopped-flow instrument, spectrometer, and light source, allowing them to warm up for at least 30 minutes for signal stability. [13] * Flush the instrument's syringes and flow circuit extensively with the anaerobic reaction buffer to remove any oxygen. [13]

Part 2: Data Acquisition
  • Loading Syringes:

    • In an anaerobic environment (e.g., a glove box), load one drive syringe with the E-1-dFAD solution (e.g., 20 µM final concentration after mixing).

    • Load the second drive syringe with the substrate solution at various concentrations (e.g., ranging from substoichiometric to saturating concentrations relative to the enzyme).

  • Setting Acquisition Parameters:

    • Set the observation wavelength to monitor the absorbance change of the 1-dFAD chromophore upon reduction. This is typically around the absorbance maximum of the oxidized form (e.g., ~420-450 nm). A full spectral scan using a photodiode array (PDA) detector is highly recommended if available. [13] * Set the data acquisition time appropriate for the reaction. This may range from milliseconds to several seconds.

    • Set the number of data points to be collected to ensure a smooth kinetic trace.

  • Performing the "Shot":

    • Initiate the data acquisition sequence. The instrument will rapidly push the contents of the two syringes through the mixer and into the observation cell.

    • The flow is stopped, and the instrument's software triggers data collection, recording the change in absorbance over time.

    • Collect multiple (e.g., 5-7) kinetic traces for each substrate concentration and average them to improve the signal-to-noise ratio.

    • Record a "blank" shot by mixing the enzyme with buffer containing no substrate.

Part 3: Data Analysis
  • Data Processing:

    • Average the replicate kinetic traces for each substrate concentration.

    • Subtract the baseline signal if necessary.

  • Fitting the Kinetic Traces:

    • The observed kinetic traces, representing the decrease in absorbance as the oxidized 1-dFAD is reduced, are typically fitted to a single or double exponential decay function using the instrument's software or a dedicated data analysis program.

      • Single Exponential: A(t) = A₀ * exp(-k_obs * t) + C

      • Double Exponential: A(t) = A₁ * exp(-k₁_obs * t) + A₂ * exp(-k₂_obs * t) + C

    • The goodness of the fit should be evaluated by examining the residuals. The choice between a single or double exponential model depends on the reaction mechanism; a double exponential may indicate the presence of a distinct intermediate step. [14]3. Determining Microscopic Rate Constants:

    • The observed rate constant (kobs) will likely vary with substrate concentration. To determine the intrinsic rate constants for binding and the chemical step, plot kobs versus the substrate concentration ([S]).

    • For a simple two-step mechanism (binding followed by an irreversible chemical step), the data may fit a hyperbolic equation:

      • kobs = (k₂ * [S]) / (Kd + [S])

      • Where k₂ is the maximum rate of the reductive half-reaction and Kd is the dissociation constant for substrate binding.

Interpreting the Data: From Rates to Mechanisms

The quantitative data obtained from stopped-flow experiments provide deep insights into the enzyme's mechanism.

Parameter How it is Determined Mechanistic Significance
kobs Direct fitting of the kinetic trace at a given substrate concentration.The pseudo-first-order rate constant for the observed reaction phase(s) under specific experimental conditions.
kred (max) The limiting rate constant from the hyperbolic plot of kobs vs. [S] at saturating substrate concentrations.The intrinsic rate constant for the chemical step of flavin reduction, independent of substrate binding.
Kd The substrate concentration that gives half the maximal observed rate in the hyperbolic plot of kobs vs. [S].The equilibrium dissociation constant, reflecting the affinity of the enzyme for the substrate.
Number of Phases Determined by whether the kinetic trace fits a single or multi-exponential function.The presence of multiple exponential phases suggests a multi-step process with kinetically significant intermediates. [14]
Spectral Intermediates Observed using a photodiode array (PDA) detector, which captures the full absorbance spectrum over time.Allows for the identification of transient species with unique spectral signatures, such as charge-transfer complexes or different flavin redox states. [7]

By comparing these parameters with those obtained using the native FAD cofactor, one can deduce the role of the N1 position of the flavin ring in substrate binding, catalysis, and the stabilization of transition states.

Conclusion and Future Outlook

The use of 1-deaza-FAD in conjunction with stopped-flow spectroscopy provides a robust and insightful approach to dissecting the complex mechanisms of flavoenzymes. This methodology allows for the temporal resolution of transient intermediates and the precise determination of rate constants for individual steps in the catalytic cycle. The insights gained from these studies are fundamental to our understanding of enzyme function and are critical for applications in drug development, where flavoenzymes are often therapeutic targets, and in biocatalysis for the engineering of novel and more efficient enzymes. As instrument technology continues to advance, the combination of cofactor analogs and rapid kinetic techniques will undoubtedly continue to illuminate the fascinating world of enzyme dynamics.

References

  • Macheroux, P., Ghisla, S., & Massey, V. (1999). The role of the N(1) and N(5) atoms of the flavin in the reactions of flavoenzymes. Flavins and Flavoproteins 1999, 9-18.
  • Thibodeaux, C. J., Mansoorabadi, S. O., Kittleman, W., Chang, W., & Liu, H. W. (2011). Evidence for the Involvement of Acid/Base Chemistry in the Reaction Catalyzed by the Type II Isopentenyl Diphosphate/Dimethylallyl Diphosphate Isomerase from Staphylococcus aureus. Biochemistry, 50(19), 4015–4025. [Link]

  • Massey, V. (2000). The chemical and biological versatility of riboflavin. Biochemical Society Transactions, 28(4), 283-296.
  • Hossain, M. S., et al. (2015). Convenient synthesis of deazaflavin cofactor FO and its activity in F420-dependent NADP reductase. Organic & Biomolecular Chemistry, 13(19), 5543-5551. [Link]

  • Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow. Retrieved from [Link]

  • Taylor, E. A., & Jackson, C. J. (2018). Stereoselectivity, kinetics, and engineering of flavin/deazaflavin oxidoreductases for use in industrial biocatalysis. ANU Open Research. [Link]

  • Proenzyme. (n.d.). Deazaflavin: A Key Player in Enzyme Catalysis and Redox Reactions. Retrieved from [Link]

  • Fru, N. et al. (2018). Photoexcitation of flavoenzymes enables a stereoselective radical cyclization. Science, 361(6398), 174-178. [Link]

  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Stopped-flow. Retrieved from [Link]

  • University of Montpellier. (n.d.). Stopped Flow. Retrieved from [Link]

  • Palfey, B. A., & Massey, V. (2019). Unraveling flavoenzyme reaction mechanisms using flavin analogues and linear free energy relationships. Methods in Enzymology, 620, 1-28. [Link]

  • Sánchez-Caballero, I., et al. (2017). The intrinsic fluorescence of FAD and its application in analytical chemistry: a review. Microchimica Acta, 184(3), 735-749. [Link]

  • Mishanina, T. V., et al. (2014). Detection of Intermediates in the Oxidative Half-Reaction of the FAD-Dependent Thymidylate Synthase from Thermotoga maritima: Carbon Transfer without Covalent Pyrimidine Activation. Biochemistry, 53(33), 5439-5447. [Link]

  • Hasan, M. R., et al. (2020). Identification and characterization of archaeal-type FAD synthase as a novel tractable drug target from the parasitic protozoa Entamoeba histolytica. Journal of Biological Chemistry, 295(43), 14644-14657. [Link]

  • Applied Photophysics. (2022, April 1). Stopped Flow and Enzyme Kinetics [Video]. YouTube. [Link]

  • Shared Instruments Pool, CU Boulder. (n.d.). Fast Kinetics of Reactions and Conformational Changes. Retrieved from [Link]

  • Hossain, M. S., et al. (2015). Convenient synthesis of deazaflavin cofactor FO and its activity in F420-dependent NADP reductase. ResearchGate. [Link]

  • van der Knaap, E. C., et al. (2017). Kinetic modelling: an integrated approach to analyze enzyme activity assays. Scientific Reports, 7(1), 9355. [Link]

  • Golicnik, M. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Applied Sciences, 11(2), 868. [Link]

  • Henderson, A. R. (1973). The Relative Merits and Applicability of Kinetic and Fixed-Incubation Methods of Enzyme Assay in Clinical Enzymology. Clinical Chemistry, 19(2), 189-193. [Link]

  • Nagae, S., & Tsubaki, K. (2012). Noncanonical Reactions of Flavoenzymes. International Journal of Molecular Sciences, 13(11), 14217-14235. [Link]

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Method

Application Notes &amp; Protocols: Crystallizing Flavoproteins with 1-Deaza-FAD for Structural and Mechanistic Insights

I. Introduction: The Rationale for 1-Deaza-FAD in Structural Biology Flavin Adenine Dinucleotide (FAD) is a cornerstone of biological redox chemistry, a versatile cofactor enabling enzymes to perform a vast array of meta...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Rationale for 1-Deaza-FAD in Structural Biology

Flavin Adenine Dinucleotide (FAD) is a cornerstone of biological redox chemistry, a versatile cofactor enabling enzymes to perform a vast array of metabolic, photochemical, and electron-transport functions.[1] However, the very catalytic prowess of flavoenzymes—their conformational flexibility and rapid turnover—often presents a significant hurdle for structural biologists aiming to capture a high-resolution snapshot via X-ray crystallography. The dynamic nature of these enzymes can lead to conformational heterogeneity, a state anathema to the formation of well-ordered, diffraction-quality crystals.[2][3]

This is where cofactor engineering provides a powerful tool. 1-Deaza-FAD is a synthetic analog of FAD in which the nitrogen atom at position 1 (N1) of the isoalloxazine ring is replaced by a carbon atom.[4] This seemingly minor substitution has profound electronic and chemical consequences. The N1 position in native FAD is a key hydrogen bond acceptor and its basicity is integral to the cofactor's redox potential.[5] Replacing it with a carbon atom fundamentally alters these properties, often leading to:

  • Modified Redox Potential: The redox potential of 1-deazaflavins is generally more negative than that of standard flavins, making them potent reducing agents but altering the catalytic cycle.[6][7]

  • Trapping of Intermediates: By modifying the electronic landscape, 1-Deaza-FAD can slow down or stall specific steps in the enzymatic reaction, allowing for the stabilization and structural characterization of reaction intermediates that are otherwise transient.[4]

  • Conformational Stabilization: For many flavoenzymes, the binding of a substrate or cofactor analog like 1-Deaza-FAD can lock the protein into a single, stable conformation, which is a critical prerequisite for successful crystallization.[8]

This application note provides a comprehensive guide for researchers on the use of 1-Deaza-FAD as a tool to facilitate the crystallization of flavoproteins, offering detailed protocols from cofactor preparation to crystallization screening and troubleshooting.

II. Physicochemical and Spectroscopic Properties of 1-Deaza-FAD

A thorough understanding of the cofactor analog is essential for its effective use.

PropertyDescription
Chemical Formula C₂₈H₃₄N₈O₁₅P₂
Molecular Weight 784.57 g/mol [9]
Appearance Typically a crystalline solid.
Storage & Stability Should be stored dry, protected from light. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended to ensure stability.[9]
Spectroscopic Profile Like native FAD, 1-Deaza-FAD has a characteristic UV-Vis absorbance spectrum. While native FAD exhibits a major absorbance maximum around 450 nm, the spectrum of the 1-deaza analog will be distinct.[10] It is crucial to obtain a spectrum of the free 1-Deaza-FAD and the reconstituted protein to confirm incorporation and proper folding.

III. Experimental Master Workflow

The overall process of preparing a 1-Deaza-FAD-protein complex for crystallization is a multi-step procedure that requires careful execution and validation at each stage. The goal is to produce a sample that is pure, stable, and conformationally homogeneous.[3][11]

G cluster_prep Phase 1: Preparation cluster_recon Phase 2: Reconstitution cluster_cryst Phase 3: Crystallization cluster_analysis Phase 4: Analysis P1 Express & Purify Native Flavoprotein P2 Prepare Apo-Protein (Remove Native FAD) P1->P2 FAD Removal R1 Incubate Apo-Protein with 1-Deaza-FAD P2->R1 P3 Prepare 1-Deaza-FAD Stock Solution P3->R1 Molar Excess R2 Purify Complex (e.g., Size-Exclusion Chromatography) R1->R2 Remove Excess Cofactor R3 Concentrate & Verify (Spectroscopy, SDS-PAGE) R2->R3 C1 Set Up Crystallization Screens (Vapor Diffusion) R3->C1 High Purity Sample C2 Monitor for Crystal Growth C1->C2 C3 Optimize Crystal Hits C2->C3 If Promising Leads A1 Harvest & Cryo-protect Crystals C2->A1 If Good Crystals Form C3->A1 A2 X-ray Diffraction Data Collection A1->A2 A3 Structure Solution & Refinement A2->A3

Caption: Overall workflow for protein crystallization with 1-Deaza-FAD.

IV. Detailed Protocols

Protocol 1: Preparation of Apo-Flavoprotein

Causality: The native FAD cofactor must be removed from the enzyme's active site to allow for the subsequent binding of 1-Deaza-FAD. Incomplete removal will result in a heterogeneous sample containing both native and analog-bound protein, which is detrimental to crystallization.

  • Protein Preparation: Start with a highly purified (>95%) flavoprotein sample, as determined by SDS-PAGE.[11]

  • Dialysis Buffer Preparation: Prepare a buffer optimized for FAD removal. A common method involves dialysis against 100 mM potassium phosphate buffer (pH 7.5) containing 2 M KBr, 3 mM EDTA, and 10% (v/v) glycerol at 4°C. The high salt concentration (KBr) helps to disrupt the non-covalent interactions holding the FAD in the active site.

  • Dialysis: Dialyze the purified protein against the FAD removal buffer. Perform several buffer changes over 24-48 hours at 4°C.

  • Removal of KBr: Subsequently, dialyze the protein extensively against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove the KBr and renature the protein.

  • Verification: The removal of FAD is verified spectroscopically. Record the UV-Vis spectrum of the protein solution. The characteristic flavin absorbance peak at ~450 nm should be significantly diminished or absent, while the protein peak at 280 nm remains.[10] The ratio of A280/A450 should increase substantially.

Protocol 2: Reconstitution with 1-Deaza-FAD

Causality: This step re-introduces a cofactor into the now-empty active site. Using a molar excess of 1-Deaza-FAD drives the binding equilibrium towards the formation of the reconstituted holoenzyme.

  • Prepare 1-Deaza-FAD Stock: Prepare a concentrated stock solution of 1-Deaza-FAD (e.g., 10-20 mM) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5). If solubility is an issue, a small amount of DMSO can be used, but ensure the final concentration in the protein solution is minimal (<1-2%).[12] Protect the solution from light.

  • Incubation: Add a 3- to 5-fold molar excess of the 1-Deaza-FAD solution to the chilled apo-protein solution.

  • Equilibration: Gently mix and incubate the solution on ice or at 4°C for 2-4 hours, or overnight, to allow for complete binding. The incubation time may need to be optimized for different proteins.

  • Spectroscopic Confirmation: Successful reconstitution can often be observed by a change in the UV-Vis spectrum, with the appearance of new absorbance features characteristic of the bound 1-deazaflavin.

Protocol 3: Purification and Preparation for Crystallization

Causality: It is critical to remove the excess, unbound 1-Deaza-FAD from the solution. Free cofactor can crystallize on its own or interfere with the protein crystallization process. Size-exclusion chromatography (SEC) is the ideal method as it is gentle and separates molecules based on size.

  • Size-Exclusion Chromatography: Load the reconstitution mixture onto an SEC column (e.g., Superdex 200 or similar) pre-equilibrated with your final crystallization buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).

  • Fraction Collection & Analysis: Collect fractions and monitor the elution profile at 280 nm (for protein) and the appropriate wavelength for 1-Deaza-FAD. The protein-cofactor complex should elute as a single, symmetric peak. Analyze the peak fractions by SDS-PAGE to confirm purity.

  • Pooling and Concentration: Pool the purest fractions containing the complex. Concentrate the protein to a target concentration suitable for crystallization screening, typically in the range of 5-20 mg/mL.[2][11] Use centrifugal filter devices with a suitable molecular weight cutoff, being careful to avoid aggregation.

  • Final Quality Control: Before setting up trays, centrifuge the final concentrated sample at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to remove any small aggregates or precipitates.[13]

Protocol 4: Crystallization Screening

Causality: Protein crystallization involves carefully driving a purified protein solution to a state of supersaturation, from which an ordered crystal lattice can form.[8] The hanging drop vapor diffusion method allows for a slow, controlled increase in protein and precipitant concentration.

  • Method: The hanging drop vapor diffusion method is a robust starting point.[11]

  • Plate Setup: Use a 24- or 96-well crystallization plate. Pipette 500 µL of the screen solution into the reservoir well.[8]

  • Drop Preparation: On a siliconized coverslip, mix 1 µL of the concentrated protein-cofactor complex with 1 µL of the reservoir solution.[8] Avoid introducing bubbles.

  • Sealing and Incubation: Invert the coverslip and seal the reservoir well. Incubate the plate at a stable temperature (e.g., 18-20°C) in a location free from vibrations.

  • Screening Strategy: Use commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen HT™, Molecular Dimensions JCSG+™) to sample a wide range of chemical space (precipitants, pH, salts).

  • Monitoring: Regularly inspect the drops under a microscope over several weeks, documenting any changes such as precipitation, phase separation, or crystal formation.

V. Visualization of the Core Chemical Modification

The strategic advantage of 1-Deaza-FAD originates from the C-for-N substitution at the N1 position, which alters the hydrogen bonding and electronic character of the flavin ring system.

Caption: Altered interaction at position 1 in 1-Deaza-FAD vs. native FAD.

VI. Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals, Clear Drops Protein concentration is too low; insufficient supersaturation.[2]Increase protein concentration in 2-5 mg/mL increments. Try a different crystallization method like microbatch or sitting drop to alter evaporation kinetics.
Amorphous Precipitate Protein concentration is too high; protein is unstable or aggregating.[2]Decrease protein concentration. Re-evaluate buffer conditions (pH, salt, additives) for optimal protein stability. Add stabilizing agents like glycerol or sucrose (at low concentrations).
Showers of Microcrystals Nucleation is too fast and excessive; equilibration rate is too high.Lower the protein concentration. Set up optimization screens around the hit condition with lower precipitant concentrations. Slow down vapor diffusion by using a larger drop volume or adding oil over the reservoir.[14]
Poorly Formed Crystals Impure or heterogeneous protein sample; crystal lattice defects.Re-purify the protein complex, ensuring a monodisperse peak from SEC. Perform additive screening (e.g., metal ions, small molecules) to find components that improve crystal packing.
Protein Inactive/Unstable after Reconstitution Apo-protein is inherently unstable; 1-Deaza-FAD does not bind or stabilize the protein effectively.Confirm 1-Deaza-FAD binding using a biophysical method (e.g., isothermal titration calorimetry). Screen different buffer conditions (pH, salts) for the apo-protein to improve its stability before reconstitution.

VII. Conclusion and Forward Look

The use of 1-Deaza-FAD is a proven strategy to overcome the challenges of flavoprotein crystallization. By stabilizing a single conformational state or trapping a key reaction intermediate, this cofactor analog transforms a difficult crystallization target into a tractable one. The resulting high-resolution structures provide invaluable information, offering direct insights into the enzyme's mechanism, substrate binding modes, and the subtle electronic factors that govern catalysis.[15][16] The protocols and principles outlined in this guide provide a robust framework for researchers to successfully employ 1-Deaza-FAD in their structural biology programs, ultimately accelerating discovery in basic research and drug development.

VIII. References

  • Seibold, C., et al. (2003). A new, but old, nucleoside analog: the first synthesis of 1-deaza-2′-deoxyguanosine and its properties as a nucleoside and as oligodeoxynucleotides. Nucleic Acids Research, 31(24), 7363–7371. [Link]

  • Creative Biostructure. (2025, March 5). From Solution to Crystal: Mastering Protein Crystallization. Creative Biostructure. [Link]

  • Detmer, K., Schopfer, L. M., & Massey, V. (1984). Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase. Journal of Biological Chemistry, 259(3), 1532–1538. [Link]

  • Biocompare. (2013, March 11). Using Crystallography to Resolve Protein Structure. Biocompare Bench Tips. [Link]

  • PubMed. (2003, December 15). the first synthesis of 1-deaza-2'-deoxyguanosine and its properties as a nucleoside and as oligodeoxynucleotides. [Link]

  • PubMed. (1990, November 13). Structure and oxidation-reduction behavior of 1-deaza-FMN flavodoxins. [Link]

  • ResearchGate. 255 questions with answers in PROTEIN CRYSTALLIZATION | Science topic. [Link]

  • Wikipedia. Flavin adenine dinucleotide. [Link]

  • ResearchGate. (2025, August 6). Improved Chemical Syntheses of 1- and 5-Deazariboflavin. [Link]

  • AKT Publication. (2025, March 30). Mechanistic Insights into Enzyme Catalysis and Biochemical Reactions. [Link]

  • Flavin/Deazaflavin Oxidoreductases: Applications for Biotechnology. [Link]

  • IOPscience. (2016, December 19). The intrinsic fluorescence of FAD and its application in analytical chemistry: a review. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. PMC. [Link]

  • Journal of Chemical Theory and Computation. (2022). Mechanistic Insights into Enzyme Catalysis from Explaining Machine-Learned Quantum Mechanical and Molecular Mechanical Minimum Energy Pathways. PMC. [Link]

  • News-Medical. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. [Link]

  • ACS Synthetic Biology. (2022). Introducing an Artificial Deazaflavin Cofactor in Escherichia coli and Saccharomyces cerevisiae. PMC. [Link]

  • Semantic Scholar. (2016). The intrinsic fluorescence of FAD and its application in analytical chemistry: a review. [Link]

  • Nature Protocols. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. PMC. [Link]

  • SpringerLink. (2024, July 10). Mechanistic insights into the conversion of flavin adenine dinucleotide (FAD) to 8-formyl FAD in formate oxidase: a combined experimental and in-silico study. [Link]

  • ACS Publications. (2019, June 7). Chemoenzymatic Synthesis of an Unnatural Deazaflavin Cofactor That Can Fuel F420-Dependent Enzymes. ACS Catalysis. [Link]

  • University of Vermont. Protein XRD Protocols - Crystallization of Proteins. [Link]

  • MDPI. (2020, May 25). Insights into the FMNAT Active Site of FAD Synthase: Aromaticity Is Essential for Flavin Binding and Catalysis. [Link]

  • Hampton Research. Sample Preparation for Crystallization. [Link]

  • ResearchGate. (2015, March 26). Convenient synthesis of deazaflavin cofactor FO and its activity in F420-dependent NADP reductase. [Link]

Sources

Application

1-Deaza-FAD: The "Atomic Mutation" Probe for Flavoenzyme Mechanics

Topic: 1-Deaza-FAD for Studying Protein-Ligand Interactions Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Introduction: The Power of a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Deaza-FAD for Studying Protein-Ligand Interactions Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Introduction: The Power of a Single Atom

In the detailed study of flavoproteins, distinguishing between steric effects, electronic environments, and specific hydrogen-bonding networks is notoriously difficult.[1] 1-Deaza-FAD (1-deaza-flavin adenine dinucleotide) serves as a precision "atomic mutation" tool.[1] By replacing the N1 nitrogen of the isoalloxazine ring with a carbon atom, researchers can selectively delete a critical hydrogen-bonding locus and significantly alter the redox potential of the cofactor without causing the massive structural perturbations associated with site-directed mutagenesis of the protein backbone.

Unlike its cousin 5-deaza-FAD (which restricts chemistry to hydride transfer only), 1-deaza-FAD is primarily used to:

  • Probe the N1 Hydrogen Bond: Determine if a ligand or substrate relies on hydrogen bonding at the N1 position for binding affinity (

    
    ).[1]
    
  • Trap Catalytic Intermediates: Stabilize transient species, particularly C(4a)-hydroperoxides in monooxygenases, by altering the rate of protonation/elimination.[1]

  • Modulate Redox Potential: Significantly lower the midpoint potential (

    
    ), often rendering the enzyme incapable of reduction by weak physiological reductants, thereby "freezing" the enzyme in an oxidized state for ligand binding studies.[1]
    

Principles of Operation

The Chemical Difference

The substitution of Nitrogen-1 with Carbon (C1) eliminates the lone pair responsible for hydrogen bonding acceptance.[1]

  • Native FAD: N1 is a hydrogen bond acceptor; N1 protonation is often the trigger for specific catalytic steps (e.g., elimination of water from C4a-hydroperoxide).[1]

  • 1-Deaza-FAD: C1 is hydrophobic and cannot accept hydrogen bonds.[1] It also destabilizes the anionic semiquinone, forcing the enzyme to prefer 2-electron transfers or remain oxidized.[1]

Comparative Properties Table
PropertyNative FAD1-Deaza-FAD5-Deaza-FAD
Atom at Position 1 Nitrogen (N)Carbon (C)Nitrogen (N)
Atom at Position 5 Nitrogen (N)Nitrogen (N)Carbon (C)
Redox Potential (

)
~ -210 mV (variable)Significantly Lower (More Negative)Lower
Semiquinone Stability High (in many enzymes)Very Low (Destabilized)N/A (Radical unstable)
Primary Utility Native CatalysisProbing N1 H-bonds & Trapping IntermediatesProbing Hydride vs. Radical Transfer
Fluorescence Fluorescent (Oxidized)Fluorescent (Distinct excitation/emission)Fluorescent

Application Note: Dissecting Ligand Binding Interactions

Rationale

Many flavoenzymes undergo conformational changes upon ligand binding (Induced Fit).[1] If a ligand binds to the native holoenzyme but fails to bind (or binds weakly) to the 1-deaza-FAD reconstituted enzyme, the interaction energy is likely derived from a hydrogen bond between the ligand (or a bridging water) and the N1 locus.[1]

Logic Flow: Mechanism Diagnosis

The following diagram illustrates the decision matrix when using 1-deaza-FAD to interpret binding data.

G Start Compare Ligand Binding (Kd) Native vs. 1-Deaza-FAD Similar Kd is Similar (Ratio ~ 1) Start->Similar Weaker Kd (1-Deaza) >> Kd (Native) (Binding Weakened) Start->Weaker Spectral Observe Spectral Shift (UV-Vis) Similar->Spectral Conclusion2 N1 H-bond IS critical for ligand docking. Weaker->Conclusion2 Conclusion1 N1 H-bond is NOT critical for ligand recognition. Spectral->Conclusion1 Identical Shift Conclusion3 Ligand binds but induces distinct electronic environment. Spectral->Conclusion3 Distinct Shift

Figure 1: Decision tree for interpreting differential binding affinities between native and 1-deaza-substituted flavoproteins.

Detailed Protocols

Protocol A: Preparation of Apo-Enzyme and Reconstitution

Prerequisite: 1-Deaza-FAD must be synthesized or sourced (it is not a standard catalog item for most vendors and often requires custom synthesis or collaboration).[1]

Objective: Remove native FAD and replace it with 1-deaza-FAD without denaturing the protein irreversibly.

Reagents:
  • Buffer A: 50 mM Potassium Phosphate, pH 7.0, 0.5 mM EDTA.[1]

  • Unfolding Buffer: Buffer A + 2 M KBr (Potassium Bromide) + 2 M Urea (concentrations vary by protein stability).[1] Note: Acidic Ammonium Sulfate is an alternative method.[1]

  • Reconstitution Mix: 1.5-fold molar excess of 1-deaza-FAD.

  • Charcoal/Dextran: For removing free FAD.[1]

Step-by-Step Workflow:
  • Deflavination (Apo-prep):

    • Dialyze the holoenzyme against Unfolding Buffer at 4°C. Monitor the yellow color exiting the dialysis bag.

    • Critical Check: If the protein precipitates, reduce KBr/Urea concentration or try the hydrophobic chromatography method (e.g., Phenyl-Sepharose at low pH).[1]

    • Once the protein solution is colorless, dialyze extensively against Buffer A containing 1% charcoal-dextran to scavenge residual FAD.[1]

    • Centrifuge (20,000 x g, 20 min) to remove charcoal.

  • Quality Control of Apo-Enzyme:

    • Measure Absorbance at 280 nm (Protein) and 450 nm (FAD).[1]

    • The ratio

      
       should be >50 (depending on 
      
      
      
      of the protein).[1] Residual activity should be <1%.[1]
  • Reconstitution:

    • Incubate Apo-enzyme with 1.5 equivalents of 1-deaza-FAD on ice for 60 minutes.

    • Tip: 1-deaza-FAD is light-sensitive; perform incubation in the dark.[1]

    • Remove excess unbound cofactor using a desalting column (PD-10 or Econo-Pac 10DG) equilibrated in Buffer A.[1]

  • Verification:

    • Record the UV-Vis spectrum.[1] 1-Deaza-FAD bound to protein often exhibits a spectral shift compared to free cofactor.[1]

    • Calculate occupancy using the extinction coefficient of 1-deaza-FAD (typically

      
      , but must be determined for the specific batch).[1]
      

Reconstitution Holo Holo-Enzyme (Native FAD) Unfold Unfolding (KBr/Urea) Holo->Unfold Apo Apo-Enzyme (Colorless) Unfold->Apo Incubate Incubate + 1-Deaza-FAD Apo->Incubate Desalt Desalting (Remove Free Cofactor) Incubate->Desalt Final 1-Deaza-Enzyme (Reconstituted) Desalt->Final

Figure 2: Workflow for the generation of 1-deaza-FAD substituted flavoproteins.

Protocol B: Determination of Ligand Binding Constants ( )[1]

Objective: Measure the dissociation constant of a ligand using spectral titration. 1-Deaza-FAD is particularly useful here because it prevents catalytic turnover if the ligand is a substrate.

Reagents:
  • Enzyme Solution: 10-20

    
    M 1-deaza-FAD enzyme in assay buffer.
    
  • Ligand Solution: 100x stock concentration of the ligand.

Procedure:
  • Baseline: Place 500

    
    L of enzyme solution in a quartz cuvette. Record the spectrum (300–600 nm).
    
  • Titration: Add the ligand in small increments (e.g., 0.1 to 0.5 equivalents per step). Mix gently.

  • Correction: Correct for dilution volume in calculations.

  • Observation: Look for isosbestic points.[1] A clean isosbestic point indicates a two-state transition (Free

    
     Bound) without intermediates.[1]
    
  • Data Analysis:

    • Plot the change in absorbance (

      
      ) at the wavelength of maximal difference (often ~460 nm or ~490 nm depending on the specific shift) vs. Ligand Concentration 
      
      
      
      .[1]
    • Fit to the hyperbolic binding equation:

      
      [1]
      

Case Study: Trapping the C(4a)-Hydroperoxide

In phenol hydroxylases, the native enzyme cycles too rapidly to observe the C(4a)-hydroperoxide intermediate.[1]

  • Experiment: Reconstitute Phenol Hydroxylase with 1-deaza-FAD.

  • Action: Add NADPH and Oxygen.[1][2]

  • Result: The reaction stalls. The 1-deaza-FAD allows the formation of the C(4a)-hydroperoxide but the N1-C substitution prevents the proton transfer required for the elimination of water.[1]

  • Observation: A stable species with a distinct spectrum (often absorbing ~380-400 nm) accumulates, allowing structural characterization of this crucial oxygenating intermediate.[1]

References

  • O'Donnell, M. E., & Williams, C. H., Jr. (1983).[1] Reconstitution of Escherichia coli Thioredoxin Reductase with 1-DeazaFAD.[1] Journal of Biological Chemistry, 258(22), 13795-13805.[1]

  • Detmer, K., Schopfer, L. M., & Massey, V. (1984).[1] Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase. Journal of Biological Chemistry, 259(3), 1532-1538.[1][2]

  • Massey, V., & Hemmerich, P. (1980).[1] Active-site probes of flavoproteins.[1][3][4][5] Biochemical Society Transactions, 8(2), 246–257.[1]

    • [1]

  • Hefti, M. H., Vervoort, J., & van Berkel, W. J. (2003).[1][4] Deflavination and reconstitution of flavoproteins.[4] European Journal of Biochemistry, 270(21), 4227-4242.[1]

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Deaza-FAD Incorporation &amp; Troubleshooting

This is a technical support guide designed for researchers and drug development professionals working with flavoenzymes. It addresses the specific challenges of incorporating 1-Deaza-FAD (1-deazaflavin adenine dinucleoti...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals working with flavoenzymes. It addresses the specific challenges of incorporating 1-Deaza-FAD (1-deazaflavin adenine dinucleotide) into enzymes to probe reaction mechanisms.[1]

[1]

Topic: Problems Incorporating 1-Deaza-FAD into Enzymes Audience: Senior Scientists, Enzymologists, Structural Biologists Version: 2.1 (Current Standards)[1]

Introduction: Why 1-Deaza-FAD?

1-Deaza-FAD is a synthetic flavin analogue where the N1 nitrogen of the isoalloxazine ring is replaced by a carbon atom (C1).[1] This modification effectively blocks the N1 position, which is a critical locus for hydrogen bonding and protonation in native FAD.

Primary Utility:

  • Mechanistic Probing: Distinguishes between hydride transfer mechanisms (which generally do not require N1 protonation) and proton-coupled electron transfer (PCET) or electrophilic aromatic substitutions (which often do).[1]

  • Redox Modulation: Significantly lowers the redox potential (

    
     to 
    
    
    
    mV) compared to native FAD (
    
    
    mV), often stabilizing the oxidized state or altering the stability of semiquinone intermediates.[1]

Part 1: Apoprotein Preparation (The Foundation)

Critical Alert: The success of 1-Deaza-FAD incorporation depends entirely on the quality of your apoprotein (FAD-free enzyme).[1] 1-Deaza-FAD typically binds with lower affinity (


 increases by 10–100x) than native FAD.[1] If residual FAD remains, it will outcompete the analogue.
Troubleshooting Guide: Apoprotein Generation

Q: My protein precipitates during acid-ammonium sulfate precipitation. How do I recover it?

  • Diagnosis: The pH drop (typically to pH 3.0–3.5) combined with high salt causes irreversible denaturation in sensitive proteins.[1]

  • Solution: Switch to the Hydrophobic Interaction Chromatography (HIC) Method or the Chaotropic Dialysis Method .

    • Protocol (HIC): Bind the holoenzyme to a Phenyl-Sepharose column at neutral pH (high salt).[1] Wash with low pH (pH 4.[1]0) buffer containing 1 M KBr to dissociate FAD.[1] Elute the apoprotein at neutral pH.

    • Protocol (Chaotropic): Dialyze against 1 M KBr or 1 M KI in 100 mM acetate buffer (pH 3.8–4.0) for 4–6 hours, followed by rapid buffer exchange into neutral buffer containing 10% glycerol.

Q: I cannot remove the last 5-10% of native FAD. Is this acceptable?

  • Answer: No. Because native FAD binds tighter than 1-Deaza-FAD, even 5% contamination will dominate your kinetic signals, leading to biphasic kinetics that mimic "partial inhibition" rather than true analogue behavior.[1]

  • Action: Repeat the extraction step or use an affinity "scavenger" (e.g., adding charcoal or a hydrophobic resin to the dialysis bag) to trap released FAD and drive the equilibrium.

Part 2: Reconstitution & Binding

Workflow Diagram: Optimal Reconstitution Pathway

ReconstitutionWorkflow Apo Apoprotein (FAD-Free) Mix Incubation (5-10x Excess 1-Deaza-FAD) Apo->Mix Add Analogue Equil Equilibration (4°C, 1-4 Hours) Mix->Equil Slow Binding Kinetics Sep Separation (Gel Filtration / Desalting) Equil->Sep Remove Excess Verify Verification (UV-Vis & Activity Assay) Sep->Verify Quantify Verify->Mix Low Occupancy? Repeat with higher conc.

Figure 1: Step-by-step workflow for reconstituting apoenzymes with 1-Deaza-FAD, highlighting the critical equilibration step due to slower binding kinetics.

Troubleshooting Guide: Binding Issues

Q: I added 1-Deaza-FAD, but it elutes separately from the protein on the size exclusion column.

  • Cause: High

    
     (dissociation constant).[1] The off-rate (
    
    
    
    ) of 1-Deaza-FAD is likely fast enough that it dissociates during the chromatography run.[1]
  • Solution:

    • Co-equilibration: Include a low concentration (e.g., 1–5

      
      M) of 1-Deaza-FAD in the running buffer of the column.[1]
      
    • Skip Chromatography: If the excess analogue does not interfere with your downstream assay (e.g., if the free analogue is not redox-active with your specific substrate), use the mixture directly after correcting for the background absorbance.

Q: How do I calculate the stoichiometry of binding?

  • Method: Perform a spectrophotometric titration.[1]

    • Start with apoprotein (~10

      
      M).[1]
      
    • Titrate in 1-Deaza-FAD.

    • Monitor the absorbance difference spectrum. 1-Deaza-FAD often shows a spectral shift (perturbation) upon binding to the protein pocket.[1]

    • Plot

      
       vs. [Analogue] to determine the saturation point.[1]
      

Part 3: Verification & Characterization

You must verify that the analogue is correctly bound and not just non-specifically associated.[2]

Comparative Data: FAD vs. 1-Deaza-FAD
FeatureNative FAD1-Deaza-FADDiagnostic Consequence
Absorbance (

)
450 nm, 375 nm~445 nm, ~360 nmVisually similar (yellow).[1] Requires precise spectral scan to distinguish.[1]
Redox Potential (

)
-219 mV-280 to -310 mVHarder to reduce.[1] Requires stronger reductants (e.g., dithionite may be slow; titanium citrate may be needed).[1]
N1 Protonation Yes (pKa ~6.5 in semiq.)[1]Blocked (C1) Cannot form stable neutral semiquinone if N1-H is required.
Fluorescence Weak (bound)VariableOften quenched when bound, similar to FAD.[1]
Reactivity 1e⁻ or 2e⁻ transferPreferentially 2e⁻Often inert in 1e⁻ transfer pathways (e.g., electron transfer flavoproteins).[1]

Q: The spectrum looks identical to FAD. Did I just re-bind residual FAD?

  • Test: The Sulfite Adduct Test.

    • Native FAD oxidases often form a covalent N5-sulfite adduct with sodium sulfite, bleaching the yellow color.[1]

    • 1-Deaza-FAD reactivity with sulfite is often drastically different or absent due to the altered electronics of the ring system.

  • Test: Activity Assay.

    • If your enzyme is a hydroxylase (e.g., Phenol Hydroxylase), 1-Deaza-FAD substitution typically abolishes hydroxylation activity while potentially retaining "uncoupled" NADPH oxidation (producing H₂O₂).[1] If the enzyme is fully active, you likely have FAD contamination.

Part 4: Mechanistic Interpretation (The "Why")

Q: My enzyme is "dead" with 1-Deaza-FAD. Does this mean N1 is the active site base?

  • Interpretation: Not necessarily. It indicates that the N1 position is critical, but it could be for:

    • Hydrogen Bonding: The N1 nitrogen often accepts a hydrogen bond from the protein backbone to stabilize the bound cofactor. Replacing it with Carbon (C1) removes this bond, potentially destabilizing the transition state.[1]

    • Electrostatics: The N1-C2=O locus is an "electron sink."[1] 1-Deaza modification alters the electron pull, changing the pKa of the N5 position.

    • Proton Transfer: If the mechanism requires protonation at N1 to facilitate electron flow (e.g., in some dehydrogenases), the block will arrest the catalytic cycle.

Q: The enzyme reduces NADPH but makes Hydrogen Peroxide instead of product. Why?

  • Causality: This is "uncoupling."[1] The 1-Deaza-FAD can be reduced by NADPH (hydride transfer to N5 is still possible).[1] However, the reduced 1-Deaza-FADH⁻ reacts with Oxygen to form a hydroperoxide.[1][3]

  • The Block: In native enzymes, the N1-H helps stabilize the C4a-hydroperoxide intermediate or directs its breakdown to hydroxylate the substrate. Without N1 interaction, the hydroperoxide decays non-productively to H₂O₂ and the oxidized cofactor.

Diagram: The N1-Blockage Effect

MechanismBlock cluster_native Native FAD Mechanism cluster_deaza 1-Deaza-FAD Mechanism FAD FAD (Ox) FADH FADH- (Red) FAD->FADH + NADPH Inter C4a-Hydroperoxide (Stabilized by N1-H) FADH->Inter + O2 Prod Hydroxylated Product Inter->Prod Substrate Transfer dFAD 1-Deaza-FAD dFADH 1-Deaza-FADH- dFAD->dFADH + NADPH dInter Unstable Intermediate dFADH->dInter + O2 H2O2 H2O2 + Product (Uncoupling) dInter->H2O2 N1 Blocked: Collapse

Figure 2: Mechanistic divergence.[1] The 1-Deaza substitution often destabilizes the critical C4a-hydroperoxide intermediate, leading to uncoupling (H2O2 production) rather than substrate hydroxylation.[1]

References

  • Massey, V., & Hemmerich, P. (1980). Active-site probes of flavoproteins.[1] Biochemical Society Transactions.[1]

  • Detmer, K., Schopfer, L. M., & Massey, V. (1984). Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase.[1][3] Journal of Biological Chemistry, 259(3), 1532-1538.[1][3]

  • Ludwig, M. L., Schopfer, L. M., Metzger, A. L., Pattridge, K. A., & Massey, V. (1990). Structure and oxidation-reduction behavior of 1-deaza-FMN flavodoxins: modulation of redox potentials in flavodoxins.[1] Biochemistry, 29(45), 10364-10375.[1]

  • Ghisla, S., & Massey, V. (1986). New flavins for old: artificial flavins as active site probes of flavoproteins.[1] Biochemical Journal, 239(1), 1-12.[1]

Sources

Optimization

Technical Support Center: 1-Deaza-FAD Synthesis &amp; Troubleshooting

The following Technical Support Guide is designed for researchers experiencing low yields in the synthesis of 1-Deaza-FAD. It prioritizes the Chemo-Enzymatic approach (currently the industry gold standard) while providin...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers experiencing low yields in the synthesis of 1-Deaza-FAD. It prioritizes the Chemo-Enzymatic approach (currently the industry gold standard) while providing a robust troubleshooting framework for the traditional Chemical approach .

Ticket ID: 1-DEAZA-YIELD-OPT Subject: Optimization of 1-Deaza-FAD Yields (Enzymatic & Chemical Routes) Assigned Specialist: Senior Application Scientist, Flavin Chemistry Div.

Diagnostic Triage: Route Selection

Before troubleshooting specific steps, confirm your synthesis strategy matches your available resources and yield requirements.

FeatureRoute A: Chemo-Enzymatic (Recommended) Route B: Chemical (Classical)
Primary Reagents C. ammoniagenes FAD Synthetase (FADS), ATPMorpholine, DCC, AMP-tributylammonium
Typical Yield 85–95% (Conversion)10–25% (Isolated)
Key Bottleneck Enzyme kinetics (

) for 1-deaza substrate
Moisture sensitivity & Regioselectivity
Purity Profile High (fewer side products)Low (isomers, cyclic-FMN byproducts)
Workflow Visualization

The following decision tree outlines the critical path for both methodologies.

FAD_Synthesis_Workflow Start Start: 1-Deaza-Riboflavin Decision Select Synthesis Route Start->Decision Enz_Step1 Enzymatic Phosphorylation (FAD Synthetase / RFK Domain) Decision->Enz_Step1 Chemo-Enzymatic (High Yield) Chem_Step1 Chemical Phosphorylation (POCl3) Decision->Chem_Step1 Chemical (Low Yield/Fallback) Enz_Check Checkpoint: Is 1-Deaza-FMN forming? Enz_Step1->Enz_Check Enz_Check->Enz_Step1 No (Add Mg2+, Adjust pH) Enz_Step2 Adenylylation (FAD Synthetase / FMNAT Domain) Enz_Check->Enz_Step2 Yes Enz_Final Purification (DEAE or C18) Enz_Step2->Enz_Final Chem_Step2 Activation (Morpholidate Formation) Chem_Step1->Chem_Step2 Chem_Step3 Coupling (AMP-tributylammonium + Tetrazole) Chem_Step2->Chem_Step3 Chem_Final Purification (Extensive HPLC) Chem_Step3->Chem_Final

Caption: Workflow comparison between Chemo-Enzymatic and Chemical synthesis routes for 1-Deaza-FAD.

Module A: Chemo-Enzymatic Synthesis (Troubleshooting)

Context: This method uses the bifunctional FAD Synthetase (FADS) (typically from Corynebacterium ammoniagenes or Brevibacterium ammoniagenes). It catalyzes two steps:[1][2][3]

  • RFK Activity: 1-Deaza-Riboflavin + ATP

    
     1-Deaza-FMN + ADP
    
  • FMNAT Activity: 1-Deaza-FMN + ATP

    
     1-Deaza-FAD + PPi
    
Issue 1: Incomplete Conversion of 1-Deaza-Riboflavin to FMN

Symptom: HPLC shows starting material (riboflavin analogue) remaining after 4+ hours. Root Cause: The 1-deaza substitution alters the electron density of the isoalloxazine ring, potentially reducing binding affinity (


) for the Riboflavin Kinase (RFK) domain.
Corrective Protocol: 
  • Increase Mg²⁺ Concentration: The RFK domain is Mg²⁺-dependent. Ensure [Mg²⁺] is 1.5x the total [ATP].

    • Standard: 10 mM MgCl₂.

    • Optimization: Titrate up to 20 mM. Warning: Excess Mg²⁺ (>50 mM) can inhibit the enzyme.

  • Substrate Cycling: Add an ATP regeneration system (Phosphoenolpyruvate + Pyruvate Kinase). Accumulation of ADP (a product inhibitor) often stalls the kinase domain, especially with "difficult" substrates like 1-deaza-riboflavin.

Issue 2: Stalling at the FMN Stage (Low FAD Yield)

Symptom: 1-Deaza-FMN accumulates, but 1-Deaza-FAD is not forming. Root Cause: The adenylyltransferase (FMNAT) domain is reversible. Pyrophosphate (PPi) accumulation drives the reaction backward (FAD


 FMN).
Corrective Protocol: 
  • Add Inorganic Pyrophosphatase (PPase): This is mandatory for high yields.

    • Action: Add 1–5 Units of PPase (from E. coli or S. cerevisiae) per mL of reaction mixture. This hydrolyzes PPi to Pi, making the forward reaction effectively irreversible.

  • pH Shift: The FMNAT domain often has a slightly different pH optimum than the RFK domain.

    • Optimization: If the reaction stalls, shift the buffer pH from 7.5 to 8.0 using Tris-HCl.

Module B: Chemical Synthesis (Troubleshooting)

Context: The "Morpholidate Method" (Moffatt-Khorana) is the standard chemical route. It involves activating 1-Deaza-FMN as a morpholidate and coupling it with AMP.

Issue 1: Hydrolysis of the Morpholidate Intermediate

Symptom: 1-Deaza-FMN is recovered unchanged; no coupling occurs. Root Cause: The morpholidate intermediate is extremely moisture-sensitive. Even trace water in solvents will hydrolyze the activated species back to FMN. Corrective Protocol:

  • Azeotropic Drying: Before coupling, the 1-Deaza-FMN-morpholidate and the AMP-tributylammonium salt must be dried separately by repeated co-evaporation with anhydrous pyridine (3x) and anhydrous DMF (2x).

  • Solvent Sieve: Store your reaction solvent (usually anhydrous DMF or DMSO) over 4Å molecular sieves for 48 hours prior to use.

Issue 2: Formation of Cyclic-FMN (cFMN)

Symptom: A side product eluting near FMN appears; mass spec shows [M-18] relative to FMN. Root Cause: Intramolecular cyclization of the phosphate onto the ribityl hydroxyls, catalyzed by the coupling agents (CDI or DCC). Corrective Protocol:

  • Switch Coupling Agent: If using CDI (Carbonyldiimidazole), switch to Morpholine/DCC . While slower, it is less prone to forcing cyclization compared to the highly reactive imidazolide intermediate.

  • Temperature Control: Conduct the activation step at 0°C rather than room temperature to favor intermolecular coupling over intramolecular cyclization.

Purification & Quality Control (QC)

Separating 1-Deaza-FAD from 1-Deaza-FMN and AMP is critical.

HPLC Protocol (Recommended)[4]
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm.

  • Mobile Phase A: 100 mM Ammonium Acetate (pH 6.0).

  • Mobile Phase B: Methanol.[4]

  • Gradient: 0–5 min (5% B); 5–25 min (Linear to 40% B).

  • Detection:

    • UV:[4] 260 nm (Adenine) and ~445 nm (Deaza-flavin).

    • Note: 1-Deaza-flavins have different spectral properties than native flavins. 1-Deaza-FAD is often non-fluorescent or weakly fluorescent compared to FAD. Do not rely solely on fluorescence detection.

QC Checkpoint Table
ParameterNative FAD1-Deaza-FADPass Criteria
Color Yellow/OrangePurple/Dark Blue (Redox dependent)Distinct color shift
Fluorescence High (Green)Very Low / NoneAbsence of strong fluorescence
Redox Potential -219 mV~ -280 to -310 mVConfirmed by cyclic voltammetry

FAQ: Rapid Resolution

Q: Can I use commercial FAD Synthetase? A: Yes. Commercial enzymes (often labeled as "FAD Synthetase" or "FAD Pyrophosphorylase") are usually the C. ammoniagenes variant. They are robust enough to accept 1-deaza analogues, provided you use the PPase additive described in Module A.

Q: My 1-Deaza-FAD precipitates during synthesis. What do I do? A: 1-Deaza-flavins are more hydrophobic than native flavins.

  • Fix: Add 10% (v/v) DMSO to your enzymatic reaction buffer. Most FAD synthetases tolerate up to 15% DMSO without significant loss of activity.

Q: Why is the yield lower than 5-deaza-FAD? A: The 1-position nitrogen in native FAD is a key hydrogen bond acceptor in the enzyme active site. Replacing it with carbon (1-deaza) disrupts this anchoring, increasing the


. You must compensate by increasing substrate concentration and reaction time (24–48 hours).

References

  • Enzymatic Synthesis & FAD Synthetase Utility

    • Title: Efficient Chemical and Enzymatic Syntheses of FAD Nucleobase Analogues and Their Analysis as Enzyme Cofactors[1][5][6][7]

    • Source: ChemBioChem (2023)[1][6]

    • URL:[Link]

  • Chemical Synthesis (Morpholidate Method)

    • Title: Improved Chemical Syntheses of 1- and 5-Deazariboflavin[8][9]

    • Source: Kiessling Lab (University of Wisconsin-Madison)
    • URL:[Link]

  • Purification & Characterization

    • Title: Structure and oxidation-reduction behavior of 1-deaza-FMN flavodoxins[10]

    • Source: Biochemistry (1990)[10]

    • URL:[Link]

  • General FAD Analogue Protocols

    • Title: Synthesis and application of isotopically labeled flavin nucleotides[3]

    • Source: Methods in Enzymology (2015)
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1-Deaza-FAD Reconstitution Protocols

Welcome to the technical support center for the optimization of 1-Deaza-FAD reconstitution protocols. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Deaza-FAD t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of 1-Deaza-FAD reconstitution protocols. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Deaza-FAD to probe the mechanisms of flavoenzymes. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Introduction to 1-Deaza-FAD and Flavoenzyme Reconstitution

Flavoenzymes are critical for a vast array of biological redox reactions, utilizing flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as their prosthetic groups. The replacement of the native FAD with synthetic analogs like 1-Deaza-FAD, where the N1 nitrogen of the isoalloxazine ring is replaced by a carbon atom, is a powerful technique to study enzyme mechanisms, particularly in distinguishing between one- and two-electron transfer processes.[1][2] Unlike FAD, 1-Deaza-FAD is an obligate two-electron carrier, which alters the redox potential and reactivity of the reconstituted enzyme.[3]

Successful reconstitution of an apoflavoenzyme with 1-Deaza-FAD is a multi-step process that requires careful optimization. This guide will walk you through potential pitfalls and their solutions, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues that you may encounter during your 1-Deaza-FAD reconstitution experiments.

Q1: My reconstitution efficiency with 1-Deaza-FAD is very low. What are the likely causes and how can I improve it?

A1: Low reconstitution efficiency is a common issue and can stem from several factors:

  • Improperly Prepared Apoenzyme: The complete removal of the native FAD is crucial for successful reconstitution. Any remaining native FAD will compete with 1-Deaza-FAD for binding to the apoenzyme. Incomplete removal can also lead to a heterogeneous population of reconstituted enzyme.

    • Solution: Ensure your deflavination protocol is robust. A widely used method involves treatment with 5% trichloroacetic acid (TCA) followed by dissolution in a suitable buffer.[4] It is essential to thoroughly dialyze the apoenzyme against a neutral pH buffer to remove the TCA and allow the protein to refold correctly.

  • Suboptimal Reconstitution Conditions: The binding of 1-Deaza-FAD to the apoenzyme is sensitive to pH, temperature, and ionic strength.

    • Solution: Systematically optimize these parameters. Start with a buffer at a pH close to the physiological optimum for your enzyme (typically pH 7.0-8.0). Perform the reconstitution at 4°C to enhance protein stability, although some enzymes may require higher temperatures for optimal cofactor incorporation. Vary the salt concentration (e.g., 50-200 mM NaCl) to see if it impacts binding.

  • Incorrect Molar Ratio of 1-Deaza-FAD to Apoenzyme: An insufficient amount of 1-Deaza-FAD will lead to incomplete reconstitution. Conversely, a very large excess can sometimes lead to non-specific binding or aggregation.

    • Solution: We recommend a starting molar excess of 5- to 10-fold of 1-Deaza-FAD over the apoenzyme. This ensures that the binding equilibrium is shifted towards the formation of the holoenzyme. You can titrate this ratio to find the optimal concentration for your specific flavoenzyme.

Q2: I observe protein precipitation during the reconstitution process. What could be the reason and how can I prevent it?

A2: Protein precipitation is often a sign of apoenzyme instability. The apoenzyme is generally less stable than the holoenzyme.

  • Cause: The apoenzyme may be misfolded or prone to aggregation in the absence of its flavin cofactor. The reconstitution conditions themselves (e.g., pH, temperature) might also be destabilizing.

    • Solution:

      • Work at low temperatures: Perform all steps, including dialysis and reconstitution, at 4°C.

      • Include stabilizing agents: The addition of glycerol (5-20%) or other stabilizing osmolytes to the reconstitution buffer can help maintain the native conformation of the apoenzyme.

      • Optimize pH: Ensure the pH of your buffer is one at which your apoenzyme is known to be stable.

      • Gentle handling: Avoid vigorous vortexing or shaking of the protein solution. Mix by gentle inversion.

Q3: How can I confirm that 1-Deaza-FAD has been successfully incorporated into my enzyme?

A3: Successful reconstitution can be verified using several spectroscopic and biochemical methods:

  • UV-Visible Spectroscopy: This is the most direct method. Unbound 1-Deaza-FAD has a characteristic absorption spectrum. Upon binding to the apoenzyme, you should observe a shift in the absorption maxima and potentially a change in the extinction coefficient. The characteristic yellow color of oxidized flavins is a good initial indicator.[5]

  • Fluorescence Spectroscopy: Free flavins are fluorescent, but this fluorescence is often quenched upon binding to the apoenzyme.[5][6] A decrease in fluorescence intensity at the emission maximum of 1-Deaza-FAD (around 520 nm when excited at ~450 nm) upon addition of the apoenzyme is a strong indicator of binding.

  • Activity Assay: The most definitive proof of successful reconstitution is the restoration of enzymatic activity, albeit with potentially altered kinetics compared to the native enzyme. The reconstituted enzyme should exhibit its expected catalytic function.

  • Size Exclusion Chromatography: To confirm that the 1-Deaza-FAD is not just co-purifying with aggregated protein, you can run the reconstituted enzyme on a size exclusion column. The flavin should co-elute with the monomeric protein peak.

Q4: The reconstituted 1-Deaza-FAD enzyme is inactive or has very low activity. What does this signify?

A4: This can be a very informative result.

  • Mechanistic Implications: The lack of activity could be a direct consequence of the altered redox properties of 1-Deaza-FAD. Since it is an obligate two-electron carrier, it cannot stabilize the semiquinone radical intermediate that may be essential for the catalytic cycle of your enzyme.[3] This finding itself can provide significant insight into the enzyme's mechanism.

  • Incorrect Conformation: It is also possible that while 1-Deaza-FAD binds to the active site, it does not induce the correct conformational changes required for catalysis.

  • Substrate Binding Issues: The substitution at the N1 position might subtly alter the active site geometry, affecting substrate binding.

Q5: How should I handle and store 1-Deaza-FAD?

A5: Proper handling and storage are crucial for maintaining the integrity of 1-Deaza-FAD.

  • Storage: 1-Deaza-FAD should be stored as a dry powder at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks), protected from light.[7]

  • In Solution: Prepare stock solutions in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). These solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light as deazaflavins are light-sensitive and can be photoreduced.[8]

Experimental Protocols

Protocol 1: Preparation of Apoflavoenzyme

This protocol is a general guideline and may require optimization for your specific flavoenzyme.

  • Initial Dialysis: Dialyze the purified holoenzyme against a buffer containing 1 M KBr, 100 mM sodium phosphate, 3 mM EDTA, pH 7.0 at 4°C for 24 hours with at least two buffer changes. This step helps to weaken the flavin-protein interaction.

  • TCA Precipitation: Slowly add an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the protein solution while gently stirring on ice. This will precipitate the protein while leaving the FAD in solution.

  • Centrifugation: Incubate on ice for 10-15 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Washing: Carefully decant the supernatant. Wash the protein pellet twice with ice-cold 5% (w/v) TCA to remove any remaining FAD.

  • Resuspension: Resuspend the apoenzyme pellet in a minimal volume of a suitable refolding buffer (e.g., 50 mM Tris-HCl, 10% glycerol, 1 mM DTT, pH 8.0).

  • Dialysis: Dialyze the resuspended apoenzyme extensively against the desired reconstitution buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) at 4°C for at least 24 hours with multiple buffer changes to remove residual TCA and facilitate proper refolding.

  • Clarification: Centrifuge the dialyzed apoenzyme at 15,000 x g for 15 minutes at 4°C to remove any aggregated protein. Determine the concentration of the soluble apoenzyme using a protein assay like the Bradford or BCA assay.

Protocol 2: Reconstitution with 1-Deaza-FAD
  • Preparation: Prepare a stock solution of 1-Deaza-FAD in the reconstitution buffer. Protect it from light.

  • Incubation: Add a 5- to 10-fold molar excess of 1-Deaza-FAD to the prepared apoflavoenzyme solution.

  • Incubation: Incubate the mixture in the dark at 4°C with gentle stirring for at least 4 hours. The optimal incubation time can vary from 1 hour to overnight depending on the enzyme.

  • Removal of Excess Cofactor: Remove the unbound 1-Deaza-FAD by extensive dialysis against the final experimental buffer at 4°C or by using a desalting column (e.g., PD-10).

  • Characterization: Characterize the reconstituted enzyme using UV-Visible spectroscopy, fluorescence spectroscopy, and an appropriate activity assay.

Data Presentation

Table 1: Spectroscopic Properties of FAD and 1-Deaza-FAD

Flavin AnalogOxidation StateAbsorption Maxima (λmax, nm)Molar Extinction Coefficient (ε) at ~450 nm (M⁻¹cm⁻¹)Emission Maxima (λem, nm)
FAD Oxidized~375, ~450~11,300~520
Reduced (FADH₂)Below 400-Very low fluorescence
1-Deaza-FAD Oxidized~360, ~440~10,000 - 12,000 (estimated)~515
ReducedBelow 400-Very low fluorescence

Note: The exact spectroscopic properties of 1-Deaza-FAD can vary slightly depending on the solvent and protein environment.[5]

Visualization of Workflows

Reconstitution Workflow

Reconstitution_Workflow cluster_prep Apoenzyme Preparation cluster_reconstitution Reconstitution Holoenzyme Purified Holoenzyme Apoenzyme Apoflavoenzyme Holoenzyme->Apoenzyme Deflavination (e.g., TCA) ReconstitutedEnzyme 1-Deaza-FAD Holoenzyme Apoenzyme->ReconstitutedEnzyme Incubation with 1-Deaza-FAD Characterization Characterization (Spectroscopy, Activity) ReconstitutedEnzyme->Characterization Analysis

Caption: A flowchart illustrating the major steps in the 1-Deaza-FAD reconstitution process.

Troubleshooting Logic

Troubleshooting_Logic Start Low Reconstitution Efficiency ApoenzymePrep Incomplete Deflavination? Start->ApoenzymePrep ReconConditions Suboptimal Conditions? Start->ReconConditions MolarRatio Incorrect Molar Ratio? Start->MolarRatio Sol_Apo Optimize Deflavination Protocol ApoenzymePrep->Sol_Apo Sol_Cond Optimize pH, Temp, Ionic Strength ReconConditions->Sol_Cond Sol_Ratio Titrate 1-Deaza-FAD Concentration MolarRatio->Sol_Ratio

Caption: A troubleshooting decision tree for low 1-Deaza-FAD reconstitution efficiency.

References

  • Graw, J., et al. (2020). Deazaflavin reductive photocatalysis involves excited semiquinone radicals.
  • Lipp, A. (2020). Mechanistic Investigations on Reductive Deazaflavin Photocatalysis & the Application of Semiconductor Photocatalysts for Organic Synthesis. University of Regensburg.
  • Massey, V., et al. (1978). Photoreduction of flavoproteins and other biological compounds catalyzed by deazaflavins. Appendix: photochemical formation of deazaflavin dimers. Biochemistry, 17(1), 9-16.
  • Hefti, M. H., et al. (2003). Deflavination and reconstitution of flavoproteins. European Journal of Biochemistry, 270(8), 1699-1708.
  • Li, X., et al. (2018). Reconstructing a Flavodoxin Oxidoreductase with Early Amino Acids. International Journal of Molecular Sciences, 19(11), 3369.
  • Graw, J., et al. (2020). Flavins, deazaflavins, and their redox forms. a Structure of flavin and... ResearchGate. Retrieved February 23, 2026, from [Link]

  • Ashton, C. H., & Jorns, M. S. (1976). Preparation, characterization, and chemical properties of the flavin coenzyme analogues 5-deazariboflavin, 5-deazariboflavin 5'-phosphate, and 5-deazariboflavin 5'-diphosphate, 5' → 5'-adenosine ester. Biochemistry, 15(5), 1035-1043.
  • Massey, V., & Hemmerich, P. (1978). Photoreduction of flavoproteins and other biological compounds catalyzed by deazaflavins. Biochemistry, 17(1), 9-16.
  • Flavin adenine dinucleotide. (2023, December 29). In Wikipedia. [Link]

  • Tanner, J. J., & Vetting, M. W. (2012). Noncanonical Reactions of Flavoenzymes. International Journal of Molecular Sciences, 13(11), 14381-14407.
  • Müller, F. (1991). Flavoprotein Resolution and Reconstitution. In Methods in Molecular Biology (Vol. 5, pp. 261-274). Humana Press.
  • Detmer, K., Schopfer, L. M., & Massey, V. (1984). Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase. Journal of Biological Chemistry, 259(3), 1532-1538.
  • Jorns, M. S., & Hersh, L. B. (1976). Reconstitution of flavin enzymes with 1-carba-1 -deazaflavin coenzyme analogues. Journal of Biological Chemistry, 251(16), 4872-4881.
  • Hefti, M. H., et al. (2003). Deflavination and reconstitution of flavoproteins. European Journal of Biochemistry, 270(8), 1699-1708.
  • Kise, D., et al. (2023). A deazariboflavin chromophore kinetically stabilizes reduced FAD state in a bifunctional cryptochrome. Scientific Reports, 13(1), 16674.
  • Kise, D., et al. (2023). A deazariboflavin chromophore kinetically stabilizes reduced FAD state in a bifunctional cryptochrome. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Afonso, D. S. M., et al. (2017). The intrinsic fluorescence of FAD and its application in analytical chemistry: a review.

Sources

Optimization

Technical Support Center: Unexpected Fluorescence of 1-Deaza-FAD in Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Deazaflavin-adenine dinucleotide (1-Deaza-FAD) in their experimental assays. This guide is designed to p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Deazaflavin-adenine dinucleotide (1-Deaza-FAD) in their experimental assays. This guide is designed to provide in-depth troubleshooting assistance and address common questions regarding the unique fluorescent properties of this FAD analog. As a synthetic molecule with altered electronic properties compared to its natural counterpart, 1-deaza-FAD can present unexpected challenges. This resource will equip you with the foundational knowledge and practical steps to diagnose and resolve these issues, ensuring the integrity and accuracy of your results.

I. Frequently Asked Questions (FAQs)

Q1: Is 1-deaza-FAD supposed to be fluorescent?

A1: In its oxidized state and in aqueous solution, 1-deaza-FAD is generally considered to be non-fluorescent or to have very weak fluorescence. This is in stark contrast to FAD, which is naturally fluorescent. The substitution of the nitrogen atom at position 1 with a carbon atom significantly alters the electronic structure of the isoalloxazine ring system, which is the fluorophore in FAD.

Q2: My assay with 1-deaza-FAD is showing a strong fluorescent signal. What could be the cause?

A2: Unexpected fluorescence in assays using 1-deaza-FAD can arise from several sources. The most likely causes include the formation of a fluorescent reaction intermediate, contamination with a fluorescent compound, or degradation of the 1-deaza-FAD into a fluorescent byproduct. A systematic troubleshooting approach, as outlined in this guide, is necessary to pinpoint the exact cause.

Q3: Can the reduced form of 1-deaza-FAD be fluorescent?

A3: Similar to FAD, the fully reduced form of 1-deaza-FAD (1-deaza-FADH2) is not expected to be fluorescent. Fluorescence in flavin systems is typically associated with the oxidized state.

Q4: How does the local environment affect the fluorescence of 1-deaza-FAD?

A4: While oxidized 1-deaza-FAD is generally non-fluorescent in aqueous solution, its photophysical properties can be influenced by the local microenvironment. Factors such as solvent polarity, pH, and binding to a protein can potentially alter its electronic state and, in some cases, induce fluorescence. However, the most significant source of unexpected fluorescence is often the formation of specific reaction intermediates.[1][2]

Q5: What is the C4a-hydroperoxyflavin intermediate, and is it relevant to my observations?

A5: In enzymatic reactions involving flavins and molecular oxygen, a common intermediate is the C4a-hydroperoxyflavin. Studies have shown that while 1-deaza-FAD itself is not fluorescent, its C4a-hydroperoxide intermediate is.[3] If your assay involves the reaction of reduced 1-deaza-FAD with oxygen, the unexpected fluorescence you are observing could be from this transient species.

II. In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving issues related to unexpected fluorescence in assays utilizing 1-deaza-FAD.

A. Problem: High Background Fluorescence in "No Enzyme" or "No Substrate" Controls

High fluorescence in control wells is a clear indication that the signal is not a result of the intended enzymatic reaction. The following workflow will help you systematically identify the source of the background signal.

Troubleshooting Workflow for High Background Fluorescence

A High Background Fluorescence Detected B Step 1: Assess Reagent Purity A->B C Is 1-deaza-FAD solution fluorescent on its own? B->C D Check for fluorescent contaminants in buffer components. C->D No E Source is likely 1-deaza-FAD stock. - Purity issue? - Degradation? C->E Yes F Step 2: Evaluate Assay Conditions D->F E->F G Is the background pH or solvent dependent? F->G H Optimize buffer composition and pH. Consider solvent polarity. G->H Yes L Background is likely due to non-enzymatic reactions or instability. G->L No I Step 3: Investigate Consumables H->I J Is the microplate contributing to fluorescence? I->J K Switch to low-fluorescence black microplates. J->K Yes M Background resolved. J->M No K->M L->I

Caption: Troubleshooting workflow for high background fluorescence.

Step-by-Step Methodologies for High Background Troubleshooting
  • Assess Reagent Purity:

    • Protocol:

      • Prepare a solution of your 1-deaza-FAD stock in the assay buffer at the final assay concentration.

      • Measure the fluorescence of this solution using the same instrument settings as your assay.

      • As a control, measure the fluorescence of the assay buffer alone.

    • Interpretation:

      • If the 1-deaza-FAD solution is highly fluorescent compared to the buffer, the issue may be with the purity or stability of your 1-deaza-FAD stock. Consider sourcing a new batch or purifying your current stock.

      • If the buffer alone is fluorescent, one or more of its components may be contaminated. Prepare fresh buffer with high-purity reagents.

  • Evaluate Assay Conditions:

    • Protocol:

      • Prepare your "no enzyme" control under different pH conditions and with alternative buffer systems, if possible.

      • If your assay uses organic solvents, test the effect of varying the solvent concentration on the background fluorescence.

    • Interpretation:

      • A change in background fluorescence with pH or buffer composition suggests an interaction between 1-deaza-FAD and a buffer component, or a pH-dependent degradation.[2][4]

      • Changes with solvent polarity may indicate a solvent-induced conformational change in 1-deaza-FAD that exposes a fluorescent state.[1]

  • Investigate Consumables:

    • Protocol:

      • Measure the fluorescence of an empty well of your microplate.

      • If possible, repeat the measurement with a different type of microplate (e.g., black plates with clear bottoms for fluorescence assays).

    • Interpretation:

      • Some plastics can exhibit autofluorescence. Using black, opaque plates is recommended for fluorescence assays to minimize background and well-to-well crosstalk.[5]

B. Problem: Signal Appears Only in the Presence of All Reaction Components

If fluorescence is observed only when the enzyme, substrate, and 1-deaza-FAD are all present, it is likely that the signal is being generated by an enzymatic reaction. The key is to determine if this is an expected or unexpected phenomenon.

Logical Flow for Investigating Reaction-Dependent Fluorescence

A Fluorescence only with all reaction components B Hypothesis: Formation of a fluorescent intermediate A->B E Hypothesis: Unwanted side reaction or product A->E C Does the reaction involve reduced 1-deaza-FAD and O2? B->C D Potential formation of fluorescent C4a-hydroperoxy-1-deaza-FAD. C->D Yes C->E No G Compare spectra to known flavin intermediates. D->G F Characterize the fluorescent species. - Obtain excitation/emission spectra. - Analyze reaction products by HPLC/MS. E->F H Identify the fluorescent product. F->H J Result is likely the C4a-hydroperoxide intermediate. G->J I Modify assay conditions to minimize side reaction. H->I

Caption: Investigating reaction-dependent fluorescence.

Diagnostic Experiments for Reaction-Dependent Fluorescence
  • Spectroscopic Characterization:

    • Protocol:

      • Run your enzymatic reaction in a fluorometer cuvette.

      • Once fluorescence is detected, stop the reaction (if possible) and immediately acquire a full excitation and emission spectrum.

    • Interpretation:

      • The C4a-hydroperoxyflavin intermediate is reported to have an emission maximum around 500-530 nm.[3] If your emission spectrum matches this, it is strong evidence for the formation of this intermediate.

  • Kinetic Analysis:

    • Protocol:

      • Monitor the fluorescence signal over time from the initiation of the reaction.

      • Observe the rise and fall of the fluorescence signal.

    • Interpretation:

      • Fluorescent intermediates are often transient. If the signal rises and then decays as the reaction proceeds, it is characteristic of an intermediate being formed and then consumed.

  • Product Analysis:

    • Protocol:

      • Allow the enzymatic reaction to proceed to completion.

      • Analyze the reaction mixture using techniques such as HPLC with a fluorescence detector and mass spectrometry (MS).

    • Interpretation:

      • This analysis can help determine if the final product of the reaction is fluorescent or if there are any fluorescent degradation products of 1-deaza-FAD.

III. The Science Behind 1-Deaza-FAD Fluorescence

A. The Photophysics of Flavin vs. 1-Deazaflavin

The fluorescence of FAD originates from the isoalloxazine ring system. Upon absorption of a photon, an electron is promoted to an excited singlet state (S1). The return to the ground state (S0) can occur through the emission of a photon, which is observed as fluorescence.

In 1-deaza-FAD, the replacement of the N1 nitrogen with a carbon atom alters the electronic distribution and energy levels of the ring system. This change is thought to promote non-radiative decay pathways, where the excited state energy is dissipated as heat rather than light, rendering the molecule non-fluorescent in its ground oxidized state in aqueous solution.[6][7]

B. The Fluorescent Intermediate: C4a-hydroperoxy-1-deaza-FAD

Many flavoprotein oxidases and monooxygenases function by reducing the flavin cofactor, which then reacts with molecular oxygen to form a C4a-hydroperoxyflavin intermediate.[8] This intermediate is a key player in the catalytic cycle.

  • Formation: Reduced 1-deaza-FAD (1-deaza-FADH2) reacts with O2 to form the C4a-hydroperoxy-1-deaza-FAD.

  • Fluorescence: Unlike the parent oxidized 1-deaza-FAD, this C4a-adduct has been shown to be fluorescent.[3] The formation of this adduct disrupts the non-radiative decay pathways that are dominant in the parent molecule, allowing for fluorescence emission.

The transient nature of this intermediate means that the fluorescence may only be observable during active enzyme turnover.

IV. Data Presentation and Protocols

Table 1: Summary of Potential Causes and Solutions for Unexpected Fluorescence
Observed Problem Potential Cause Suggested Solution
High fluorescence in all wells, including controlsContaminated 1-deaza-FAD stockSource new, high-purity 1-deaza-FAD.
Contaminated buffer or reagentsPrepare fresh solutions with high-purity water and reagents.
Autofluorescent microplateUse black, opaque microplates designed for fluorescence assays.
Fluorescence only in complete reaction mixtureFormation of fluorescent C4a-hydroperoxy intermediateCharacterize the fluorescence spectrum. If it matches the intermediate, this may be an intrinsic property of your assay.
Formation of a fluorescent product or side-productAnalyze the reaction mixture by HPLC-fluorescence and MS to identify the species.
Drifting or unstable fluorescence signalPhotodegradation of 1-deaza-FAD or a fluorescent intermediateMinimize exposure of the plate to the excitation light.
Instability of a reaction intermediateOptimize assay conditions (pH, temperature) to potentially stabilize the intermediate if it is the desired signal.
Experimental Protocol: Purity Check of 1-Deaza-FAD Stock
  • Reagents and Materials:

    • 1-Deaza-FAD stock solution

    • Assay buffer

    • Fluorometer or fluorescence plate reader

    • Low-volume cuvette or black microplate

  • Procedure:

    • Prepare a dilution of your 1-deaza-FAD stock solution in assay buffer to the final concentration used in your assay.

    • Prepare a blank sample containing only the assay buffer.

    • Set the fluorometer to the excitation and emission wavelengths used in your assay. If these are unknown, perform a scan to find the wavelengths of maximum excitation and emission.

    • Measure the fluorescence of the blank sample and zero the instrument.

    • Measure the fluorescence of the 1-deaza-FAD solution.

  • Expected Results and Interpretation:

    • A pure, non-degraded 1-deaza-FAD solution should exhibit minimal to no fluorescence above the buffer blank.

    • A significant fluorescence signal suggests either contamination with a fluorescent impurity or that the 1-deaza-FAD has degraded into a fluorescent species.

V. References

  • BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from BellBrook Labs website.

  • Grilj, J., et al. (2009). Photophysical properties of structurally and electronically modified flavin derivatives determined by spectroscopy and theoretical calculations. The Journal of Physical Chemistry B, 113(34), 11775-11784.

  • BenchChem. (n.d.). How to reduce high background fluorescence in Met-Gly-Pro-AMC assay. Retrieved from BenchChem website.

  • Gomoll, A. (2020). Mechanistic Investigations on Reductive Deazaflavin Photocatalysis & the Application of Semiconductor Photocatalysts for Organic Synthesis. Ludwig-Maximilians-Universität München.

  • Grilj, J., et al. (2025). Photophysical Properties of Structurally and Electronically Modified Flavin Derivatives Determined by Spectroscopy and Theoretical Calculations. ResearchGate.

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high? Retrieved from PCR Biosystems website.

  • Awasthi, K., et al. (2013). pH Dependence of the Fluorescence Lifetime of FAD in Solution and in Cells. International Journal of Molecular Sciences, 14(1), 1948-1962.

  • Guo, H., et al. (2025). Improving Photophysical Properties of Deazaflavin Derivatives by Acrylaldehyde Bridging: A Theoretical Investigation. ResearchGate.

  • Svoboda, P., et al. (n.d.). Flavins, deazaflavins, and their redox forms. ResearchGate.

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from Bitesize Bio website.

  • Kurfürst, M., et al. (1989). Bioluminescence emission of bacterial luciferase with 1-deaza-FMN. Evidence for the noninvolvement of N(1)-protonated flavin species as emitters. European Journal of Biochemistry, 181(2), 453-457.

  • Mataga, N., et al. (2012). pH Dependence of the Fluorescence Lifetime of FAD in Solution and in Cells. Semantic Scholar.

  • Blinkhorn, A. S., et al. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PLOS ONE, 11(7), e0159153.

  • Seio, K., et al. (2009). A new, but old, nucleoside analog: the first synthesis of 1-deaza-2′-deoxyguanosine and its properties as a nucleoside and as oligodeoxynucleotides. Nucleic Acids Research, 37(19), 6534-6543.

  • Li, C., et al. (2023). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. Molecules, 28(8), 3364.

  • Evident. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from Evident Scientific website.

  • Quora. (2018). What is the effect of the pH on the fluorescence? Retrieved from Quora.

  • Thermo Fisher Scientific. (n.d.). Background in Fluorescence Imaging. Retrieved from Thermo Fisher Scientific website.

  • Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12.

  • Hossain, M. S., et al. (2015). Convenient synthesis of deazaflavin cofactor FO and its activity in F420-dependent NADP reductase. ResearchGate.

  • Hossain, M. S., et al. (2015). Convenient synthesis of deazaflavin cofactor FO and its activity in F420-dependent NADP reductase. Organic & Biomolecular Chemistry, 13(14), 4243-4251.

  • Mataga, N., et al. (1956). Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules. Bulletin of the Chemical Society of Japan, 29(4), 465-470.

  • Galbán, J., et al. (2016). The intrinsic fluorescence of FAD and its application in analytical chemistry: a review. Methods and Applications in Fluorescence, 4(4), 042005.

  • Wikipedia. (n.d.). Flavin adenine dinucleotide. Retrieved from Wikipedia.

  • MedKoo Biosciences. (n.d.). 1-Deaza-fad | 57818-88-9. Retrieved from MedKoo Biosciences website.

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from NCBI website.

  • GoldBio. (2022). All About Fluorometric Detection Assays. Retrieved from GoldBio website.

  • YouTube. (2020). FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. Retrieved from YouTube.

  • Galbán, J., et al. (n.d.). The intrinsic fluorescence of FAD and its application in analytical chemistry: a review. Semantic Scholar.

  • Detmer, K., et al. (1984). Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase. Journal of Biological Chemistry, 259(3), 1532-1538.

  • Palombella, S., & Linciano, P. (2025). 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis. Molecules, 30(1), 123.

  • Ghalkhani, K., et al. (n.d.). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Journal of the Mexican Chemical Society.

  • ResearchGate. (n.d.). Fluorescence properties of FAD and comparison of FAD and FMN specific.... Retrieved from ResearchGate.

  • Awasthi, K., et al. (2025). pH Dependence of the Fluorescence Lifetime of FAD in Solution and in Cells. ResearchGate.

  • Detmer, K., et al. (1984). Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase. PubMed.

  • Moon, J.-H., et al. (2014). Fluorescence-Based Bioassays for the Detection and Evaluation of Food Materials. Journal of Agricultural and Food Chemistry, 62(43), 10403-10413.

  • Park, J. Y., et al. (n.d.). Protein induced fluorescence enhancement as a single molecule assay with short distance sensitivity. Nucleic Acids Research.

  • Sharma, A., et al. (2023). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. Biosensors, 13(6), 596.

  • Hwang, H., et al. (n.d.). Protein induced fluorescence enhancement (PIFE) for probing protein–nucleic acid interactions. Methods.

  • Palfey, B. A., & Massey, V. (2007). Hydrogen Peroxide Elimination from C4a-hydroperoxyflavin in a Flavoprotein Oxidase Occurs through a Single Proton Transfer from Flavin N5 to a Peroxide Leaving Group. Journal of Biological Chemistry, 282(38), 27877-27883.

  • Tischler, D., et al. (2013). FAD C(4a)-hydroxide stabilized in a naturally fused styrene monooxygenase. FEBS Letters, 587(23), 3768-3773.

  • Rieger, K., et al. (2014). Bioenergetic Alterations of Metabolic Redox Coenzymes as NADH, FAD and FMN by Means of Fluorescence Lifetime Imaging Techniques. International Journal of Molecular Sciences, 15(12), 22468-22484.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of 1-Deaza-FAD in Experimental Settings

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Deaza-flavin adenine dinucleotide (1-Deaza-FAD). This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Deaza-flavin adenine dinucleotide (1-Deaza-FAD). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the degradation of this critical flavin analog during experiments. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you with the knowledge to design robust and reproducible assays.

Introduction to 1-Deaza-FAD Stability

1-Deaza-FAD is a synthetic analog of Flavin Adenine Dinucleotide (FAD) where the nitrogen at position 1 of the isoalloxazine ring is replaced by a carbon atom. This modification alters the electronic properties of the flavin, making it a valuable tool for mechanistic studies of flavoenzymes. However, like its natural counterpart, 1-Deaza-FAD is susceptible to degradation, which can lead to experimental artifacts, loss of activity, and misinterpretation of data. This guide will walk you through the common causes of 1-Deaza-FAD degradation and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause 1-Deaza-FAD degradation?

A1: The degradation of 1-Deaza-FAD is primarily influenced by three main factors: exposure to light (photodegradation), non-optimal pH (hydrolysis), and elevated temperatures (thermal degradation). The reduced form, 1-Deaza-FADH2, is particularly unstable and highly susceptible to oxidation upon exposure to molecular oxygen.

Q2: How can I visually or spectroscopically detect 1-Deaza-FAD degradation?

A2: The oxidized form of flavins, including 1-Deaza-FAD, has a characteristic yellow color and a distinct absorbance spectrum with peaks around 375 nm and 450 nm.[1] Degradation can lead to a loss of this yellow color and changes in the UV-Vis spectrum. A decrease in the absorbance at 450 nm is a common indicator of degradation. For more detailed analysis, HPLC can be used to separate degradation products from intact 1-Deaza-FAD.[2]

Q3: What are the recommended storage conditions for 1-Deaza-FAD?

A3: For long-term storage, 1-Deaza-FAD should be stored as a solid powder at -20°C or below, protected from light and moisture. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

Q4: Is 1-Deaza-FAD more or less stable than FAD?

A4: While direct comparative studies on the degradation rates are not extensively published, the replacement of the N1 nitrogen with a carbon atom can alter the electron distribution and reactivity of the isoalloxazine ring. The reduced form of 1-deazaflavins is known to be kinetically stabilized against reoxidation by molecular oxygen compared to FAD.[3] However, the overall stability towards light, pH, and temperature should be considered comparable to FAD, and similar handling precautions should be taken.

Troubleshooting Guide: Degradation of 1-Deaza-FAD

This section provides a structured approach to identifying and mitigating the degradation of 1-Deaza-FAD in your experiments.

Issue 1: Loss of Activity or Inconsistent Results in Enzymatic Assays

Possible Cause: Degradation of 1-Deaza-FAD before or during the assay.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of enzyme activity.

Detailed Steps & Explanations:

  • Verify 1-Deaza-FAD Integrity:

    • Visual Inspection: A fresh, concentrated solution of 1-Deaza-FAD should be yellow. A colorless solution indicates significant degradation.

    • Spectroscopic Analysis: Measure the UV-Vis spectrum of your 1-Deaza-FAD solution. A healthy stock should have characteristic absorbance peaks around 375 nm and 450 nm.[1] A decrease in the 450 nm peak is a quantitative indicator of degradation.

  • Optimize Assay Conditions:

    • Light: Flavins are photosensitive.[4] Perform experiments under subdued lighting or use amber-colored tubes and plates to minimize photodegradation.

    • pH: The stability of FAD, and by extension 1-Deaza-FAD, is pH-dependent. While the fluorescence of FAD in solution is stable between pH 5 and 9,[5] enzymatic hydrolysis can occur at alkaline pH.[2] It is recommended to work in a neutral or slightly acidic buffer (pH 6.5-7.5) unless your enzyme requires a different pH for optimal activity. The choice of buffer can also impact stability.[6][7][8]

    • Temperature: Higher temperatures accelerate degradation.[9] Unless your experiment requires physiological temperatures, keep your 1-Deaza-FAD solutions on ice and perform assays at the lowest feasible temperature.

Issue 2: Appearance of Unknown Peaks in HPLC or Mass Spectrometry Analysis

Possible Cause: Formation of degradation products from 1-Deaza-FAD.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected analytical peaks.

Detailed Steps & Explanations:

  • Review Sample Preparation and Handling:

    • Trace the entire sample preparation workflow to identify potential points of degradation, paying close attention to light exposure, pH, and temperature.

    • The use of inappropriate solvents or the presence of contaminants in buffers can also contribute to degradation.

  • Consider Synthesis Impurities:

    • The synthesis of 1-Deaza-FAD is a multi-step process that can result in impurities.[9][10] If you consistently observe unknown peaks even with careful handling, consider the purity of your 1-Deaza-FAD stock.

    • If possible, obtain a certificate of analysis for your batch of 1-Deaza-FAD or consider purifying it using techniques like HPLC.

Protocols for Mitigating Degradation

Protocol 1: Preparation and Handling of 1-Deaza-FAD Stock Solutions
  • Weighing: Weigh the solid 1-Deaza-FAD in a low-light environment.

  • Dissolving: Dissolve the solid in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) that is compatible with your downstream experiments.

  • Concentration Determination: Accurately determine the concentration of your stock solution by measuring the absorbance at 450 nm. Use an appropriate extinction coefficient for 1-Deaza-FAD (often similar to FAD's ε450 of 11,300 M⁻¹cm⁻¹ in aqueous solution).[11]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber-colored microcentrifuge tubes.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

Protocol 2: Monitoring 1-Deaza-FAD Stability During an Experiment
  • Establish a Baseline: At the beginning of your experiment (t=0), take an aliquot of your 1-Deaza-FAD working solution and measure its full UV-Vis spectrum (250-600 nm).

  • Time-Point Sampling: At various time points throughout your experiment, take additional aliquots and record their UV-Vis spectra.

  • Data Analysis: Compare the spectra over time. A decrease in the absorbance at 450 nm indicates degradation. You can quantify the percentage of degradation by comparing the A450 at each time point to the baseline.

  • Control for Photobleaching: If using a plate reader for kinetic assays, be mindful of photobleaching from repeated measurements. Run a control well with 1-Deaza-FAD alone to assess its stability under the measurement conditions.

Data Summary

ParameterRecommended ConditionRationale
Storage (Solid) -20°C or below, desiccated, darkPrevents hydrolysis and photodegradation.
Storage (Solution) -80°C, aliquoted, darkMinimizes freeze-thaw cycles and degradation.
Working Buffer pH 6.5 - 7.5 (or as required by the enzyme)Avoids acid or base-catalyzed hydrolysis.[2][5]
Working Temperature On ice or lowest feasible temperatureReduces thermal degradation rates.[9]
Light Conditions Subdued light or amber-colored labwarePrevents photodegradation.[4]

Conclusion

The stability of 1-Deaza-FAD is a critical factor for the success of experiments utilizing this flavin analog. By understanding the factors that contribute to its degradation and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can ensure the integrity of their reagents and the reliability of their experimental data. Always remember to handle 1-Deaza-FAD with the same care as you would for its natural, light-sensitive counterpart, FAD.

References

  • Detmer, K., Schopfer, L. M., & Massey, V. (1984). Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase. The Journal of Biological Chemistry, 259(3), 1532–1538. [Link]

  • The Role of Remote Flavin Adenine Dinucleotide Pieces in the Oxidative Decarboxylation Catalyzed by Salicylate Hydroxylase. (2020). International Journal of Molecular Sciences, 21(23), 9069. [Link]

  • A deazariboflavin chromophore kinetically stabilizes reduced FAD state in a bifunctional cryptochrome. (2023). Scientific Reports, 13(1), 16682. [Link]

  • Effect of 2 mM of FAD addition on the effect of the buffer nature on the stability of free DAAO (0.2 mg/mL). (2018). ResearchGate. [Link]

  • Identification of the biodegradation products by HPLC-MS/MS. (a) Total... (2021). ResearchGate. [Link]

  • Flavin Adenine Dinucleotide Structural Motifs: From Solution to Gas Phase. (2018). The Journal of Physical Chemistry B, 122(25), 6523–6531. [Link]

  • A deazariboflavin chromophore kinetically stabilizes reduced FAD state in a bifunctional cryptochrome. (2023). ResearchGate. [Link]

  • Spectroscopic, thermodynamic and computational evidence of the locations of the FADs in the nitrogen fixation-associated electron transfer flavoprotein. (2019). Chemical Science, 10(27), 6615–6626. [Link]

  • Effect of Different Buffer Components on IgG4 Stability. (2024). BioRxiv. [Link]

  • The intrinsic fluorescence of FAD and its application in analytical chemistry: a review. (2016). Methods and Applications in Fluorescence, 4(4), 042005. [Link]

  • Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation. (2018). PLOS ONE, 13(10), e0205632. [Link]

  • LC-MS/MS Identification of Ozanimod Degradation Products and Development of a Green HPLC Method for Impurity Quantification. (2025). ResearchGate. [Link]

  • Role Of Adenine In Thymine-dimer Repair By Reduced Flavin-adenine Dinucleotide. (2006). CORE. [Link]

  • Spectroscopic Study of Time-Varying Optical Redox Ratio in NADH/FAD Solution. (2022). The Journal of Physical Chemistry B, 126(47), 9840–9849. [Link]

  • Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. (2018). Chemistry Central Journal, 12(1), 10. [Link]

  • a Absorption spectra of FAD in aqueous solution pH 3: dashed black line... (2017). ResearchGate. [Link]

  • FAD Synthesis and Degradation in the Nucleus Create a Local Flavin Cofactor Pool. (2013). The Journal of Biological Chemistry, 288(40), 28773–28783. [Link]

  • pH Dependence of the Fluorescence Lifetime of FAD in Solution and in Cells. (2013). International Journal of Molecular Sciences, 14(1), 1773–1786. [Link]

  • Improved Chemical Syntheses of 1- and 5-Deazariboflavin. (2007). Request PDF. [Link]

  • Efficient chemical and enzymatic syntheses of FAD nucleobase analogues and their analysis as enzyme cofactors. (2023). ResearchGate. [Link]

  • 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis. (2022). Journal of the American Chemical Society, 144(24), 10735–10741. [Link]

  • 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis. (2022). PMC. [Link]

Sources

Optimization

interpreting spectral shifts with 1-Deaza-fad

Technical Support Center: 1-Deaza-FAD Applications Role: Senior Application Scientist Topic: Interpreting Spectral Shifts & Mechanistic Probing with 1-Deaza-FAD Status: Active | Version: 2.4 Executive Summary Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Deaza-FAD Applications

Role: Senior Application Scientist Topic: Interpreting Spectral Shifts & Mechanistic Probing with 1-Deaza-FAD Status: Active | Version: 2.4

Executive Summary

Welcome to the advanced troubleshooting hub for flavin analogs. You are likely here because you are using 1-deaza-FAD (where the N1 nitrogen of the isoalloxazine ring is replaced by carbon) to probe the ionization state or redox mechanism of your flavoprotein.

Crucial Distinction: Do not confuse this with 5-deaza-FAD.

  • 5-deaza-FAD: Used to test for hydride transfer (obligate 2e⁻ chemistry; no radicals).

  • 1-deaza-FAD: Used to test the role of N1-protonation and to significantly lower the redox potential (

    
    ), often stabilizing different intermediates or slowing reduction rates.
    

Module 1: Reconstitution & Preparation

The most common failure mode is not "inactive protein," but "empty protein" due to the lower affinity of 1-deaza-FAD.

FAQ: Why is my reconstituted protein colorless or precipitating?

Diagnosis: 1-deaza-FAD typically has a binding affinity (


) 10–100x lower than native FAD. If you follow a standard FAD reconstitution protocol, you may wash away the cofactor or induce aggregation.

Protocol: High-Affinity Reconstitution

  • Apo-Protein Prep: Precipitate apo-protein using the acid-ammonium sulfate method (or KBr method for sensitive proteins) to remove native FAD.

  • Incubation: Add 1-deaza-FAD at a 10-fold molar excess relative to the protein (vs. the usual 2-3x for FAD).

  • Clarification: Centrifuge at 15,000 x g for 10 min to remove aggregates.

  • Equilibration: Use a PD-10 (Sephadex G-25) column to remove unbound flavin, but equilibrate the column with buffer containing 1-5 µM 1-deaza-FAD .

    • Reasoning: Because the

      
       is high, running a "clean" buffer may strip the cofactor during the wash step. Keeping a background level ensures saturation.
      
Visualization: Reconstitution Workflow

Reconstitution cluster_0 Critical Step: Buffer Maintenance Apo Apo-Enzyme (FAD-free) Mix Incubation (10x Excess 1-deaza-FAD) Apo->Mix Add Cofactor Spin Clarification (15k x g, 10 min) Mix->Spin Remove Aggregates G25 G-25 Desalting (Buffer + 5µM Cofactor) Spin->G25 Load Supernatant Final Holo-Enzyme (Ready for Assay) G25->Final Elute

Caption: Workflow for low-affinity cofactor reconstitution. Note the supplementation of buffer during the desalting step.

Module 2: Spectral Interpretation

1-deaza-FAD spectra are subtle. Understanding the specific shifts is key to validating your active site environment.

Data Table: Optical Properties Comparison
PropertyNative FAD1-Deaza-FADMechanistic Implication

(Oxidized)
~450 nm~445 nm (often blue-shifted)Perturbed electronic environment.
Extinction Coeff.[1][2][3][4][5][6] (

)
11.3 mM⁻¹cm⁻¹~10–12 mM⁻¹cm⁻¹ (Variable*)Must be determined empirically for your lot.
Color (Reduced) ColorlessColorless Both undergo 2e⁻ reduction.
Semiquinone (Neutral) Blue (~580-620 nm)Unstable / Rare N1 cannot protonate; radical destabilized.
Semiquinone (Anionic) Red (~370-400 nm)Spectral Shift Charge distribution is altered by C1.
FAQ: I see a peak at 445 nm, but no activity. Is the cofactor dead?

Troubleshooting Guide:

  • Check the Redox State: Add dithionite. Does the 445 nm peak bleach (disappear)?

    • Yes: The cofactor is reducible.[7][8][9] The lack of activity is likely kinetic (see Module 3).

    • No: You likely have protein aggregation scattering light, or the cofactor is not bound in the active site.

  • Check for Charge Transfer (CT) Bands:

    • Substrate binding often induces long-wavelength absorbance (500–700 nm) in FAD enzymes.

    • With 1-deaza: These CT bands may be blue-shifted or absent because the ionization energy of the flavin is different. Do not assume lack of a CT band means lack of binding.

Module 3: Mechanistic Probing (The "Why")

You use 1-deaza to answer specific questions about protons and electrons.

Core Concept: The N1-Locus

In native FAD, the N1 position is a hydrogen bond acceptor (oxidized) and can be protonated (reduced/semiquinone). In 1-deaza-FAD, this is a Carbon.[10] It cannot accept H-bonds and cannot easily protonate.

Scenario A: The Reaction is DEAD.

  • Interpretation: Your mechanism likely requires N1-protonation to stabilize a transition state or an intermediate (e.g., the formation of a C(4a)-hydroperoxide in monooxygenases often relies on H-bonding at N1).

  • Validation: Measure the

    
     for the substrate. If substrate binding is normal but turnover is zero, the chemical step is blocked by the N1->C1 substitution.
    

Scenario B: The Reaction is SLOW (1000x slower).

  • Interpretation: This is often a Thermodynamic Effect . 1-deaza-FAD has a much lower redox potential (

    
     to 
    
    
    
    mV) compared to FAD (
    
    
    mV).
  • Result: It is a stronger reductant but a weaker oxidant. If your enzyme needs to reduce the flavin (oxidative half-reaction), it is now thermodynamically "uphill" or much harder, slowing the rate significantly.

Visualization: Mechanistic Decision Tree

Mechanism Start Reconstitute with 1-Deaza-FAD CheckBind Is Cofactor Bound? (Spectrum/Titration) Start->CheckBind Activity Check Catalytic Activity CheckBind->Activity Yes BoundNo Re-optimize Reconstitution CheckBind->BoundNo No ActiveYes N1 H-bond NOT required for catalysis Activity->ActiveYes Normal Rate ActiveNo Activity Lost/Severe Drop Activity->ActiveNo <1% Rate AnalyzeNo Analyze Cause ActiveNo->AnalyzeNo Cause1 Substrate Binding? (Check Kd) AnalyzeNo->Cause1 Conclusion1 Structural Steric Clash at Active Site Cause1->Conclusion1 Kd altered Conclusion2 Mechanism requires N1 Protonation/H-bond Cause1->Conclusion2 Kd normal Cause2 Redox Potential? (Check Em)

Caption: Logic flow for interpreting loss of activity. Distinguishes between steric/binding effects and true electronic mechanistic requirements.

References

  • Massey, V., & Hemmerich, P. (1980). Active-site probes of flavoproteins. Biochemical Society Transactions, 8(2), 246–257. Link

    • Foundational text on using deaza-flavins to probe active sites.
  • Spencer, R., Fisher, J., & Walsh, C. (1976). 1-Deaza-FAD: Redox potential and interaction with flavoproteins. Biochemistry, 15(5), 1043–1053. Link

    • The authoritative source for 1-deaza-FAD spectral constants and redox potentials.
  • Edmondson, D. E., & Ghisla, S. (1999). Flavin-protein interactions. Methods in Enzymology, 106, 438-449. Link

    • Detailed protocols for reconstitution and spectral analysis of modified flavins.

Sources

Troubleshooting

Technical Support Center: 1-Deaza-FAD

A Guide to Understanding and Preventing Aggregation in Experimental Assays Welcome to the technical support guide for 1-deaza-flavin adenine dinucleotide (1-deaza-FAD). This document is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Preventing Aggregation in Experimental Assays

Welcome to the technical support guide for 1-deaza-flavin adenine dinucleotide (1-deaza-FAD). This document is designed for researchers, scientists, and drug development professionals who utilize this potent flavin analog in their work. As a structural analog of Flavin Adenine Dinucleotide (FAD), 1-deaza-FAD is a critical tool for probing the mechanisms of flavoenzymes. However, its unique physicochemical properties, particularly the substitution of a nitrogen atom for a carbon at the N1 position, can introduce experimental challenges, most notably the tendency to aggregate in aqueous solutions.

This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you identify, prevent, and resolve aggregation issues, ensuring the reliability and reproducibility of your experimental data.

Section 1: The "Why" - Understanding 1-Deaza-FAD Aggregation

Before troubleshooting, it is crucial to understand the underlying drivers of aggregation. Unlike its parent molecule, FAD, 1-deaza-FAD has a modified isoalloxazine ring system that is slightly more hydrophobic. This subtle change can significantly influence its behavior in solution.

Aggregation is a process where individual soluble molecules (monomers) of 1-deaza-FAD self-associate to form larger, often insoluble, complexes (oligomers, aggregates, or precipitates). This phenomenon is primarily driven by two forces:

  • Hydrophobic Interactions: The nonpolar regions of the isoalloxazine ring system tend to minimize contact with water by associating with each other.

  • π-π Stacking: The planar, aromatic structures of the flavin rings can stack on top of one another, an energetically favorable interaction.

This process reduces the effective concentration of active, monomeric 1-deaza-FAD in your experiment, leading to inconsistent or inaccurate results. Factors like concentration, pH, temperature, and buffer composition can all shift the equilibrium from a stable monomeric solution to an aggregated state.

cluster_0 Solution State cluster_1 Driving Forces Monomer Soluble 1-Deaza-FAD (Monomeric & Active) Aggregate Insoluble Aggregate (Oligomeric & Inactive) Monomer->Aggregate Aggregation (High Conc., Incorrect pH, Low Temp) Aggregate->Monomer Solubilization (Dilution, Buffer Optimization, DMSO) Forces π-π Stacking & Hydrophobic Interactions Forces->Aggregate Promotes

Caption: The equilibrium between soluble monomers and inactive aggregates.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during experimental work with 1-deaza-FAD.

Q1: My freshly prepared 1-deaza-FAD solution is cloudy or has visible particles. What went wrong?

Answer: This is a classic sign of aggregation or precipitation upon dissolution. The primary causes are typically related to the solvent, concentration, or pH.

  • Causality: 1-deaza-FAD, like many large organic cofactors, has limited solubility in purely aqueous solutions, especially at high concentrations. If you attempt to dissolve a large amount of the solid directly into a buffer, it may exceed its solubility limit, causing it to crash out of solution. The pH of the buffer is also critical; the protonation state of the isoalloxazine ring affects its polarity and ability to interact with water.[1][2]

  • Immediate Action: Do not proceed with the experiment. The effective concentration of your reagent is unknown and will lead to unreliable data. The solution must be re-prepared correctly.

Q2: What is the correct procedure for preparing a stable 1-deaza-FAD stock solution?

Answer: The most reliable method is to first create a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your final aqueous experimental buffer.

  • Expertise & Rationale: DMSO is a polar aprotic solvent that is excellent at dissolving both polar and nonpolar compounds.[3] It effectively disrupts the hydrophobic and π-stacking interactions that cause aggregation in water, allowing for a stable, high-concentration stock.[4][5] This stock can then be added in a small volume to your final aqueous buffer, where the large volume of buffer can keep the 1-deaza-FAD diluted enough to remain soluble.

  • See Protocol 3.1 for a detailed, step-by-step methodology for preparing a validated stock solution.

Q3: My experimental results are inconsistent or show lower-than-expected activity. Could aggregation be the cause?

Answer: Absolutely. This is a more subtle but common consequence of aggregation.

  • Causality: If aggregation occurs after dilution into your final assay buffer, the concentration of soluble, active monomeric 1-deaza-FAD will decrease over time. This is especially problematic in kinetic assays or plate-based screens. Furthermore, in spectroscopic assays (e.g., UV-Vis or fluorescence), aggregates can scatter light, causing artifacts that interfere with absorbance or fluorescence readings and lead to inaccurate measurements.[6][7]

  • Troubleshooting Steps:

    • Verify Solution Clarity: Visually inspect your assay wells/cuvettes for any signs of cloudiness.

    • Perform a Spectroscopic Check: Use a spectrophotometer to check for signs of aggregation. (See Protocol 3.2) .

    • Review Buffer Composition: Ensure your buffer pH and ionic strength are optimized for flavin solubility. (See Table 1) .

Q4: What are the optimal buffer conditions to maintain 1-deaza-FAD solubility?

Answer: While optimal conditions can be enzyme-specific, general guidelines for flavin analogs suggest maintaining a near-neutral pH and avoiding excessively high salt concentrations.

  • Expertise & Rationale: The solubility of flavins is pH-dependent due to the different protonation states of the molecule.[8][9] For FAD, a pH of 7.2 has been shown to be effective for achieving reasonable solubility.[10] Very high ionic strength can sometimes promote "salting out," where the salt ions compete for water molecules, reducing protein/cofactor solubility and causing precipitation.

ParameterRecommended RangeRationale & Expert Insights
pH 6.5 - 8.0Maintains a favorable protonation state for solubility. A buffer like PBS at pH 7.2 is a good starting point.[10] Avoid strongly acidic conditions unless experimentally required, as this can alter the flavin's photochemical properties.[11][12]
Ionic Strength 50 - 150 mMBalances the need for buffering capacity without promoting salting-out effects.
Additives (Optional) 1-5% (v/v) GlycerolCan act as a stabilizing agent, increasing solvent viscosity and discouraging aggregation.
Final DMSO % < 1% (v/v)Crucial to minimize effects on enzyme structure and activity. Always run a vehicle control with the same DMSO concentration.[13][14]

Table 1: Recommended Aqueous Buffer Conditions for 1-Deaza-FAD Working Solutions.

Q5: My solution seems to change color or degrade over time. How should I handle and store 1-deaza-FAD?

Answer: Flavins are notoriously sensitive to light and can be unstable in aqueous solutions over long periods. Proper handling and storage are critical for reproducibility.

  • Causality: Flavins are photosensitizers that can undergo photochemical reactions when exposed to light, especially blue light.[15][16] This can lead to degradation of the molecule. Furthermore, aqueous solutions are generally not stable for long-term storage, as hydrolysis or aggregation can occur.[10] Repeated freeze-thaw cycles can also damage the molecule and promote precipitation.[14]

  • Best Practices:

    • Solid Form: Store the solid powder at -20°C or colder, protected from light and moisture.[10]

    • DMSO Stock Solutions: Store at -20°C in small, single-use aliquots to avoid freeze-thaw cycles. Use amber vials or wrap tubes in aluminum foil.

    • Aqueous Working Solutions: Prepare these fresh for each experiment from your DMSO stock. Do not store aqueous solutions for more than one day.[10]

Section 3: Essential Protocols & Workflows

Protocol 3.1: Preparation and QC of a 1-Deaza-FAD Stock Solution

This protocol ensures the preparation of a stable, high-concentration stock solution.

  • Pre-Requisites: Obtain high-purity, solid 1-deaza-FAD and anhydrous, spectroscopy-grade DMSO.

  • Calculation: Determine the mass of 1-deaza-FAD needed to prepare a 10-20 mM stock solution in DMSO.

  • Dissolution: a. Allow the solid 1-deaza-FAD vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount and add it to a sterile, amber glass vial or a microcentrifuge tube wrapped in foil. c. Add the calculated volume of DMSO. d. Vortex gently for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating.

  • Quality Control: Visually inspect the solution. It should be a clear, yellow-orange solution with no visible particulates.

  • Aliquoting and Storage: a. Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in light-protected tubes. b. Store immediately at -20°C or -80°C for long-term stability.

Protocol 3.2: Spectroscopic Verification of Monomeric 1-Deaza-FAD

Use this protocol to confirm the quality of your stock or to troubleshoot a suspect working solution.

  • Prepare a Dilution: Dilute your 1-deaza-FAD stock or working solution in a suitable buffer (e.g., PBS, pH 7.2) to a final concentration that gives an absorbance maximum of ~0.5-1.0 AU.

  • Acquire Spectrum: Using a UV-Vis spectrophotometer, scan the solution from 250 nm to 600 nm.

  • Analyze the Spectrum:

    • A "Good" Spectrum: A solution of monomeric flavin will show distinct absorbance peaks characteristic of the flavin structure (for FAD, major peaks are near 375 nm and 450 nm).[17][18] The baseline at higher wavelengths (e.g., >550 nm) should be flat and near zero.

    • A "Bad" Spectrum (Indicating Aggregation): The presence of aggregates will cause light scattering, resulting in a steadily rising baseline, particularly at shorter wavelengths.[6] The characteristic peaks may appear broadened or distorted.

cluster_workflow Troubleshooting Workflow Start Experiment Fails or Results are Inconsistent Check_Solution Is the working solution cloudy? Start->Check_Solution Check_Spectrum Perform UV-Vis Scan (Protocol 3.2) Check_Solution->Check_Spectrum No Remake_Stock Re-prepare stock solution (Protocol 3.1) Check_Solution->Remake_Stock Yes Analyze_Spectrum Is there a rising baseline or peak distortion? Check_Spectrum->Analyze_Spectrum Analyze_Spectrum->Remake_Stock Yes Optimize_Buffer Optimize working buffer (Table 1: pH, Ionic Strength) Analyze_Spectrum->Optimize_Buffer If stock is OK, but working solution fails Check_Other Problem is likely not aggregation. Check other assay parameters. Analyze_Spectrum->Check_Other No

Sources

Optimization

improving the stability of 1-Deaza-fad solutions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 1-Deaza-flavin adenine dinucleotide (1-Deaza-FAD) in their experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 1-Deaza-flavin adenine dinucleotide (1-Deaza-FAD) in their experiments. As an analogue of Flavin Adenine Dinucleotide (FAD), 1-Deaza-FAD offers unique redox properties by replacing the nitrogen at the N1 position with a carbon atom.[1] This modification, however, necessitates specific handling and storage protocols to ensure the stability and integrity of your solutions. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is 1-Deaza-FAD, and how do its core properties differ from native FAD?

A1: 1-Deaza-FAD is a structural analogue of FAD where the nitrogen atom at the 1-position of the isoalloxazine ring is replaced by a carbon atom. This seemingly minor change has significant implications for its chemical behavior. The primary difference lies in its redox properties; 1-deazaflavins, unlike native flavins, are obligate two-electron carriers and are incapable of forming stable one-electron reduced semiquinone radicals.[2][3] This makes 1-Deaza-FAD a valuable tool for mechanistic studies of flavoenzymes where single-electron transfer pathways need to be investigated or suppressed. However, this structural alteration also influences its stability in solution, making careful handling paramount.

Q2: What are the primary factors that lead to the degradation of 1-Deaza-FAD in solution?

A2: The stability of 1-Deaza-FAD, much like its parent compound FAD, is compromised by four main factors:

  • Light Exposure (Photodegradation): The isoalloxazine ring system is highly photosensitive. Exposure to light, particularly in the UV and blue regions of the spectrum, can induce photochemical reactions that irreversibly damage the molecule.[4][5]

  • Non-neutral pH: The protonation state of the isoalloxazine ring and the adenine moiety are pH-dependent, which in turn affects molecular conformation and stability.[6][7] Extreme acidic or alkaline conditions can catalyze hydrolysis and other degradation pathways.[4] For FAD, hydrolysis by pyrophosphatases is known to have an optimum at alkaline pH.[8]

  • Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including degradation.[4]

  • Oxidizing Agents: Although 1-Deaza-FAD is used in redox experiments, improper storage can expose it to atmospheric oxygen or other oxidizing agents that can lead to degradation over time.

Q3: What are the definitive storage conditions for 1-Deaza-FAD, both as a solid and in solution?

A3: Adherence to proper storage conditions is the single most critical factor in preserving the integrity of your 1-Deaza-FAD.

FormDurationTemperatureConditionsRationale
Solid Powder Short-term (days to weeks)0 - 4°CDry, protected from lightMinimizes thermal degradation and prevents hydrolysis from atmospheric moisture.[9]
Long-term (months to years)-20°C or belowDry, protected from lightProvides maximum stability for the solid form.[9][10]
Stock Solution Short-term (days to weeks)-20°CAliquoted, protected from lightMinimizes freeze-thaw cycles which can degrade the molecule.
Long-term (months)-80°CAliquoted, protected from lightThe gold standard for long-term preservation of solutions.

Note: It is strongly recommended to prepare single-use aliquots to avoid repeated temperature cycling of the main stock solution.

Q4: How can I visually assess if my 1-Deaza-FAD solution has degraded?

A4: A freshly prepared, intact 1-Deaza-FAD solution should have a distinct yellow color, characteristic of the oxidized flavin isoalloxazine ring.[11] The primary visual indicator of degradation is a loss of this yellow color. If your solution appears pale yellow or colorless, it is a strong indication that the chromophore has been compromised, and the solution should be discarded.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each solution is grounded in the chemical principles governing 1-Deaza-FAD stability.

Scenario 1: My freshly prepared 1-Deaza-FAD solution rapidly loses its yellow color.
  • Underlying Cause: This is a classic sign of acute degradation, most commonly caused by photodegradation or an inappropriate pH environment. Flavins are notoriously light-sensitive.[4][12] Furthermore, if the solution was prepared in an unbuffered solvent (like pure water) or a buffer outside the optimal pH range, rapid chemical breakdown can occur.

  • Investigative Protocol:

    • Verify pH: Use a calibrated pH meter to check the pH of your solution. For most applications, a pH between 6.5 and 7.5 is recommended to mimic physiological conditions and maintain stability.

    • Review Preparation Environment: Were the solutions prepared under direct, bright laboratory lighting?

    • Check Solvent Purity: Ensure the water or buffer used is of high purity and free from contaminants (e.g., microbial growth, residual cleaning agents) that could alter pH or act as catalysts for degradation.

  • Corrective Action Plan:

    • Work in Dimmed Light: Prepare all 1-Deaza-FAD solutions in a darkened room or under low-intensity, indirect light. Use amber-colored microcentrifuge tubes or wrap tubes in aluminum foil to protect them from light.[4]

    • Use a Stable Buffer: Always dissolve 1-Deaza-FAD in a well-buffered solution. A phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0) or Tris-HCl (pH 7.4) are common starting points.

    • Prepare Fresh: For highly sensitive experiments, prepare the solution immediately before use from a freshly thawed aliquot of a concentrated stock.

Scenario 2: I observe a precipitate in my 1-Deaza-FAD stock after thawing.
  • Underlying Cause: This issue typically stems from exceeding the solubility limit of 1-Deaza-FAD in the chosen solvent, especially at low temperatures. While FAD has a decent solubility in aqueous buffers (approx. 10 mg/mL in PBS, pH 7.2), its analogues may differ.[13] Freezing can cause the solute to crash out of the solution.

  • Investigative Protocol:

    • Review Stock Concentration: What is the molarity of your stock solution? High concentrations are more prone to precipitation.

    • Assess Solvent Choice: Was the stock prepared directly in an aqueous buffer?

    • Observe Thawing Method: Was the sample thawed slowly on ice or rapidly at room temperature? Rapid thawing can sometimes exacerbate precipitation.

  • Corrective Action Plan:

    • Utilize an Organic Co-Solvent for High-Concentration Stocks: For preparing highly concentrated stock solutions (>1 mM), first dissolve the solid 1-Deaza-FAD in a small volume of DMSO.[9] Then, slowly add the desired buffer to reach the final volume and concentration. This method significantly improves solubility. Crucially, ensure the final DMSO concentration in your experiment is low enough (<0.5%) to not affect the biological system.

    • Incorporate a Cryoprotectant: For aqueous stocks, consider adding 10-20% (v/v) glycerol. Glycerol acts as a cryoprotectant, preventing the formation of ice crystals and improving solubility upon thawing.

    • Thaw and Vortex: Thaw the aliquot slowly on ice. Once thawed, vortex the tube vigorously for 15-30 seconds to redissolve any micro-precipitates. Briefly centrifuge the tube to collect the solution at the bottom before opening.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM 1-Deaza-FAD Stock Solution in DMSO
  • Pre-calculation: Determine the mass of 1-Deaza-FAD powder required. (FW of 1-Deaza-FAD is ~784.57 g/mol , but check the certificate of analysis for your specific lot).

  • Environment: Perform all steps under dim light.

  • Weighing: Carefully weigh the required amount of 1-Deaza-FAD powder into a sterile, amber-colored microcentrifuge tube.

  • Solubilization: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the tube for 1-2 minutes until the powder is completely dissolved. The solution should be a clear, deep yellow.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 5-10 µL) in fresh, clearly labeled amber or foil-wrapped tubes.

  • Storage: Store the aliquots at -80°C for long-term stability.

Protocol 2: Spectrophotometric Quality Control of 1-Deaza-FAD Solutions

The integrity of your 1-Deaza-FAD solution can be verified by UV-Visible spectrophotometry. The oxidized form has a characteristic absorption maximum around 450 nm.

  • Prepare Dilution: Prepare a working dilution of your 1-Deaza-FAD stock in your experimental buffer (e.g., 50 mM phosphate buffer, pH 7.0). A final concentration of 10-20 µM is typically sufficient.

  • Blank the Spectrophotometer: Use the same buffer to zero the instrument.

  • Measure Spectrum: Scan the absorbance of your diluted 1-Deaza-FAD solution from 300 nm to 600 nm.

  • Analyze Data:

    • Confirm the presence of an absorbance peak at approximately 450 nm.

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration. The molar extinction coefficient (ε) for FAD at ~450 nm is ~11,300 M⁻¹cm⁻¹. While the value for 1-Deaza-FAD is very similar, it is best to consult the manufacturer's data sheet for the specific value. A significantly lower-than-expected concentration indicates degradation.

    • Look for the appearance of new peaks or a general loss of the characteristic flavin spectrum, which also signals degradation.

Visualized Workflows and Logic

Caption: Workflow for Preparing and Storing Stable 1-Deaza-FAD Solutions.

G start Problem Encountered with 1-Deaza-FAD Solution q1 Is the solution pale or colorless? start->q1 a1_yes High probability of Photodegradation or pH instability q1->a1_yes Yes q2 Is there a precipitate after thawing? q1->q2 No a1_sol Action: Review lighting conditions during prep. Verify buffer pH. Prepare fresh solution. a1_yes->a1_sol end_node Problem Resolved a1_sol->end_node a2_yes Exceeded solubility limit q2->a2_yes Yes q3 Are experimental results inconsistent? q2->q3 No a2_sol Action: Use DMSO for stock. Add cryoprotectant (glycerol). Lower stock concentration. a2_yes->a2_sol a2_sol->end_node a3_yes Potential for gradual degradation due to freeze-thaw cycles q3->a3_yes Yes a3_sol Action: Use fresh single-use aliquots. Perform QC check (A450) before each experiment. a3_yes->a3_sol a3_sol->end_node

Caption: Troubleshooting Decision Tree for 1-Deaza-FAD Solution Issues.

References

  • pH modulates efficiency of singlet oxygen production by flavin cofactors . RSC Publishing. Available at: [Link]

  • Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins . MDPI. Available at: [Link]

  • How pH Modulates the Reactivity and Selectivity of a Siderophore-Associated Flavin Monooxygenase . ACS Publications. Available at: [Link]

  • Identifying and preventing degradation in flavin mononucleotide-based redox flow batteries via NMR and EPR spectroscopy . PMC. Available at: [Link]

  • pH dependent dynamic behavior of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) in femtosecond to nanosecond time scale . ResearchGate. Available at: [Link]

  • Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase . PubMed. Available at: [Link]

  • Safety data sheet . Caesar & Loretz GmbH. Available at: [Link]

  • Flavin Adenine Dinucleotide Structural Motifs: From Solution to Gas Phase . PMC. Available at: [Link]

  • The Role of Adenine in Fast Excited-State Deactivation of FAD: a Femtosecond Mid-IR Transient Absorption Study . ScholarWorks@BGSU. Available at: [Link]

  • FAD Synthesis and Degradation in the Nucleus Create a Local Flavin Cofactor Pool . Journal of Biological Chemistry. Available at: [Link]

  • BERRY & ASSOCIATES/ICON ISOTOPES Safety Data Sheet 7-Deaza-dA CEP . Available at: [Link]

  • Stabilizing agents – Knowledge and References . Taylor & Francis. Available at: [Link]

  • Design and Synthesis of Artificial FAD Cofactors for the Light-Triggered Covalent Flavinylation of Flavoenzymes . ACS Publications. Available at: [Link]

  • Sequential hydrolysis of FAD by ecto-5′ nucleotidase CD73 and alkaline phosphatase is required for uptake of vitamin B2 into cells . PMC. Available at: [Link]

  • How to purify FAD-dependent enzyme? . ResearchGate. Available at: [Link]

  • Flavin adenine dinucleotide . Wikipedia. Available at: [Link]

  • pH Dependence of the Fluorescence Lifetime of FAD in Solution and in Cells . MDPI. Available at: [Link]

  • Does flavin adenine dinucleotide (FAD) require refrigeration/freezing for long-term storage? . ResearchGate. Available at: [Link]

  • A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine . PMC. Available at: [Link]

  • The first synthesis of 1‐deaza‐2′‐deoxyguanosine and its properties as a nucleoside and as oligodeoxynucleotides . Nucleic Acids Research. Available at: [Link]

  • The intrinsic fluorescence of FAD and its application in analytical chemistry: a review . Semantic Scholar. Available at: [Link]

  • The intrinsic fluorescence of FAD and its application in analytical chemistry: a review . Semantic Scholar. Available at: [Link]

  • Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation . PMC. Available at: [Link]

  • Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation . PubMed. Available at: [Link]

  • Vidaza Safety Data Sheet . Available at: [Link]

  • FAD synthesis and degradation in the nucleus create a local flavin cofactor pool . PubMed. Available at: [Link]

  • Convenient synthesis of deazaflavin cofactor FO and its activity in F420-dependent NADP reductase . ResearchGate. Available at: [Link]

  • Revealing the transient conformations of a single flavin adenine dinucleotide using an aerolysin nanopore . PMC. Available at: [Link]

  • Rapid degradation of FAD following lysis of Neurospora crassa cells: Consequences for evaluation of flavin composition in vivo . ScienceDirect. Available at: [Link]

  • A deazariboflavin chromophore kinetically stabilizes reduced FAD state in a bifunctional cryptochrome . PMC. Available at: [Link]

  • FAD Assay Kit . CliniSciences. Available at: [Link]

  • Convenient synthesis of deazaflavin cofactor FO and its activity in F420-dependent NADP reductase . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Thermodynamics of cooperative binding of FAD to human NQO1: Implications to understanding cofactor-dependent function and stability of the flavoproteome . PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Binding of 1-Deaza-FAD

Welcome to the technical support guide for 1-Deazaflavin Adenine Dinucleotide (1-Deaza-FAD). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the inco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Deazaflavin Adenine Dinucleotide (1-Deaza-FAD). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation or binding of this crucial flavin analog into apoflavoproteins. As a non-redox active mimic of FAD, 1-Deaza-FAD is an invaluable tool for dissecting enzymatic mechanisms. However, its structural and electronic differences can lead to binding behaviors that differ from the native cofactor.

This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve common issues, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My apoprotein shows significantly lower incorporation of 1-Deaza-FAD compared to native FAD. What are the primary causes?

This is a frequent observation and can stem from several factors, ranging from cofactor integrity to fundamental differences in binding affinity. The primary reason is the substitution of the N1 nitrogen of the isoalloxazine ring with a carbon atom.[1] This seemingly small change alters the hydrogen bonding capacity and electronic properties of the ring system, which can impact interactions within the protein's binding pocket.

Here is a systematic approach to pinpoint the issue:

1. Intrinsic Affinity Differences:

  • Causality: The replacement of N1 with a C-H group removes a key hydrogen bond acceptor site.[2][3] Many flavoproteins have a conserved interaction at or near the N1 position. The loss of this interaction can directly lead to a weaker binding affinity (a higher dissociation constant, Kd) compared to native FAD.[4] The chemistry of deazaflavins is often described as being more similar to pyridine nucleotides than to flavins.[5]

  • Solution: It is crucial to accept that the binding affinity for 1-Deaza-FAD may be inherently lower. The goal is to optimize conditions to maximize this weaker interaction, not necessarily to match the binding stoichiometry of native FAD.

2. Apoflavoprotein Preparation and Integrity:

  • Causality: Incomplete removal of native FAD during apoprotein preparation is a common culprit. Since native FAD often binds with very high affinity (Kd in the nM to pM range), even trace amounts will outcompete 1-Deaza-FAD for the binding site.[6] Furthermore, harsh deflavination procedures can lead to protein denaturation or aggregation, rendering the binding pocket inaccessible.[7]

  • Solution: Verify the complete removal of native FAD by checking the UV-Vis spectrum of your apoprotein solution. A properly prepared apoprotein should lack the characteristic flavin absorbance peaks at ~375 nm and ~450 nm.[8][9]

3. Cofactor Quality and Handling:

  • Causality: 1-Deaza-FAD, like other complex organic molecules, can degrade if not stored or handled properly. Degradation can lead to a lower effective concentration and the presence of inhibitory byproducts.

  • Solution: Always use freshly prepared solutions of 1-Deaza-FAD. Store the solid compound in a dry, dark environment at -20°C for long-term storage.[10] Before use, verify its integrity via spectrophotometry (see Question 2).

4. Reconstitution Conditions:

  • Causality: The binding of any ligand, including 1-Deaza-FAD, is highly sensitive to buffer conditions such as pH, ionic strength, and temperature. The optimal conditions for native FAD may not be optimal for its analog. For instance, the pKa of the isoalloxazine ring system is altered in 1-Deaza-FAD, which can shift the optimal pH for binding.

  • Solution: Systematically screen a range of buffer conditions. This "matrix" approach can often identify a set of parameters that significantly improves incorporation.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing poor 1-Deaza-FAD binding.

G cluster_cofactor Cofactor QC cluster_protein Apoprotein QC cluster_optimization Optimization Matrix start Start: Poor 1-Deaza-FAD Binding Observed check_cofactor Step 1: Verify 1-Deaza-FAD Integrity start->check_cofactor uv_vis UV-Vis Spectrum OK? check_cofactor->uv_vis check_protein Step 2: Verify Apoprotein Quality apo_spec Apoprotein Spectrum Clean? (No 450nm peak) check_protein->apo_spec optimize_conditions Step 3: Optimize Reconstitution Conditions screen_ph Screen pH (e.g., 6.5 - 8.5) optimize_conditions->screen_ph measure_kd Step 4: Quantify Binding Affinity (Kd) success Success: Binding Improved measure_kd->success Stoichiometry Reaches Acceptable Level inherent Conclusion: Inherent Low Affinity Confirmed measure_kd->inherent Binding Saturates at Low Stoichiometry uv_vis->check_protein Yes fresh_prep Prepare Fresh Stock from Solid uv_vis->fresh_prep No fresh_prep->check_cofactor apo_spec->optimize_conditions Yes re_purify Repeat Deflavination Protocol apo_spec->re_purify No re_purify->check_protein screen_salt Screen Ionic Strength (e.g., 50-300 mM NaCl) screen_ph->screen_salt screen_temp Screen Temp/Time (e.g., 4°C overnight vs RT 2h) screen_salt->screen_temp screen_temp->measure_kd

Caption: A workflow for troubleshooting poor 1-Deaza-FAD binding.

FAQs and In-Depth Protocols

Question 2: How can I confirm that poor binding is not due to degraded 1-Deaza-FAD?

Answer: Quality control of your cofactor is a critical first step. This can be easily accomplished using UV-Visible spectrophotometry.

  • Rationale: 1-Deaza-FAD has a distinct absorbance spectrum. Any significant deviation from the expected profile, such as peak shifts or a poor ratio between peaks, indicates degradation or impurities.

  • Protocol:

    • Prepare a fresh solution of 1-Deaza-FAD in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).

    • Measure the absorbance spectrum from 250 nm to 600 nm.

    • Verify the key spectral features against known values. The spectrum should be very similar to that of native FAD.[8]

FeatureExpected Value for FAD (as a proxy)Common Indication of Problems
λmax 1 ~450 nmShift in wavelength or low absorbance
λmax 2 ~375 nmIncorrect ratio relative to the 450 nm peak
A260/A450 Ratio ~3.2-3.4A significantly higher ratio may indicate hydrolysis or impurities.
Molar Extinction Coefficient (ε450) ~11,300 M⁻¹cm⁻¹[8][9]A lower calculated concentration than expected for a given weight.
Question 3: What is the key chemical difference between FAD and 1-Deaza-FAD and why does it matter?

Answer: The defining structural change is the substitution of the nitrogen atom at position 1 (N1) of the isoalloxazine ring with a carbon-hydrogen (C-H) group.

Caption: Key structural difference between FAD and 1-Deaza-FAD.

This modification has two profound consequences:

  • Redox Inactivity: The N1 and N5 atoms of FAD are crucial for its ability to accept and donate electrons. Replacing N1 with carbon disrupts this electronic system, rendering the cofactor unable to participate in typical redox reactions, which is precisely why it is used as a mechanistic probe.[1][11]

  • Altered Binding Interactions: As mentioned, the N1 atom is often a hydrogen bond acceptor in the FAD binding pocket. Losing this interaction can destabilize the binding of the entire molecule, leading to a higher Kd.[2]

Question 4: What experimental steps can I take to improve binding and accurately measure the affinity?

Answer: If you have confirmed the integrity of your components, the next step is to optimize the reconstitution protocol and then quantify the binding interaction.

Protocol: Optimized Reconstitution of Apoflavoprotein

  • Preparation: Start with purified, properly folded apoprotein (verified by CD spectroscopy if possible) and a fresh, quantified solution of 1-Deaza-FAD.

  • Molar Ratio: Begin by adding a 5 to 10-fold molar excess of 1-Deaza-FAD to the apoprotein solution. This helps to drive the binding equilibrium towards the holoenzyme form.

  • Incubation: Add the 1-Deaza-FAD solution to the protein solution slowly, with gentle stirring, on ice. Incubate the mixture for a minimum of 2 hours, but preferably overnight, at 4°C in the dark to allow for slow, proper incorporation and to minimize degradation.

  • Removal of Excess Cofactor: After incubation, it is critical to remove the unbound 1-Deaza-FAD. The preferred method is size-exclusion chromatography (gel filtration), which is gentler than dialysis and provides a cleaner separation of holoenzyme from free cofactor.

  • Verification: Analyze the resulting protein fraction by UV-Vis spectroscopy. The presence of the ~450 nm peak confirms successful reconstitution. The ratio of the protein absorbance (~280 nm) to the flavin absorbance (~450 nm) can provide an estimate of incorporation efficiency.[9]

Measuring Binding Affinity (Kd)

Quantifying the dissociation constant (Kd) will provide a definitive measure of binding strength.[4] Several biophysical techniques are suitable.[12][13]

MethodPrincipleProsCons
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed upon binding.[14]"Gold standard"; provides full thermodynamic profile (Kd, ΔH, ΔS).Requires specialized equipment and relatively large amounts of pure protein.
Fluorescence Spectroscopy Monitors changes in intrinsic protein fluorescence (Trp, Tyr) or flavin fluorescence upon binding.[12][15]Highly sensitive; requires less material than ITC.Requires a measurable fluorescence change upon binding; flavin fluorescence is often quenched when bound.[8]
UV-Vis Difference Spectroscopy Measures the small changes in the flavin's absorbance spectrum when it moves from a solvent to a protein environment.[12]Directly probes the flavin; uses standard lab equipment.Signal changes can be very small, requiring high concentrations and careful measurements.

By systematically addressing these potential issues, from cofactor quality to the intrinsic biophysical properties of the interaction, you can effectively troubleshoot poor 1-Deaza-FAD binding and generate reliable, interpretable data for your research.

References

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Available from: [Link]

  • ResearchGate. (2020, March 21). Effective methods of estimating ligand binding affinity to a protein active site? Available from: [Link]

  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16, 8673. Available from: [Link]

  • Reddit. (2020, March 10). What are some physical methods to determine binding affinity of a protein? Available from: [Link]

  • Tanner, J. J. (2012). Noncanonical Reactions of Flavoenzymes. International Journal of Molecular Sciences, 13(11), 14699-14725. Available from: [Link]

  • Joosten, V., & van Berkel, W. J. H. (2007). Deflavination and reconstitution of flavoproteins: Tackling fold and function. Expert Review of Proteomics, 4(6), 757-768. Available from: [Link]

  • Detmer, K., Schopfer, L. M., & Massey, V. (1984). Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase. The Journal of Biological Chemistry, 259(3), 1532-1538. Available from: [Link]

  • Pr-bio. (n.d.). Deazaflavin: A Key Player in Enzyme Catalysis and Redox Reactions. Available from: [Link]

  • den Abt, T. T., et al. (2021). Introducing an Artificial Deazaflavin Cofactor in Escherichia coli and Saccharomyces cerevisiae. ACS Synthetic Biology, 10(11), 3076-3085. Available from: [Link]

  • ResearchGate. Flavins, deazaflavins, and their redox forms. Available from: [Link]

  • Ghisla, S., & Massey, V. (1978). Flavin and 5-deazaflavin: A chemical evaluation of 'modified' flavoproteins with respect to the mechanisms of redox biocatalysis. Methods in Enzymology, 53, 429-437. Available from: [Link]

  • Hossain, M. S., et al. (2015). Convenient synthesis of deazaflavin cofactor FO and its activity in F420-dependent NADP reductase. Organic & Biomolecular Chemistry, 13(20), 5736-5742. Available from: [Link]

  • Husain, M., & Massey, V. (1978). Flavoprotein Resolution and Reconstitution. Methods in Enzymology, 53, 429-437. Available from: [Link]

  • Joosten, V., & van Berkel, W. J. H. (2007). Deflavination and reconstitution of flavoproteins. Expert Review of Proteomics, 4(6), 757-68. Available from: [Link]

  • Wikipedia. Flavin adenine dinucleotide. Available from: [Link]

  • Weßbecher, J., et al. (2018). Straightforward Regeneration of Reduced Flavin Adenine Dinucleotide Required for Enzymatic Tryptophan Halogenation. Catalysts, 8(10), 458. Available from: [Link]

  • Seio, K., et al. (2003). The first synthesis of 1-deaza-2'-deoxyguanosine and its properties as a nucleoside and as oligodeoxynucleotides. Nucleic Acids Research, 31(24), 7263-7272. Available from: [Link]

  • Barile, M., et al. (2015). Remaining challenges in cellular flavin cofactor homeostasis and flavoprotein biogenesis. Frontiers in Chemistry, 3, 22. Available from: [Link]

  • Sobrado, P., & Fitzpatrick, P. F. (2012). The Role of Remote Flavin Adenine Dinucleotide Pieces in the Oxidative Decarboxylation Catalyzed by Salicylate Hydroxylase. Biochemistry, 51(25), 5093-5101. Available from: [Link]

  • Yamamoto, J., et al. (2023). A deazariboflavin chromophore kinetically stabilizes reduced FAD state in a bifunctional cryptochrome. Scientific Reports, 13, 16682. Available from: [Link]

  • Morressier. (2020, August 17). Comparison of the binding affinity of four flavins with riboflavin binding protein using fluorescence spectrometry and computational methods. Available from: [Link]

  • Seio, K., et al. (2003). The first synthesis of 1-deaza-2'-deoxyguanosine and its properties as a nucleoside and as oligodeoxynucleotides. Nucleic Acids Research, 31(24), 7263-7272. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Redox Potentials of FAD and 1-Deaza-FAD

For researchers in enzymology, drug development, and biochemistry, understanding the electrochemical properties of cofactors is paramount to elucidating reaction mechanisms and designing novel therapeutics. Flavin adenin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in enzymology, drug development, and biochemistry, understanding the electrochemical properties of cofactors is paramount to elucidating reaction mechanisms and designing novel therapeutics. Flavin adenine dinucleotide (FAD) is a ubiquitous redox-active coenzyme essential for a vast array of metabolic reactions.[1][2] Its synthetic analog, 1-Deaza-FAD, in which the nitrogen atom at position 1 of the isoalloxazine ring is replaced by a carbon atom, serves as an invaluable tool for probing flavoprotein mechanics. This guide provides an in-depth comparison of the redox potentials of FAD and 1-Deaza-FAD, supported by experimental data and methodologies, to illuminate the functional consequences of this subtle yet significant structural modification.

The Biological Standard: Flavin Adenine Dinucleotide (FAD)

FAD, derived from riboflavin (vitamin B2), is a cornerstone of cellular metabolism, acting as a critical electron carrier in countless biochemical pathways.[3] Its isoalloxazine ring system can exist in three primary redox states: the fully oxidized quinone (FAD), a one-electron reduced semiquinone radical (FADH•), and a two-electron reduced hydroquinone (FADH₂).[1][4] This versatility allows flavoproteins to participate in both one- and two-electron transfer processes, from the oxidation of succinate in the citric acid cycle to the metabolism of fatty acids and amino acids.[3][5] The redox potential of FAD is not a fixed value; it is exquisitely tuned by the surrounding protein environment, but its potential in free solution provides a crucial baseline for comparison.[6][7]

The Mechanistic Probe: 1-Deaza-FAD

1-Deaza-FAD is a synthetic flavin analog designed to perturb the electronic properties of the isoalloxazine ring. The substitution of the electronegative nitrogen atom at the N(1) position with a less electronegative carbon atom fundamentally alters the cofactor's ability to accept and stabilize electrons. This modification makes 1-Deaza-FAD a poorer electron acceptor compared to its native counterpart, a property that researchers leverage to trap and study reaction intermediates that are otherwise transient with native FAD.[8]

FAD_vs_1DeazaFAD cluster_FAD FAD Structure cluster_1DeazaFAD 1-Deaza-FAD Structure FAD_img FAD_label N1 Deaza_img Deaza_label C1

Caption: Structural comparison highlighting the N(1) of FAD vs. the C(1) of 1-Deaza-FAD.

Quantitative Comparison of Redox Potentials

The most significant consequence of the N(1)-to-C(1) substitution is a substantial lowering of the flavin's redox potential. A lower (more negative) redox potential indicates a decreased tendency to accept electrons, meaning 1-Deaza-FAD is a weaker oxidizing agent than FAD. The protein environment can modulate these values, but the trend remains consistent.

Flavin SpeciesRedox TransitionMidpoint Potential (E'₀, V vs. NHE)Experimental Conditions
FAD (Free) FAD/FADH₂ (2e⁻)~ -0.206pH 7.0, Aqueous Buffer[9]
1-Deaza-FMN (Flavodoxin-bound) Oxidized/Semiquinone (1e⁻)-0.160pH 7.0[10]
Semiquinone/Reduced (1e⁻)-0.400pH 7.0[10]
1-Deaza-FAD (Thioredoxin Reductase-bound) E₁ (First Phase)-0.362pH 7.6[11]

Note: Data for free 1-Deaza-FAD is sparse; values are often reported for its mononucleotide form (1-Deaza-FMN) or when bound to specific enzymes. The protein scaffold significantly influences the potential.

The data clearly shows that the redox potentials for 1-Deazaflavin are considerably more negative than for FAD. For instance, in the context of flavodoxin, the potential for the second electron reduction of 1-Deaza-FMN drops to -400 mV.[10] This shift of over 100-150 mV makes the reduced 1-Deazaflavin a much stronger reducing agent and the oxidized form a much weaker oxidizing agent.

The Causality Behind the Potential Shift

The electronegativity of the atom at position 1 is central to the redox properties of the isoalloxazine ring.

  • In FAD , the electronegative nitrogen at N(1) helps to withdraw electron density from the ring system. This electronic pull stabilizes the negative charge that develops upon accepting one or two electrons, making the reduction process more thermodynamically favorable (i.e., resulting in a higher, or less negative, redox potential).

  • In 1-Deaza-FAD , the carbon atom at C(1) is less electronegative than nitrogen. Consequently, it provides less inductive stabilization for the reduced, electron-rich hydroquinone form. The system is less "willing" to accept electrons, which is reflected in its more negative redox potential.

This fundamental electronic difference is the primary reason for the altered reactivity observed in enzymes reconstituted with 1-Deaza-FAD. For example, in studies with phenol hydroxylase, the enzyme substituted with 1-Deaza-FAD was unable to hydroxylate its substrate, instead shunting the reaction to produce hydrogen peroxide.[8] This demonstrates how a lower redox potential can fundamentally alter the catalytic outcome.

Experimental Protocol: Determining Flavin Redox Potentials via Spectrophotometric Redox Titration

Determining the redox potential of a flavoprotein is a foundational experiment. Spectrophotometric redox titration, particularly the xanthine/xanthine oxidase method, is a well-established technique that does not require sophisticated electrochemical equipment.[12][13]

Principle: This method uses an enzymatic system (xanthine/xanthine oxidase) to generate a reducing potential in a sealed, anaerobic cuvette.[12] This system slowly reduces the flavoprotein of interest and a reference dye with a known redox potential. By monitoring the spectral changes of both the flavin and the dye as they reach equilibrium, one can calculate the unknown potential of the flavin relative to the known potential of the dye using the Nernst equation.[14]

Redox_Titration_Workflow cluster_components prep Prepare Anaerobic Sample sparge Sparge with Inert Gas (Ar/N₂) prep->sparge components Mix: - Flavoprotein - Reference Dye - Xanthine - Electron Mediator (e.g., Methyl Viologen) initiate Initiate Reaction sparge->initiate enzyme_add Inject Xanthine Oxidase initiate->enzyme_add monitor Monitor Spectral Changes enzyme_add->monitor spectra Record Absorbance Spectra (e.g., 300-700 nm) over time monitor->spectra analyze Analyze Data spectra->analyze calc_ratios Calculate [Ox]/[Red] ratios for Flavin and Dye at Equilibrium analyze->calc_ratios nernst Plot log([Ox]/[Red])_dye vs. log([Ox]/[Red])_flavin calc_ratios->nernst determine_e0 Determine ΔE'₀ from intercept and calculate Flavin E'₀ nernst->determine_e0

Caption: Workflow for determining flavin redox potential via spectrophotometric titration.

Step-by-Step Methodology
  • Cuvette Preparation: All solutions must be thoroughly deoxygenated, as oxygen will readily re-oxidize the reduced components. A specialized anaerobic cuvette with a septum-sealed sidearm is used.

  • Sample Mixture: In the main chamber of the cuvette, combine the purified flavoprotein, a reference redox dye of known potential (chosen to be within ~30 mV of the expected flavin potential), xanthine, and an electron mediator like methyl viologen.[12] The buffer should be transparent in the spectral region of interest.

  • Anaerobiosis: Seal the cuvette and purge the solution and headspace by gently bubbling with a stream of purified argon or nitrogen gas for at least 30-60 minutes.[13] This step is critical for success.

  • Reaction Initiation: Using a gastight syringe, inject a small volume of xanthine oxidase enzyme into the cuvette through the septum. The enzyme will oxidize xanthine, transferring electrons to the mediator, which in turn reduces both the reference dye and the flavoprotein.

  • Data Acquisition: Immediately begin recording full UV-Visible spectra (e.g., 300-700 nm) at regular time intervals. The reaction is followed until no further spectral changes are observed, indicating the system has reached thermodynamic equilibrium. The oxidized flavin peak (around 450 nm) will decrease as the reduced form appears.[15][16]

  • Data Analysis (Nernst Plot):

    • At equilibrium, determine the concentrations of the oxidized and reduced forms of both the flavoprotein and the reference dye from their respective absorbance changes.

    • According to the Nernst equation, a plot of log([Dye]ₒₓ/[Dye]ᵣₑᏧ) versus log([Flavin]ₒₓ/[Flavin]ᵣₑᏧ) will yield a straight line.

    • The y-intercept of this plot corresponds to the difference in the midpoint potentials (ΔE'₀) between the flavin and the dye.

    • Since the E'₀ of the reference dye is known, the E'₀ of the flavoprotein can be calculated directly.[12]

Conclusion

The substitution of carbon for nitrogen at the N(1) position in 1-Deaza-FAD results in a flavin analog with a significantly more negative redox potential than its natural FAD counterpart. This alteration, rooted in the lower electronegativity of carbon, renders 1-Deaza-FAD a weaker oxidant and its reduced form a stronger reductant. While this change often impairs or alters catalytic function, it provides an indispensable tool for mechanistic enzymology, enabling researchers to stabilize and characterize reactive intermediates. The careful measurement of these potentials, through established techniques like spectrophotometric titration, provides the quantitative data needed to interpret the functional consequences of cofactor modification in complex biological systems.

References

  • Wikipedia. (n.d.). Flavin adenine dinucleotide. Retrieved from [Link]

  • Efimov, I., et al. (2016). Determination of Flavin Potential in Proteins by Xanthine/Xanthine Oxidase Method. Journal of Visualized Experiments. Available at: [Link]

  • Longevity Box. (2024). FAD Biology: Flavin Adenine Dinucleotide Role in Energy Production. Retrieved from [Link]

  • PrepMate. (n.d.). Discuss the role of FAD in biology, especially in metabolic pathways and electron transport. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). The Chemistry of NAD+ and FAD. Retrieved from [Link]

  • ResearchGate. (n.d.). Redox titration of the flavin cofactor monitored by visible spectroscopy at 460 nm. Retrieved from [Link]

  • O'Donnell, M. E., & Williams, C. H. Jr. (1984). Reconstitution of Escherichia coli Thioredoxin Reductase with 1-DeazaFAD. Journal of Biological Chemistry. Available at: [Link]

  • Ungerfeld, E. (2012). The biological significance of the measurement of redox potential. Engormix. Retrieved from [Link]

  • ResearchGate. (n.d.). Flavin redox potentials and repartition of flavin redox states during titration with sodium dithionite. Retrieved from [Link]

  • ResearchGate. (2025). Redox Titration of Flavoproteins: An Overview. Retrieved from [Link]

  • ResearchGate. (2018). Any tips or recommendations for xanthine-xanthine oxidase method of determination of redox potential of flavoproteins?. Retrieved from [Link]

  • Ludwig, M. L., et al. (1990). Structure and oxidation-reduction behavior of 1-deaza-FMN flavodoxins: modulation of redox potentials in flavodoxins. Biochemistry. Available at: [Link]

  • Birss, V. I., Elzanowska, H., & Turner, R. A. (1988). The electrochemical behavior of flavin adenine dinucleotide in neutral solutions. Canadian Journal of Chemistry. Available at: [Link]

  • Gardner, A. M., et al. (2021). Measurement and Control of Crossed Potentials in a Flavoprotein. Journal of the American Chemical Society. Available at: [Link]

  • Detmer, K., Schopfer, L. M., & Massey, V. (1984). Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase. Journal of Biological Chemistry. Available at: [Link]

  • Ludwig, M. L., et al. (1990). Structure and oxidation-reduction behavior of 1-deaza-FMN flavodoxins: modulation of redox potentials in flavodoxins. Biochemistry. Available at: [Link]

  • Bonomi, F., & Iametti, S. (2021). Redox Titration of Flavoproteins: An Overview. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (2025). Identifying the n = 2 reaction mechanism of FAD through voltammetric simulations. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible Spectroscopy as a Tool to Study Flavoproteins. Retrieved from [Link]

  • Rentsch, S., et al. (2012). Reduction–Oxidation Photocycle Dynamics of Flavins in Starch Films. Molecules. Available at: [Link]

  • Steenkamp, D. J., & Husain, M. (1982). Unusual redox properties of electron-transfer flavoprotein from Methylophilus methylotrophus. Biochemical Journal. Available at: [Link]

  • Paine, M. J., et al. (2003). Determination of the redox potentials and electron transfer properties of the FAD- and FMN-binding domains of the human oxidoreductase NR1. European Journal of Biochemistry. Available at: [Link]

  • Ino, K., et al. (2022). Cyclic Voltammetry Part 1: Fundamentals. Electrochemistry. Available at: [Link]

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Comparative

A Comparative Analysis of Deazaflavin Analogs: A Guide for Researchers

Deazaflavin analogs, a class of compounds structurally related to flavins and nicotinamide nucleotides, have garnered significant attention in drug discovery and development for their diverse biological activities.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Deazaflavin analogs, a class of compounds structurally related to flavins and nicotinamide nucleotides, have garnered significant attention in drug discovery and development for their diverse biological activities.[1][2] This guide provides a comprehensive comparative analysis of various deazaflavin analogs, focusing on their performance as potential therapeutic agents, supported by experimental data. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Introduction to Deazaflavin Analogs

Deazaflavins, or pyrimido[4,5-b]quinolines, are synthetic analogs of naturally occurring flavins where the N-5 or N-1 atom of the isoalloxazine ring is replaced by a CH group.[1][3] This structural modification significantly alters their redox properties and biological activities, making them a versatile scaffold for drug design.[4] Initially synthesized as potential riboflavin antagonists, their applications have expanded to include antitumor agents, photosensitizers, and inhibitors of various enzymes.[1][3][5]

Comparative Performance of Deazaflavin Analogs

The therapeutic potential of deazaflavin analogs is primarily attributed to their ability to modulate key cellular processes involved in cancer progression and drug resistance. This section compares the performance of different deazaflavin analogs based on their efficacy against cancer cell lines and their specific molecular targets.

Antiproliferative Activity

A wide range of 5-deazaflavin derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) values for selected analogs, highlighting their efficacy and selectivity.

Table 1: Antiproliferative Activity of 5-Deazaflavin Analogs against MCF-7 and HeLa Cell Lines

CompoundModificationIC50 (µM) - MCF-7IC50 (µM) - HeLaReference
4o Dimer with ethyl group at N-100.981.13[1][6]
5d 2-benzylidene hydrazino substitution0.00011.26[1][6][7]
8c 10-aryl-2-deoxo-2-thioxo>1001.69[1][6][7]
9g 2-(substituted amino)-10-aryl-2-deoxo>1001.52[1][6][7]
4j Hydrazino at C-2, small alkyl at N-100.0005-[7][8]
4k Ethanolamine at C-2, small alkyl at N-100.19-[7][8]
5b 2-benzylidene hydrazino substitution0.003-[7][8]
5i 2-benzylidene hydrazino substitution0.002-[7][8]
9f 2-(substituted amino)-10-aryl-2-deoxo0.001-[7][8]

Table 2: Activity of Deazaflavin Analogs as TDP2 Inhibitors and Chemosensitizers

CompoundTargetIC50 (µM)Sensitizing Effect with EtoposideReference
4a TDP20.04Strong[9][10]
11a TDP20.196Stronger than 4a[9][10]
11e TDP20.153Stronger than 4a[9][10]
12a TDP2-Stronger than 4a[9][10]
12b TDP2-Stronger than 4a[9][10]
12h TDP2-Stronger than 4a[9][10]
ZW-1226 MRP10.5Fully reverses MRP1-mediated resistance[11][12]
ZW-1288 TDP20.096 (cellular)Potentiates etoposide and mitoxantrone[13]
Structure-Activity Relationship (SAR)

SAR studies have provided valuable insights into the structural requirements for the biological activity of deazaflavin analogs.[1][14]

  • Substitutions at C-2 and N-10: These positions are critical for the antiproliferative activity of 5-deazaflavins.[1] For instance, an ethyl substitution at the N-10 position has been shown to result in superior activity compared to methyl or phenyl analogs.[1] The incorporation of hydrazino or ethanolamine moieties at the C-2 position, along with small alkyl or phenyl groups at N-10, has led to extraordinary potency against MCF-7 cells, with IC50 values in the nanomolar range.[1][7][8]

  • Aromatic Substituents: The presence of phenyl moieties is thought to contribute to planar aromatic fitting or electrostatic attraction within the binding pocket of target proteins.[14]

  • Polar Groups: For TDP2 inhibition, a polar substituent with hydrogen-bonding ability on the N-10 phenyl ring is generally required for potent activity.[9]

Mechanisms of Action

Deazaflavin analogs exert their biological effects through various mechanisms of action, often targeting multiple cellular pathways.

Inhibition of Protein Tyrosine Kinases (PTKs)

Many 5-deazaflavin derivatives act as inhibitors of PTKs, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[1][6] The pyrimido[4,5-b]quinoline scaffold of 5-deazaflavins is believed to act as a hinge binder in the ATP-binding site of kinases.[1]

PTK_Inhibition Deazaflavin Deazaflavin Analog Deazaflavin->Inhibition PTK Protein Tyrosine Kinase (PTK) Phospho_Substrate Phosphorylated Substrate PTK->Phospho_Substrate Phosphorylation ATP ATP ATP->PTK Substrate Substrate Protein Substrate->PTK Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream

Caption: Inhibition of Protein Tyrosine Kinase (PTK) by deazaflavin analogs.

Activation of p53

Certain 5-deazaflavin analogs have been shown to stabilize and activate the tumor suppressor protein p53.[1][6] They can act as inhibitors of the E3 ubiquitin ligase HDM2, which targets p53 for degradation.[1][3] This leads to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][6]

p53_Activation Deazaflavin Deazaflavin Analog Deazaflavin->Inhibition HDM2 HDM2 (E3 Ligase) p53 p53 HDM2->p53 Ubiquitination Proteasome Proteasomal Degradation p53->Proteasome Degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Activation of p53 by deazaflavin analogs through inhibition of HDM2.

Inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2)

Deazaflavin analogs have been identified as potent inhibitors of TDP2, a DNA repair enzyme that removes topoisomerase II (TOP2)-DNA cleavage complexes.[9][10][15] By inhibiting TDP2, these analogs can sensitize cancer cells to TOP2 poisons like etoposide, representing a promising chemosensitization strategy.[9][10][13][15]

TDP2_Inhibition Deazaflavin Deazaflavin Analog Deazaflavin->Inhibition TOP2_poison TOP2 Poison (e.g., Etoposide) TOP2cc TOP2-DNA Cleavage Complex TOP2_poison->TOP2cc Stabilizes Cell_death Cell Death TOP2cc->Cell_death TDP2 TDP2 TDP2->TOP2cc Removes DNA_repair DNA Repair TDP2->DNA_repair

Caption: Chemosensitization through TDP2 inhibition by deazaflavin analogs.

Inhibition of Multidrug Resistance-Associated Protein 1 (MRP1)

The deazaflavin analog ZW-1226 has been characterized as a potent and selective inhibitor of MRP1, an ABC transporter that contributes to multidrug resistance in cancer.[11][12] By inhibiting MRP1, ZW-1226 can reverse drug resistance and enhance the efficacy of chemotherapeutic agents like etoposide and doxorubicin.[11][12]

Experimental Protocols

The evaluation of deazaflavin analogs involves a series of in vitro and in silico experiments. Below are detailed protocols for some of the key assays.

MTT Antiproliferative Activity Assay

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the deazaflavin analogs and a positive control (e.g., 5-FU) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of deazaflavin analogs against specific kinases.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibition of this reaction by a compound is quantified.

Protocol (Example: In Vitro Kinase Profiling):

  • Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, ATP, and the deazaflavin analog at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Separation: Stop the reaction and separate the phosphorylated and unphosphorylated substrate using an electrophoretic mobility shift assay or by capturing the phosphorylated substrate on a specific membrane.

  • Detection: Quantify the amount of phosphorylated substrate using a fluorescence plate reader.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Molecular Docking

This computational method predicts the binding mode and affinity of a ligand (deazaflavin analog) to the active site of a target protein (e.g., a kinase).

Workflow:

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the 3D structures of the deazaflavin analogs.

  • Binding Site Definition: Identify the active site of the protein, typically the ATP-binding pocket for kinases.

  • Docking Simulation: Use a docking program (e.g., AutoDock, GOLD) to systematically explore the conformational space of the ligand within the defined binding site and score the different binding poses based on a scoring function that estimates the binding free energy.[1]

  • Analysis of Results: Analyze the predicted binding poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The docking scores can be used to rank the compounds based on their predicted binding affinity.

Docking_Workflow PDB Protein 3D Structure (PDB) Preparation Preparation (Add hydrogens, assign charges) PDB->Preparation Ligand Ligand 3D Structure Ligand->Preparation BindingSite Define Binding Site Preparation->BindingSite Docking Docking Simulation (e.g., AutoDock, GOLD) BindingSite->Docking Scoring Scoring & Ranking Docking->Scoring Analysis Analysis of Binding Poses & Interactions Scoring->Analysis

Caption: A typical workflow for molecular docking studies.

Conclusion

Deazaflavin analogs represent a promising class of compounds with diverse and potent biological activities, particularly in the context of cancer therapy. Their ability to inhibit key cellular targets such as PTKs, TDP2, and MRP1, as well as activate tumor suppressor pathways like p53, makes them attractive candidates for further drug development. The structure-activity relationships established through extensive research provide a roadmap for the rational design of new analogs with improved efficacy and selectivity. The experimental protocols outlined in this guide offer a framework for the continued evaluation and characterization of these versatile molecules. As research in this field progresses, deazaflavin analogs hold the potential to yield novel and effective therapeutic agents for a range of diseases.

References

  • Bedewy, W. A., et al. (2023). Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking, and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220570. [Link]

  • Ali, H. I., et al. (2008). Antitumor studies--part 2: structure-activity relationship study for flavin analogs including investigations on their in vitro antitumor assay and docking simulation into protein tyrosine kinase. European Journal of Medicinal Chemistry, 43(7), 1376-1389. [Link]

  • Bedewy, W. A., et al. (2023). Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking, and ADME studies. PubMed, 37341389. [Link]

  • Kankanala, J., et al. (2019). Novel deazaflavin analogues potently inhibited tyrosyl DNA phosphodiesterase 2 (TDP2) and strongly sensitized cancer cells toward treatment with topoisomerase II (TOP2) poison etoposide. Journal of Medicinal Chemistry, 62(9), 4669-4682. [Link]

  • BioWorld. (2024). Deazaflavin analog reverses MRP1-mediated drug resistance. BioWorld. [Link]

  • Kankanala, J., et al. (2019). Novel Deazaflavin Analogues Potently Inhibited Tyrosyl DNA Phosphodiesterase 2 (TDP2) and Strongly Sensitized Cancer Cells toward Treatment with Topoisomerase II (TOP2) Poison Etoposide. PubMed, 31002497. [Link]

  • Bedewy, W. A., et al. (2023). Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking, and ADME studies. ResearchGate. [Link]

  • Belhadj, Z., et al. (2024). Characterization of a deazaflavin analog as a potent inhibitor of multidrug resistance-associated protein 1. Biomedicine & Pharmacotherapy, 178, 117167. [Link]

  • Xie, J., et al. (2024). Cancer sensitizing effect of deazaflavin analogs is associated with increased intracellular drug accumulation. European Journal of Pharmaceutical Sciences, 194, 106686. [Link]

  • Kankanala, J., et al. (2019). Novel Deazaflavin Analogues Potently Inhibited Tyrosyl DNA Phosphodiesterase 2 (TDP2) and Strongly Sensitized Cancer Cells toward Treatment with Topoisomerase II (TOP2) Poison Etoposide. Journal of Medicinal Chemistry, 62(9), 4669-4682. [Link]

  • Bedewy, W. A., et al. (2023). Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking. Semantic Scholar. [Link]

  • Bedewy, W. A., et al. (2023). Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking, and ADME studies. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Deazaflavins as photocatalysts for the direct reductive regeneration of flavoenzymes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures 5-deazaflavins anticancer agents and their structural... ResearchGate. [Link]

  • Kiselev, E., et al. (2019). Novel Deazaflavin Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibitors. Molecules, 24(22), 4048. [Link]

  • Svobodová, R., et al. (2023). Deazaalloxazines – Flavin Derivatives That Provide Reductive Photoredox Catalysis with Inert Substrates. Chemistry – A European Journal, e202302824. [Link]

  • Marchand, C., et al. (2015). Deazaflavin Inhibitors of Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Specific for the Human Enzyme and Active against Cellular TDP2. ACS Chemical Biology, 10(11), 2547-2556. [Link]

  • Scott, A. M., et al. (2013). Toxoflavins and Deazaflavins as the First Reported Selective Small Molecule Inhibitors of Tyrosyl-DNA Phosphodiesterase II. Journal of Medicinal Chemistry, 56(15), 6140-6156. [Link]

  • Hemmerich, P., & Massey, V. (1977). Flavin and 5-deazaflavin: a chemical evaluation of 'modified' flavoproteins with respect to the mechanisms of redox biocatalysis. FEBS letters, 84(1), 5-21. [Link]

  • Traber, R., et al. (1979). Structure and properties of 5-deazaflavin radicals as compared to natural flavosemiquinones. Helvetica Chimica Acta, 62(5), 1529-1542. [Link]

  • ResearchGate. (n.d.). The chemical structures of flavin and 5-deazaflavin (numbering system...). ResearchGate. [Link]

Sources

Validation

A Researcher's Guide to N1-Substituted Flavins: Unlocking Enhanced Catalytic Potential

For decades, the intricate chemistry of flavins, the reactive core of coenzymes like Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), has been a cornerstone of biochemical research.[1][2][3] These versa...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the intricate chemistry of flavins, the reactive core of coenzymes like Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), has been a cornerstone of biochemical research.[1][2][3] These versatile molecules are nature's workhorses for a vast array of redox reactions.[4][5] However, when removed from the precisely tailored environment of a flavoenzyme's active site, their catalytic prowess diminishes significantly.[6][7] This guide delves into a powerful strategy to overcome this limitation: the chemical modification of the flavin isoalloxazine ring, specifically at the N1 position.

Substitution at the N1 locus proves to be a transformative approach, fundamentally altering the electronic properties of the flavin system. This guide will objectively compare the chemistry of N1-substituted flavins to their canonical counterparts, providing the experimental data and mechanistic insights necessary for researchers, scientists, and drug development professionals to harness their enhanced reactivity. We will explore how this single modification can create potent organocatalysts that mimic the function of complex enzymes, opening new avenues in synthesis and biotechnology.

The Flavin Core and the Critical N1 Position

The power of flavins lies within their tricyclic isoalloxazine ring system. This structure can exist in three primary oxidation states—oxidized (quinone), one-electron reduced (semiquinone), and two-electron reduced (hydroquinone)—enabling it to participate in both single-electron and two-electron transfer processes.[1][4][8] The key sites for reactivity include the N5 and C4a atoms, which are often involved in hydride transfer and adduct formation.[4] The N1 position, located in the pyrimidine sub-nucleus, plays a crucial, albeit more subtle, role in modulating the overall electron density and redox potential of the entire ring system.[5][9] Protonation or hydrogen bonding at N1 in natural flavoenzymes is a known strategy to tune the cofactor's reactivity.[1][10][11][12] By synthetically introducing a permanent substituent at N1, we can lock in a state of heightened electrophilicity and reactivity.

Caption: Numbering scheme of the core flavin isoalloxazine ring.

Enhancing Flavin Chemistry: A Comparative Analysis

Modification at the N1 position imparts significant and advantageous changes to the flavin's fundamental properties. The most common and effective modification involves creating a covalent bridge between the N1 and N10 positions, forming a rigid, planar flavinium salt.[6] This structural constraint prevents the bending along the N5-N10 axis that typically occurs upon reduction, further influencing the molecule's redox behavior.

Physicochemical Property Comparison
PropertyStandard Flavin (e.g., Lumiflavin)N1-N10 Bridged Flavinium SaltRationale for Change
Redox Potential (E°') ~ -210 mV (in solution)[1]Significantly more positive (e.g., > 0 mV)N1-substitution creates a permanent positive charge, making the flavin core more electron-deficient and a much stronger oxidant.[6][13][14]
Stability Susceptible to photodegradation.[15][16] Reduced forms are rapidly auto-oxidized.[4]Exceptionally stable in oxidized form.[6]The rigid, bridged structure enhances overall molecular stability and protects the reactive core.
Reactivity with O₂ Reduced flavin reacts with O₂ to form H₂O₂.[6]Reduced form reacts with O₂ to form a stable hydroperoxide intermediate (C4a-OOH).[6]N1-substitution facilitates the formation and stabilization of the key hydroperoxide species, which is the active oxidant in many catalytic cycles.[6]
UV-Vis Spectrum (λmax) ~445 nm (oxidized form)Can be shifted depending on the specific structure.Alteration of the π-electron system by the N1-substituent modifies the electronic transitions.[17]

Unlocking Enzyme-Like Catalysis

The true power of N1-substituted flavins lies in their ability to act as potent organocatalysts for a variety of oxidation reactions, effectively mimicking the function of flavoenzymes without the need for a protein scaffold.

Catalytic Cycle of an N1-Substituted Flavin

N1-N10 bridged flavinium salts are highly effective catalysts for oxidations using hydrogen peroxide or even molecular oxygen as the terminal oxidant.[6] A prime example is the oxidation of sulfides to sulfoxides.

The catalytic cycle proceeds as follows:

  • Activation: The oxidized flavinium salt (Catalyst) reacts with hydrogen peroxide (H₂O₂) to form a C4a-hydroperoxide adduct, the active oxidizing intermediate.[6]

  • Oxidation: This hydroperoxide intermediate transfers an oxygen atom to the substrate (e.g., a sulfide), converting it to the oxidized product (e.g., a sulfoxide) and generating a C4a-hydroxyflavin.

  • Regeneration: The C4a-hydroxyflavin eliminates a molecule of water to regenerate the oxidized flavinium salt, completing the catalytic cycle.

When using molecular oxygen, a suitable reductant is required to first reduce the flavinium salt to its hydroquinone state. This reduced flavin then reacts with O₂ to generate the C4a-hydroperoxide intermediate, closing the cycle.[6] This capability is particularly valuable as it allows for aerobic oxidations.

CatalyticCycle OxFlavin N1-Substituted Flavin (Oxidized Catalyst) FlavinOOH Flavin-C4a-hydroperoxide (Active Oxidant) OxFlavin->FlavinOOH + H₂O₂ FlavinOH Flavin-C4a-hydroxide FlavinOOH->FlavinOH + Substrate - Product FlavinOH->OxFlavin - H₂O Substrate Substrate (e.g., Sulfide) Product Product (e.g., Sulfoxide) ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Dissolve Substrate & Internal Standard in Solvent B Add Flavin Catalyst (1 mol%) A->B C Initiate with H₂O₂ B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction D->E F Analyze via GC-MS or HPLC E->F G Plot [Product] vs. Time F->G H Compare Rates & Yields G->H

Caption: Workflow for the comparative catalytic assay.

Applications and Future Outlook

The enhanced stability and reactivity of N1-substituted flavins make them highly attractive for a range of applications:

  • Green Organocatalysis: They serve as efficient, metal-free catalysts for a variety of oxidation reactions, offering a more sustainable alternative to heavy-metal catalysts. [6]* Biocatalytic Cascades: Their ability to use molecular oxygen to re-oxidize NAD(P)H to NAD(P)+ allows them to be coupled with dehydrogenase enzymes, enabling complex biocatalytic systems that use air as the ultimate oxidant. [6]* Photodynamic Therapy: The flavin core is a known photosensitizer, capable of generating reactive oxygen species (ROS) upon irradiation. [18][19][20]Chemical modification offers a route to tune these photosensitizing properties for applications in areas like cancer therapy and pathogen inactivation. [15][21] In conclusion, N1-substitution is a robust and effective strategy for transforming the fundamental chemistry of flavins. By converting the flavin into a more potent and stable oxidizing agent, this modification unlocks enzyme-like catalytic activity in a small, synthetically accessible molecule. For researchers in organic synthesis, biocatalysis, and drug development, N1-substituted flavins represent a powerful tool, expanding the catalytic repertoire of this remarkable class of molecules far beyond its natural biological role.

References

  • Molecular Editing of Flavins for C
  • A Theoretical Study of the Structures of Flavin in Different Oxidation and Protonation States. (1996). Journal of the American Chemical Society.
  • Spectral Properties of Flavins. (2019).
  • Preparation and redox properties of N,N,N-1,3,5-trialkylated flavin derivatives and their activity as redox c
  • Noncovalent interactions that tune the reactivities of the flavins in bifurcating electron transferring flavoprotein. (2020). Journal of Biological Chemistry.
  • Effects of environment on flavin reactivity in morphinone reductase: analysis of enzymes displaying differential charge near the N-1 atom and C-2 carbonyl region of the active-site flavin. (2001). Biochemistry.
  • Noncanonical Reactions of Flavoenzymes. (2012). Molecules.
  • A single hydrogen bond that tunes flavin redox reactivity and activates it for modific
  • Investigating the photosensitization activities of flavins irradi
  • Linear Free Energy Substituent Effect on Flavin Redox Chemistry. (2000). Journal of the American Chemical Society.
  • Regulation of the flavin redox potential by flavin-binding antibodies. (1997). The FEBS Journal.
  • Flavoenzymes: Versatile Catalysts in Biosynthetic Pathways. (2010).
  • Structure and Properties of Flavins. (2012). Wiley-VCH.
  • Identification and Properties of New Flavins in Electron-Transferring Flavoprotein from Peptostreptococcus elsdenii and Pig-Live. (1974). European Journal of Biochemistry.
  • Understanding flavin electronic structure and spectra. (2021).
  • Molecular Editing of Flavins for Catalysis. (2021).
  • Photosensitizing activities for a panel of flavins. (2023).
  • Investigating the photosensitization activities of flavins irradi
  • An N1-hydrogen bonding model for flavin coenzyme. (2002). Bioorganic & Medicinal Chemistry Letters.
  • The Diverse Roles of Flavin Coenzymes - Nature's Most Versatile Thespians. (2007). Accounts of Chemical Research.
  • Investigating the photosensitization activities of flavins irradi
  • Riboflavin and Its Derivates as Potential Photosensitizers in the Photodynamic Treatment of Skin Cancers. (2023).
  • Flavin ring structures with positions color coded by differences in the... (2024).
  • The Diverse Roles of Flavin Coenzymes Nature's Most Versatile Thespians. (2007). Accounts of Chemical Research.
  • New Role of Flavin as a General Acid-Base Catalyst with No Redox Function in Type 2 Isopentenyl-diphosphate Isomerase. (2009). Journal of Biological Chemistry.
  • Photochemical and pharmacokinetic properties of selected flavins. (1995). Pharmacological Research.

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Comparative

Probing the Flavin N1 Position: A Comparative Guide to 1-Deaza-FAD in Mechanistic Enzymology

For researchers, scientists, and drug development professionals dedicated to unraveling the intricate mechanisms of flavoenzymes, understanding the specific roles of each atom in the flavin cofactor is paramount. The nit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the intricate mechanisms of flavoenzymes, understanding the specific roles of each atom in the flavin cofactor is paramount. The nitrogen at the N1 position of the isoalloxazine ring of Flavin Adenine Dinucleotide (FAD) is a critical, yet often subtly appreciated, player in catalysis. Its lone pair of electrons and ability to participate in hydrogen bonding and protonation events significantly influence the flavin's redox potential and acid-base properties. This guide provides an in-depth comparison of native FAD with its synthetic analog, 1-deaza-FAD, a powerful tool for validating the functional role of the flavin N1 position. By replacing this key nitrogen with a carbon atom, 1-deaza-FAD offers a precise method to dissect its contribution to enzyme function.

The Strategic Importance of the Flavin N1 Locus

The isoalloxazine ring of FAD is a remarkably versatile catalytic center, capable of mediating one- and two-electron transfer reactions, as well as participating in non-redox chemical transformations.[1] The protein environment of a flavoenzyme fine-tunes the reactivity of this cofactor to perform specific chemistry.[1] The N1 position, situated in the pyrimidine sub-nucleus of the flavin, is instrumental in this tuning process through several key mechanisms:

  • Modulation of Redox Potential: The electronegativity of the N1 nitrogen influences the electron density across the entire flavin ring system. Protonation or hydrogen bonding at this position can alter the redox potential of the FAD/FADH₂ couple, making the flavin a stronger or weaker oxidizing/reducing agent as required for a specific enzymatic reaction.[2]

  • Acid-Base Catalysis: The N1 position can act as a proton acceptor or donor, either directly or by influencing the pKa of other nearby atoms, most notably the N5 position, which is often directly involved in hydride transfer and other catalytic events.[3]

  • Stabilization of Intermediates: The N1 locus can participate in hydrogen bonding networks within the enzyme's active site, helping to correctly orient the flavin and stabilize charged intermediates formed during catalysis.

The substitution of the N1 nitrogen with a carbon atom in 1-deaza-FAD fundamentally alters these properties, providing a direct means to test the hypotheses regarding the role of this specific atom.

1-Deaza-FAD vs. FAD: A Head-to-Head Comparison

The seemingly subtle change of a single atom from nitrogen to carbon has profound consequences on the physicochemical properties of the flavin cofactor. These differences are the very reason 1-deaza-FAD is such an effective mechanistic probe.

PropertyFlavin Adenine Dinucleotide (FAD)1-Deaza-FADMechanistic Implication of the Difference
Structure Contains a nitrogen atom at the 1-position of the isoalloxazine ring.The nitrogen at the 1-position is replaced by a carbon atom.The primary structural change that underpins all functional differences.
Redox Potential The standard redox potential (E°') is approximately -219 mV.The redox potential is generally more negative than that of FAD. For example, in flavodoxin, 1-deaza-FMN has an E'0 of -400 mV for the semiquinone/reduced couple at pH 7.0.[4]A more negative redox potential makes the deazaflavin a stronger reducing agent but a weaker oxidizing agent. This can significantly impact reactions where the flavin acts as an oxidant.
pKa Values The pKa of the N1-H in reduced FAD is around 6.7.The C1-H is not readily ionizable. The pKa of the N5-H in reduced 1-deaza-FMN is raised to 7.4 in flavodoxin, compared to a pKa of 5.6 for the free reduced 1-deaza-FMN.[4]The inability of the N1 position to be protonated or deprotonated directly tests its role in acid-base catalysis. The altered pKa of N5 reflects the change in the electronic properties of the ring.
Hydrogen Bonding The N1 atom can act as a hydrogen bond acceptor in its oxidized state and a donor in its reduced, protonated state.The C1-H group is a very weak hydrogen bond donor and cannot act as an acceptor.This difference allows researchers to probe the importance of hydrogen bonding at the N1 position for cofactor binding, orientation, and catalysis.

Experimental Validation: Case Studies with 1-Deaza-FAD

The true power of 1-deaza-FAD is demonstrated through its application in studying various flavoenzymes. The typical outcome is a dramatic change in enzymatic activity, providing strong evidence for the role of the N1 position.

Case Study 1: Aromatic Hydroxylases

In a key study, the FAD prosthetic group of phenol hydroxylase and melilotate hydroxylase was replaced with 1-deaza-FAD.[5] The results were striking:

  • Loss of Hydroxylation Activity: Neither of the 1-deaza-FAD substituted enzymes could hydroxylate their aromatic substrates.[5]

  • Retention of NADPH Oxidase Activity: Despite the loss of their primary function, both modified enzymes still catalyzed the oxidation of NAD(P)H, producing hydrogen peroxide.[5]

  • Formation of a C(4a)-hydroperoxide Intermediate: Both enzymes were able to form a detectable flavin C(4a)-hydroperoxide intermediate, which is a key step in the catalytic cycle of these hydroxylases.[5]

These findings strongly suggest that the flavin N1 position is not essential for the initial reduction of the flavin by NAD(P)H or its reaction with oxygen to form the hydroperoxide. However, it is indispensable for the subsequent electrophilic attack of the distal oxygen of the hydroperoxide on the aromatic substrate, a critical step in hydroxylation. The N1 atom is thought to be crucial for polarizing the C(4a)-hydroperoxyflavin to make it a more potent electrophile.

Case Study 2: UDP-Galactopyranose Mutase (UGM)

In studies of UDP-galactopyranose mutase, reconstitution with 1-deaza-FAD showed that the modified enzyme retained comparable activity to the native enzyme.[6] This result, in conjunction with other studies, suggests that the N1 position is not directly involved in the catalytic mechanism of UGM, which is proposed to proceed through a nucleophilic attack of the flavin N5 on the substrate.[3]

Experimental Workflow: From Holoenzyme to 1-Deaza-FAD Reconstituted Enzyme

The use of 1-deaza-FAD as a mechanistic probe requires a robust protocol for the removal of the native FAD and reconstitution with the analog. The following is a generalized workflow.

G cluster_prep Apoenzyme Preparation cluster_recon Reconstitution cluster_analysis Analysis holoenzyme Purified Holoenzyme deflavination Deflavination (e.g., low pH, high salt, chaotropic agents) holoenzyme->deflavination apoenzyme Apoenzyme deflavination->apoenzyme incubation Incubation with 1-Deaza-FAD apoenzyme->incubation reconstituted_enzyme Reconstituted Enzyme incubation->reconstituted_enzyme purification Removal of Excess Flavin (e.g., dialysis, gel filtration) reconstituted_enzyme->purification characterization Characterization (Spectroscopy, Activity Assays) purification->characterization

Caption: Generalized workflow for the preparation and analysis of 1-deaza-FAD reconstituted flavoenzymes.

Detailed Protocol for Apoenzyme Preparation and Reconstitution

This protocol is a general guideline and may require optimization for specific enzymes.

Apoenzyme Preparation (Hydrophobic Interaction Chromatography Method)

This method is adapted from a procedure used for an azoreductase.[7]

  • Buffer Preparation:

    • Binding Buffer: 25 mM potassium phosphate, pH 7.1, containing 1 M (NH₄)₂SO₄, 1 M KBr, and 1 mM EDTA.

    • Flavin Elution Buffer: Binding buffer adjusted to pH 4.0 with 1 M phosphoric acid.

    • Wash Buffer: Binding buffer without 1 M KBr.

  • Column Equilibration: Equilibrate a HiPrep Phenyl FF (hydrophobic interaction) column with Binding Buffer.

  • Sample Loading: Mix the purified holoenzyme solution with 4 volumes of Binding Buffer and load it onto the equilibrated column.

  • Initial Wash: Wash the column with several column volumes of Binding Buffer.

  • Flavin Elution: Elute the native FAD by washing the column with the Flavin Elution Buffer. The yellow color of the flavin should be visible.

  • Re-equilibration: Immediately wash the column with Wash Buffer to return the pH to 7.1. The apoenzyme remains bound to the column.

On-Column Reconstitution

  • Prepare Reconstitution Solution: Dissolve 1-deaza-FAD in Wash Buffer to a final concentration of approximately 1 mM.

  • Reconstitution: Pass the 1-deaza-FAD solution through the column containing the bound apoenzyme at a slow flow rate (e.g., 0.5 mL/min).

  • Incubation: Stop the flow and incubate the column at 4°C overnight to allow for efficient reconstitution.

  • Remove Excess Flavin: Wash the column extensively with Wash Buffer to remove any unbound 1-deaza-FAD.

  • Elute Reconstituted Enzyme: Elute the reconstituted holoenzyme using a suitable elution buffer (e.g., a low salt buffer).

Alternative Off-Column Reconstitution

  • Elute the apoenzyme from the column after the re-equilibration step using a low salt buffer.

  • Incubate the apoenzyme solution with a 5-10 fold molar excess of 1-deaza-FAD for several hours to overnight at 4°C in the dark.

  • Remove the excess unbound 1-deaza-FAD by dialysis or gel filtration chromatography.

Data Interpretation: What the Results Tell Us

G cluster_outcomes Possible Outcomes cluster_interpretations Interpretations start Reconstitute Enzyme with 1-Deaza-FAD no_activity Complete Loss of Activity start->no_activity altered_activity Altered Activity (e.g., loss of one function, retention of another) start->altered_activity no_change No Significant Change in Activity start->no_change interp_no_activity N1 is essential for catalysis (e.g., acid-base catalysis, stabilizing a key intermediate). no_activity->interp_no_activity interp_altered_activity N1 is crucial for a specific step in a multi-step reaction (e.g., product formation but not substrate reduction). altered_activity->interp_altered_activity interp_no_change N1 is likely not directly involved in the catalytic mechanism. no_change->interp_no_change

Caption: Decision tree for interpreting experimental results from 1-deaza-FAD substitution.

Concluding Remarks

1-Deaza-FAD is an indispensable tool in the arsenal of the mechanistic enzymologist. Its ability to specifically interrogate the role of the flavin N1 position provides a level of precision that is difficult to achieve through other methods like site-directed mutagenesis of the protein alone. By carefully comparing the activity and spectroscopic properties of the native enzyme with its 1-deaza-FAD-substituted counterpart, researchers can gain profound insights into the intricate ways that flavoenzymes harness the full chemical potential of the flavin cofactor. This knowledge is not only fundamental to our understanding of biological catalysis but also provides a rational basis for the design of novel enzyme inhibitors and the engineering of new biocatalysts for applications in drug development and biotechnology.

References

  • Noncanonical Reactions of Flavoenzymes - MDPI. Available at: [Link]

  • Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC. Available at: [Link]

  • Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase - PubMed. Available at: [Link]

  • Convenient synthesis of deazaflavin cofactor FO and its activity in F420-dependent NADP reductase - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Large-scale preparation and reconstitution of apo-flavoproteins with special reference to butyryl-CoA dehydrogenase from Megasphaera elsdenii. Hydrophobic-interaction chromatography - PubMed. Available at: [Link]

  • Improved Chemical Syntheses of 1- and 5-Deazariboflavin | Request PDF - ResearchGate. Available at: [Link]

  • Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC. Available at: [Link]

  • A new, but old, nucleoside analog: the first synthesis of 1-deaza-2′-deoxyguanosine and its properties as a nucleoside and as oligodeoxynucleotides - PMC. Available at: [Link]

  • Role of Key Residues at the Flavin Mononucleotide (FMN):Adenylyltransferase Catalytic Site of the Bifunctional Riboflavin Kinase/Flavin Adenine Dinucleotide (FAD) Synthetase from Corynebacterium ammoniagenes - MDPI. Available at: [Link]

  • Calculated p Ka Values for a Series of Aza- and Deaza-Modified Nucleobases - PubMed. Available at: [Link]

  • The Role of Remote Flavin Adenine Dinucleotide Pieces in the Oxidative Decarboxylation Catalyzed by Salicylate Hydroxylase - PMC. Available at: [Link]

  • Calculated p Ka Values for a Series of Aza- and Deaza-Modified Nucleobases. Available at: [Link]

  • A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Available at: [Link]

  • the first synthesis of 1-deaza-2'-deoxyguanosine and its properties as a nucleoside and as oligodeoxynucleotides - PubMed. Available at: [Link]

  • Kinetic constants for the flavokinase/FAD synthetase reactions of... | Download Table - ResearchGate. Available at: [Link]

  • Apoenzyme reconstitution as a chemical tool for structural enzymology and biotechnology. Available at: [Link]

  • Structure and oxidation-reduction behavior of 1-deaza-FMN flavodoxins - PubMed - NIH. Available at: [Link]

  • Deflavination and reconstitution of flavoproteins: Tackling fold and function | Request PDF. Available at: [Link]

  • Flavin adenine dinucleotide - Wikipedia. Available at: [Link]

  • Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Efficient chemical and enzymatic syntheses of FAD nucleobase analogues and their analysis as enzyme cofactors - ResearchGate. Available at: [Link]

  • Is there some reason to when FAD/NAD are used for oxidation, and when FADH2/NADH are used for reduction? : r/Biochemistry - Reddit. Available at: [Link]

  • 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis - PMC. Available at: [Link]

Sources

Validation

A Researcher's Guide to the Limitations of 1-Deaza-FAD as an FAD Analog

In the intricate world of enzymology, particularly the study of flavin-dependent enzymes, analogs of the flavin adenine dinucleotide (FAD) cofactor are indispensable tools. They allow us to dissect complex reaction mecha...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of enzymology, particularly the study of flavin-dependent enzymes, analogs of the flavin adenine dinucleotide (FAD) cofactor are indispensable tools. They allow us to dissect complex reaction mechanisms by subtly altering the electronic and steric properties of the flavin ring system. Among these, 1-Deaza-FAD has emerged as a valuable probe. However, its utility is defined as much by its limitations as by its capabilities. This guide provides an in-depth comparison of 1-Deaza-FAD to its native counterpart, FAD, offering experimental insights and data to inform your research decisions.

The Rationale for FAD Analogs: A Glimpse into Flavoenzyme Mechanisms

Flavoenzymes are a large class of proteins that utilize either FAD or flavin mononucleotide (FMN) as a prosthetic group to catalyze a wide array of redox reactions.[1] The isoalloxazine ring of the flavin is the business end of the cofactor, capable of accepting and donating one or two electrons.[2][3] To understand the precise role of different atoms within this ring system, researchers turn to synthetic analogs. By replacing a nitrogen atom with a carbon, as in 1-Deaza-FAD, we can probe the importance of that specific nitrogen in catalysis, substrate binding, and interaction with the protein environment.

Structural and Physicochemical Differences: FAD vs. 1-Deaza-FAD

The seemingly minor change of substituting the N1 nitrogen of the isoalloxazine ring with a carbon atom in 1-Deaza-FAD has profound consequences for its chemical properties. This substitution alters the electron distribution within the ring system, which in turn affects its redox potential and reactivity.

Caption: Structural comparison of FAD and 1-Deaza-FAD.

PropertyFAD1-Deaza-FADImplication for Research
Redox Potential (E'₀) ~ -220 mVMore negative than FAD1-Deaza-FAD is a poorer electron acceptor but a stronger electron donor.[4][5]
Reactivity with O₂ Can react with O₂ to form a C4a-hydroperoxideReduced reactivity with O₂ in some enzymesUseful for studying reactions where O₂ reactivity is a complicating factor.[6]
Hydrogen Bonding N1 atom can act as a hydrogen bond acceptorLoss of hydrogen bond acceptor at position 1Can be used to investigate the role of H-bonding at N1 in protein-cofactor interactions.[7]
Fluorescence Fluorescent in its oxidized stateSpectroscopic properties are alteredRequires consideration when using fluorescence-based assays.[8][9]
Key Limitations of 1-Deaza-FAD in Mechanistic Studies

The primary limitation of 1-Deaza-FAD stems from its altered redox properties. While this can be advantageous for dissecting certain reaction steps, it can also render the enzyme inactive or lead to non-physiological reaction pathways.

1. Inability to Catalyze Certain Redox Reactions:

A classic example is the study of phenol hydroxylase and melilotate hydroxylase. When the native FAD is replaced with 1-Deaza-FAD, the modified enzymes are unable to hydroxylate their respective substrates.[6] However, they can still catalyze the oxidation of NAD(P)H and the formation of a C(4a)-hydroperoxide intermediate. This demonstrates that while the initial reductive half-reaction and oxygen activation can occur, the subsequent electrophilic attack on the substrate is impaired. This limitation makes 1-Deaza-FAD a powerful tool for trapping and studying intermediates in the catalytic cycle that precede substrate modification.

2. Altered Reaction Pathways:

In some enzymes, the substitution with 1-Deaza-FAD can lead to the accumulation of intermediates or even divert the reaction down a different path. For instance, with 1-Deaza-FAD substituted phenol hydroxylase, in the absence of the phenolic substrate, the C(4a)-hydroperoxide decays to a perturbed oxidized enzyme species, a phenomenon not observed with the native enzyme.[6] This highlights the importance of the flavin's electronic structure in guiding the reaction along its productive course.

3. Reduced Affinity for Apoenzymes:

The substitution at the N1 position can affect the binding affinity of the cofactor for the apoenzyme. In the case of flavodoxins, the binding affinity of 1-deaza-FMN was found to be about 100-fold lower than that of FMN.[7] This can be a practical limitation, requiring higher concentrations of the analog for reconstitution and potentially leading to incomplete saturation of the enzyme.

Experimental Workflow: Comparing Enzyme Activity with FAD and 1-Deaza-FAD

To assess the impact of substituting FAD with 1-Deaza-FAD on your enzyme of interest, a systematic comparison of their activities is essential.

Experimental Workflow cluster_0 Preparation cluster_1 Reconstitution cluster_2 Activity Assays cluster_3 Analysis A Express and purify apoenzyme C Incubate apoenzyme with excess FAD A->C D Incubate apoenzyme with excess 1-Deaza-FAD A->D B Prepare solutions of FAD and 1-Deaza-FAD B->C B->D E Remove unbound cofactor C->E D->E F Measure steady-state kinetics with native enzyme E->F G Measure steady-state kinetics with 1-Deaza-FAD enzyme E->G H Perform rapid-reaction kinetics (if applicable) F->H I Compare kcat and Km values F->I G->H G->I J Analyze spectral intermediates H->J K Draw mechanistic conclusions I->K J->K

Caption: A typical experimental workflow for comparing FAD and 1-Deaza-FAD reconstituted enzymes.

Experimental Protocol: Reconstitution and Activity Assay of a Flavoenzyme

  • Preparation of Apoenzyme: Express and purify your flavoenzyme of interest. The final purification step should ideally involve a method to remove the native FAD, such as treatment with high salt and low pH, followed by dialysis against a buffer containing a competitive inhibitor to stabilize the apoenzyme.

  • Reconstitution:

    • To a solution of the apoenzyme, add a 5-10 fold molar excess of either FAD or 1-Deaza-FAD.

    • Incubate the mixture on ice for 1-2 hours to allow for cofactor binding.

    • Remove the excess unbound cofactor by gel filtration or extensive dialysis against the assay buffer.

  • Spectroscopic Characterization:

    • Record the UV-visible absorption spectrum of both the native and the 1-Deaza-FAD reconstituted enzyme. The characteristic flavin spectrum (around 450 nm for oxidized FAD) should be present.[2]

  • Steady-State Kinetic Assays:

    • Set up your standard activity assay for the enzyme.

    • Measure the initial reaction rates at varying substrate concentrations for both the native and the 1-Deaza-FAD reconstituted enzyme.

    • Determine the kinetic parameters (kcat and Km) by fitting the data to the Michaelis-Menten equation.

  • Rapid-Reaction Kinetics (Optional):

    • If your enzyme exhibits a multi-step reaction, use stopped-flow spectrophotometry or rapid-quench techniques to observe pre-steady-state kinetics.

    • This can provide insights into which specific steps of the catalytic cycle are affected by the 1-Deaza-FAD substitution.

Alternative FAD Analogs for Mechanistic Studies

While 1-Deaza-FAD is a valuable tool, it is not the only option. The choice of analog should be guided by the specific mechanistic question being addressed.

  • 5-Deaza-FAD: This analog is an obligate two-electron carrier and cannot stabilize a semiquinone radical.[4][5] It is particularly useful for distinguishing between one- and two-electron transfer mechanisms. For example, in studies with D-amino acid oxidase, reconstitution with 5-deazaFAD resulted in an enzyme that could be reduced by the substrate but was inactive in the overall oxidative reaction, providing evidence for a hydride transfer mechanism.[10]

  • 8-Hydroxy-FAD: This analog has a lower redox potential than FAD and has been used to study the role of the flavin's redox potential in catalysis.

Conclusion: A Tool for Specific Questions

1-Deaza-FAD is a powerful but specific tool for the study of flavoenzymes. Its primary limitation, the altered redox potential that often leads to a loss of overall catalytic activity, is also its greatest strength.[6] By uncoupling certain reaction steps, it allows researchers to isolate and characterize specific intermediates and to probe the role of the N1 position in cofactor-protein interactions. When used in conjunction with other FAD analogs and kinetic techniques, 1-Deaza-FAD can provide invaluable insights into the complex mechanisms of flavoenzyme catalysis.

References

  • Detmer, K., Schopfer, L. M., & Massey, V. (1984). Reactions of 1-deaza-FAD-substituted phenol hydroxylase and melilotate hydroxylase. Journal of Biological Chemistry, 259(3), 1532–1538. [Link]

  • Minakawa, N., et al. (2003). A new, but old, nucleoside analog: the first synthesis of 1-deaza-2′-deoxyguanosine and its properties as a nucleoside and as oligodeoxynucleotides. Nucleic Acids Research, 31(1), 279-286. [Link]

  • O'Donnell, M. E., & Williams, C. H., Jr. (1984). Reconstitution of Escherichia coli thioredoxin reductase with 1-deazaFAD. Evidence for 1-deazaFAD C-4a adduct formation linked to the ionization of an active site base. The Journal of biological chemistry, 259(4), 2243–2251.
  • Wikipedia. (2023, October 28). Photolyase. [Link]

  • Eker, A. P., Kooiman, P., Hessels, J. K., & Yasui, A. (1990). DNA photoreactivating enzyme from the cyanobacterium Anacystis nidulans. The Journal of biological chemistry, 265(14), 8009–8015.
  • Swenson, R. P., & Krey, G. D. (1990). Structure and oxidation-reduction behavior of 1-deaza-FMN flavodoxins: modulation of redox potentials in flavodoxins. Biochemistry, 29(45), 10453–10463. [Link]

  • Sobrado, P. (2012). Noncanonical Reactions of Flavoenzymes. Molecules, 17(11), 12983-13007. [Link]

  • Hossain, M. S., et al. (2015). Convenient synthesis of deazaflavin cofactor FO and its activity in F420-dependent NADP reductase. Organic & Biomolecular Chemistry, 13(20), 5736-5743. [Link]

  • Hersh, L. B., & Jorns, M. S. (1975). Use of 5-deazaFAD to study hydrogen transfer in the D-amino acid oxidase reaction. The Journal of biological chemistry, 250(22), 8728–8734.
  • Greening, C., & Sparling, R. (2017). Flavin/Deazaflavin Oxidoreductases: Applications for Biotechnology. Frontiers in Microbiology, 8, 1943.
  • Cristalli, G., et al. (1987). Improved synthesis and antitumor activity of 1-deazaadenosine. Journal of Medicinal Chemistry, 30(9), 1686-1688. [Link]

  • Wikipedia. (2024, January 26). Flavin adenine dinucleotide. [Link]

  • Galbán, J., Sanz-Vicente, I., Navarro, J., & de Marcos, S. (2016). The intrinsic fluorescence of FAD and its application in analytical chemistry: a review. Methods and Applications in Fluorescence, 5(1), 012001. [Link]

  • Hossain, M. S., et al. (2015). Convenient synthesis of deazaflavin cofactor FO and its activity in F420-dependent NADP reductase. ResearchGate. [Link]

  • Biela, I., et al. (2022). 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis. Journal of the American Chemical Society, 144(25), 11333–11343. [Link]

  • Biela, I., et al. (2022). 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis. Journal of the American Chemical Society, 144(25), 11333-11343. [Link]

  • Galbán, J., Sanz-Vicente, I., Navarro, J., & de Marcos, S. (2016). The intrinsic fluorescence of FAD and its application in analytical chemistry: a review. ResearchGate. [Link]

  • de la Torre, D. M., et al. (2022). Photolyase Production and Current Applications: A Review. Polymers, 14(18), 3855. [Link]

  • Le, T. H. D., et al. (2024). The biosynthesis of FAD nucleotide analogues in Escherichia coli alters its sensitivity to aminoglycoside antibiotics. bioRxiv. [Link]

  • Medical and Health Sciences. (2017, September 22). DNA Repair Mechanism - Photoreactivation [Video]. YouTube. [Link]

  • University of Southern Maine. (2002, December 4). Repair of DNA. [Link]

  • Gadda, G., & Fitzpatrick, P. F. (2001). Biochemical and physical characterization of the active FAD-containing form of nitroalkane oxidase from Fusarium oxysporum. Biochemistry, 40(24), 7247–7255.
  • Heuts, D. P., et al. (2009). Covalent attachment of flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) to enzymes: The current state of affairs. Protein Science, 18(1), 7-20. [Link]

  • Reddit. (2016, October 11). Is there some reason to when FAD/NAD are used for oxidation, and when FADH2/NADH are used for reduction? r/Biochemistry. [Link]

  • LibreTexts Chemistry. (2021, May 17). 7.8: The Chemistry of NAD+ and FAD. [Link]

  • Wongnate, T., & Chaiyen, P. (2024). Mechanistic insights into the conversion of flavin adenine dinucleotide (FAD) to 8-formyl FAD in formate oxidase: a combined experimental and in-silico study. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Deaza-FAD

Introduction: As a novel research chemical, 1-Deazaflavin adenine dinucleotide (1-Deaza-FAD) is a valuable tool in redox biochemistry and drug development. However, its novelty means that specific, regulated disposal pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel research chemical, 1-Deazaflavin adenine dinucleotide (1-Deaza-FAD) is a valuable tool in redox biochemistry and drug development. However, its novelty means that specific, regulated disposal procedures have not been established. This guide provides a comprehensive, safety-first framework for the proper disposal of 1-Deaza-FAD and its associated waste streams. Our core directive is to empower researchers with the knowledge to manage this compound safely, ensuring personnel safety and environmental compliance by applying established principles of chemical waste management.

Section 1: Hazard Assessment and the Precautionary Principle

The cornerstone of any chemical disposal protocol is a thorough hazard assessment. The primary source for this information is a chemical's Safety Data Sheet (SDS). However, for many specialized research compounds like 1-Deaza-FAD, a manufacturer-specific SDS may not be readily available or comprehensive. In such cases, we must operate under the Precautionary Principle .

Causality Behind the Classification:

  • Analysis of the Parent Compound (FAD): Flavin adenine dinucleotide (FAD) is a well-characterized, naturally occurring coenzyme. Safety data indicates that FAD is not considered a hazardous substance by OSHA's Hazard Communication Standard (29 CFR 1910.1200) and is stable under normal conditions.[1][2] Some institutional guidelines even permit sanitary sewer disposal for FAD.[3]

  • Analysis of the Deaza- Modification: The replacement of the N-1 nitrogen with a carbon atom creates 1-Deaza-FAD. While this modification alters the molecule's redox properties, there is no evidence to suggest it imparts significant toxicity.[4] Indeed, other deaza-analogs, such as 3-Deazaadenosine, are also not classified as hazardous under the Globally Harmonized System (GHS). A supplier of 1-Deaza-FAD ships it as a non-hazardous chemical.[5]

  • The Precautionary Mandate: Despite the low-hazard profile of its parent compound and related analogs, the toxicological properties of 1-Deaza-FAD itself have not been fully investigated.[2] Therefore, the most responsible course of action is to handle all 1-Deaza-FAD waste streams as hazardous chemical waste .[6][7] This approach ensures the highest level of safety and compliance with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle to grave".[8][9]

Section 2: Waste Stream Characterization and Segregation

Effective disposal begins with meticulous segregation at the point of generation.[6][10] Co-mingling of waste can lead to dangerous reactions and complicates the disposal process. All waste containers must be clearly labeled, compatible with their contents, and kept securely closed except when adding waste.[6][10]

Identify and segregate the following waste streams:

  • Solid Waste:

    • Contents: Expired or unused pure 1-Deaza-FAD powder, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weigh boats, and bench paper.

    • Container: A dedicated, labeled hazardous solid waste container lined with a heavy-duty plastic bag.

  • Aqueous Liquid Waste:

    • Contents: Solutions of 1-Deaza-FAD in buffers or aqueous media, and the first rinse from decontaminating glassware.

    • Container: A dedicated, labeled, and leak-proof hazardous liquid waste carboy (e.g., polyethylene).

    • Crucial Note: Do NOT dispose of aqueous 1-Deaza-FAD solutions down the sanitary sewer. While this may be acceptable for the parent FAD compound at some institutions, the uncharacterized nature of this analog requires more stringent handling.[10]

  • Contaminated Sharps:

    • Contents: Any needles, syringes, or pipette tips used to handle or transfer 1-Deaza-FAD, whether in solid or liquid form.

    • Container: A dedicated, puncture-proof sharps container clearly labeled "Hazardous Waste Sharps."

Section 3: Step-by-Step Disposal and Decontamination Protocol

This protocol provides a direct, procedural workflow for managing 1-Deaza-FAD waste.

3.1 Personal Protective Equipment (PPE) Always wear the following PPE when handling 1-Deaza-FAD and its waste:

  • Nitrile gloves

  • Safety glasses with side shields or goggles

  • A properly buttoned lab coat

3.2 Disposal of Solid Waste

  • Collect all contaminated solid materials (gloves, weigh paper, etc.) immediately after use.

  • Place them directly into the designated "Hazardous Solid Waste" container.

  • Ensure the container is sealed when not in use.

3.3 Disposal of Aqueous Liquid Waste

  • Pour all solutions containing 1-Deaza-FAD directly into the designated "Hazardous Aqueous Waste" carboy.

  • Use a funnel to prevent spills.

  • Do not fill the container beyond 90% capacity to allow for expansion.[11]

  • Securely fasten the cap after each addition.

3.4 Decontamination of Labware

  • Triple Rinse Method: Empty containers and glassware that held 1-Deaza-FAD must be decontaminated before being discarded or washed for reuse.[7]

  • First Rinse: Rinse the container with a small amount of a suitable solvent (e.g., deionized water). Dispose of this first rinseate as hazardous aqueous liquid waste.

  • Second & Third Rinses: Perform two additional rinses. These subsequent rinses can typically be discarded down the sanitary sewer, but check with your institution's EHS office.

  • Final Disposal: After triple rinsing, deface or remove the original label and dispose of the container according to your lab's policy for non-hazardous glass or plastic waste.

Section 4: Waste Accumulation and Institutional Coordination

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][12] The SAA must be at or near the point of generation and under the control of laboratory personnel.

Quantitative Waste Accumulation Limits

Laboratories are regulated as hazardous waste generators and must adhere to strict limits on the volume of waste stored in an SAA. Exceeding these limits can result in significant penalties.

Waste TypeRCRA Accumulation LimitAction Required
Hazardous Waste (Total)55 gallonsArrange for pickup by your institution's Environmental Health & Safety (EHS) department within 3 days of reaching the limit.[12]
Acutely Hazardous Waste (P-listed)1 quart (liquid) or 1 kg (solid)N/A for 1-Deaza-FAD. (This compound is not P-listed, but this information is critical for general lab safety).[8]

Final Step: Professional Disposal Once a waste container is full or ready for removal, contact your institution's EHS office to arrange for a pickup. Do not attempt to transport or dispose of the waste yourself.[13] EHS personnel are trained to handle and transport hazardous materials for final disposal in compliance with all federal, state, and local regulations.[11][12]

Section 5: Visual Disposal Workflow

The following diagram outlines the decision-making process for the proper management of 1-Deaza-FAD waste streams.

G 1-Deaza-FAD Waste Disposal Workflow start Waste Generation (1-Deaza-FAD) identify_type Identify Waste Type start->identify_type solid_waste Solid Waste (Powder, PPE, etc.) identify_type->solid_waste Solid liquid_waste Aqueous Liquid Waste identify_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Pipette tips, etc.) identify_type->sharps_waste Sharps solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Carboy liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container store_saa Store Securely in Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa sharps_container->store_saa contact_ehs Container Full? Contact EHS for Pickup store_saa->contact_ehs end Proper Disposal by EHS contact_ehs->end

Caption: Decision workflow for segregating and disposing of 1-Deaza-FAD waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
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  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
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  • Laboratory Waste Management: The New Regul
  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks.
  • 1-Deaza-fad | 57818-88-9. MedKoo Biosciences.
  • Hazardous Waste - Overview.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
  • Flavin adenine dinucleotide disodium salt hydrate - SAFETY D
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  • FAD | CAS#:146-14-5. Chemsrc.
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Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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